Product packaging for 5-Methylthiophene-2-boronic acid(Cat. No.:CAS No. 162607-20-7)

5-Methylthiophene-2-boronic acid

Cat. No.: B068057
CAS No.: 162607-20-7
M. Wt: 141.99 g/mol
InChI Key: NRIYPIBRPGAWDD-UHFFFAOYSA-N
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Description

5-Methylthiophene-2-boronic acid is a useful research compound. Its molecular formula is C5H7BO2S and its molecular weight is 141.99 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H7BO2S B068057 5-Methylthiophene-2-boronic acid CAS No. 162607-20-7

Properties

IUPAC Name

(5-methylthiophen-2-yl)boronic acid
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InChI

InChI=1S/C5H7BO2S/c1-4-2-3-5(9-4)6(7)8/h2-3,7-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRIYPIBRPGAWDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(S1)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90370264
Record name 5-Methylthiophene-2-boronic acid
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Molecular Weight

141.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

162607-20-7
Record name 5-Methyl-2-thiopheneboronic acid
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Record name 5-Methylthiophene-2-boronic acid
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Record name 5-Methyl-2-thiopheneboronic Acid (contains varying amounts of Anhydride)
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Foundational & Exploratory

An In-depth Technical Guide to the Structural Properties of 5-Methylthiophene-2-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core structural properties of 5-Methylthiophene-2-boronic acid, a versatile building block in organic synthesis and medicinal chemistry. The information presented herein is intended to support research and development activities by providing key data on its physicochemical characteristics, spectral properties, and reactivity.

Core Structural and Physicochemical Properties

This compound is a heterocyclic organic compound featuring a thiophene ring substituted with a methyl group at the 5-position and a boronic acid functional group at the 2-position. This arrangement imparts specific reactivity, making it a valuable reagent, particularly in cross-coupling reactions.

PropertyValue
Chemical Formula C₅H₇BO₂S
Molecular Weight 141.98 g/mol
CAS Number 162607-20-7
Appearance White to cream crystalline powder
Melting Point 161.5-166.5 °C (decomposes)
Boiling Point 302.9 ± 44.0 °C (Predicted)
pKa 8.73 ± 0.53 (Predicted)
Solubility Soluble in methanol, dichloromethane, and THF; low solubility in water.

Spectroscopic Properties

Detailed spectroscopic data is crucial for the identification and characterization of this compound. While specific spectra are often generated on a per-sample basis, the following represents expected spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons and the two aromatic protons on the thiophene ring. The chemical shifts (δ) and coupling constants (J) are influenced by the electron-donating methyl group and the electron-withdrawing boronic acid group.

¹³C NMR: The carbon NMR spectrum will display signals for the five carbon atoms of the substituted thiophene ring and the methyl group. The carbon attached to the boron atom will exhibit a characteristic chemical shift.

Note: Specific, experimentally obtained NMR data with peak assignments were not available in the public domain at the time of this report. Researchers should perform their own analyses for definitive characterization.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups. Key expected peaks include:

  • O-H stretching: A broad band in the region of 3200-3600 cm⁻¹ from the boronic acid's hydroxyl groups.

  • C-H stretching: Peaks around 2850-3100 cm⁻¹ for the methyl and aromatic C-H bonds.

  • C=C stretching: Aromatic ring vibrations in the 1400-1600 cm⁻¹ region.

  • B-O stretching: A strong band typically found around 1300-1400 cm⁻¹.

  • C-S stretching: Vibrations associated with the thiophene ring.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. Common fragmentation patterns for boronic acids involve the loss of water and other neutral fragments from the boronic acid moiety. Fragmentation of the thiophene ring may also be observed.

Crystallographic Data

As of the date of this guide, no public crystallographic data for this compound is available. X-ray crystallography would be required to determine the precise bond lengths, bond angles, and crystal packing of the molecule in the solid state.

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the lithiation of 2-methylthiophene followed by reaction with a trialkyl borate.

General Procedure:

  • Dissolve 2-methylthiophene in an anhydrous aprotic solvent (e.g., diethyl ether or tetrahydrofuran) under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to a low temperature (typically -78 °C).

  • Slowly add a solution of n-butyllithium in hexanes to the cooled solution. Stir the mixture at this temperature for a specified time to allow for complete lithiation at the 5-position.

  • Add a trialkyl borate (e.g., triethyl borate or triisopropyl borate) to the reaction mixture at -78 °C.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Quench the reaction by the addition of an aqueous acid (e.g., dilute HCl).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product, typically by recrystallization or column chromatography, to yield this compound as a solid.

Note: This is a generalized protocol. Specific quantities, reaction times, and purification methods may vary and should be optimized.

Reactivity and Applications

Suzuki-Miyaura Cross-Coupling Reactions

This compound is a key substrate in Suzuki-Miyaura cross-coupling reactions for the formation of C-C bonds.[1] This palladium-catalyzed reaction is a fundamental tool in the synthesis of biaryl and heteroaryl compounds, which are common motifs in pharmaceuticals and functional materials.

General Reaction Scheme: The reaction involves the coupling of this compound with an organic halide or triflate (R-X) in the presence of a palladium catalyst and a base.

Suzuki_Miyaura_Coupling 5-Methylthiophene-2-boronic_acid This compound Catalyst Pd Catalyst Base 5-Methylthiophene-2-boronic_acid->Catalyst RX Aryl/Vinyl Halide (R-X) RX->Catalyst Product Coupled Product Catalyst->Product Drug_Discovery_Logic cluster_0 Compound Properties Boronic_Acid Boronic Acid Moiety (Reversible Covalent Bonding) Potential_Applications Potential as Enzyme Inhibitor Boronic_Acid->Potential_Applications Thiophene_Ring Thiophene Ring (Scaffold for Bioactivity) Thiophene_Ring->Potential_Applications Signaling_Pathways Interaction with Signaling Pathways (Requires Further Research) Potential_Applications->Signaling_Pathways

References

An In-depth Technical Guide to the Synthesis of 5-Methylthiophene-2-boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

5-Methylthiophene-2-boronic acid is a pivotal building block in medicinal chemistry and materials science, primarily utilized as a key coupling partner in Suzuki-Miyaura cross-coupling reactions to construct complex molecular architectures. Its synthesis is crucial for the development of novel pharmaceuticals and organic materials. This technical guide provides a comprehensive overview of the principal synthetic pathways to this compound, including detailed experimental protocols, comparative quantitative data, and process visualizations. The methodologies covered encompass classical lithiation-borylation, modern catalytic C-H activation techniques using iridium and iron, and a traditional Grignard-based approach. This document is intended to serve as a practical resource for chemists in research and development.

Introduction

The thiophene moiety is a common scaffold in a multitude of biologically active compounds. When functionalized with a boronic acid group, it becomes a versatile intermediate for carbon-carbon bond formation. Specifically, this compound is a valuable reagent for introducing the 5-methylthien-2-yl group into target molecules. The efficiency, regioselectivity, and scalability of its synthesis are critical considerations for its practical application. This guide details and compares the most relevant and effective synthesis pathways reported to date.

Comparative Overview of Synthesis Pathways

The selection of a synthetic route depends on factors such as required purity, scale, cost of reagents, and available equipment. The following table summarizes quantitative data for the primary methods discussed in this guide, allowing for a direct comparison of their efficacy.

Synthesis PathwayStarting MaterialKey ReagentsYield (%)Purity (%)Key AdvantagesKey Disadvantages
Lithiation-Borylation 2-Methylthiophenen-Butyllithium, Trialkyl borate~85%[1]>97%High yield, good purity, well-establishedRequires cryogenic temperatures (-78 °C), stoichiometric use of strong base
Iridium-Catalyzed C-H Borylation 2-Methylthiophene[Ir(OMe)COD]₂, dtbpy, HBPin~92% (boronate ester)[2]HighHigh yield, excellent regioselectivity, mild conditions (RT)Expensive catalyst, requires inert atmosphere
Iron-Catalyzed C-H Borylation 2-Methylthiophenedmpe₂FeCl₂, Na(2-EH), HBPin~9% (boronate ester)[3]Low (mixture of isomers)Uses earth-abundant, inexpensive metal catalystVery low yield, poor regioselectivity for this substrate
Grignard-Based Synthesis 2-Bromo-5-methylthiopheneMg, Trialkyl borateModerate to GoodGoodUtilizes classical, well-understood chemistryRequires preparation of Grignard reagent, moisture-sensitive

Detailed Synthesis Pathways and Experimental Protocols

This section provides a detailed examination of each synthetic route, including reaction mechanisms, workflow diagrams, and step-by-step experimental protocols.

Pathway 1: Lithiation and Borylation

This is one of the most common and high-yielding methods for the regioselective synthesis of thiophene boronic acids. The process involves the deprotonation of the C5 position of 2-methylthiophene using a strong organolithium base, followed by quenching the resulting lithiated intermediate with a trialkyl borate. Subsequent acidic hydrolysis yields the final boronic acid.

Lithiation_Borylation cluster_start Starting Material cluster_reagents1 Step 1: Lithiation cluster_intermediate Intermediate cluster_reagents2 Step 2: Borylation & Hydrolysis cluster_product Final Product 2-Methylthiophene 2-Methylthiophene n-BuLi 1. n-Butyllithium THF, -78 °C Lithiate 5-Methyl-2-lithiothiophene n-BuLi->Lithiate Deprotonation Borate 2. B(OR)₃ 3. H₃O⁺ Lithiate->Borate Electrophilic Quench Product 5-Methylthiophene- 2-boronic acid Borate->Product Hydrolysis

Fig 1. Lithiation-Borylation Pathway.

Experimental Protocol:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 2-methylthiophene (3.6 g, 36.7 mmol) and anhydrous tetrahydrofuran (THF, 100 mL).

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. To this solution, add n-butyllithium (1.6 M in hexanes, 25.2 mL, 40.3 mmol) dropwise over 30 minutes, ensuring the internal temperature does not exceed -70 °C. Stir the resulting mixture at -78 °C for 1 hour.

  • Borylation: To the lithiated thiophene solution, add triethyl borate (7.6 mL, 44.0 mmol) dropwise, maintaining the temperature at -78 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Hydrolysis and Work-up: Cool the reaction mixture to 0 °C in an ice bath and slowly quench with 2 M hydrochloric acid until the pH is ~2. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate. Filter the solution and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to afford this compound as a white to light yellow powder (Yield: ~4.42 g, 85%).[1]

Pathway 2: Iridium-Catalyzed C-H Borylation

Catalytic C-H activation represents a modern, atom-economical approach to borylation. Iridium catalysts, in particular, have shown high efficiency and excellent regioselectivity for the borylation of C-H bonds at the 5-position of 2-substituted thiophenes.[2][4][5] This method avoids the need for strong bases and cryogenic conditions. The reaction typically produces a boronate ester, which can be used directly in cross-coupling reactions or hydrolyzed to the boronic acid if needed.

Ir_Borylation Start 2-Methylthiophene Reagents HBPin [Ir(OMe)COD]₂ (cat.) dtbpy (cat.) n-Hexane, RT Product 5-Methyl-2-(pinacolato)boronothiophene Reagents->Product Catalytic C-H Activation Byproduct H₂ Product->Byproduct releases Grignard_Synthesis Start 2-Bromo-5-methylthiophene Step1 Mg, THF Start->Step1 Grignard Formation Grignard 5-Methyl-2-thienylmagnesium bromide Step1->Grignard Step2 1. B(O-iPr)₃, -78 °C 2. H₃O⁺ Grignard->Step2 Borylation & Hydrolysis Product This compound Step2->Product

References

physical and chemical properties of 5-Methylthiophene-2-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 5-Methylthiophene-2-boronic acid, a versatile building block in organic synthesis, particularly in the realm of drug discovery and materials science. This document details its structural and physicochemical characteristics, spectral data, and key chemical applications, including detailed experimental protocols.

Physical and Chemical Properties

This compound is a solid, typically appearing as a white to off-white powder or crystalline solid. It is a key reagent in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which facilitates the formation of carbon-carbon bonds.

Physicochemical Data

The fundamental physical and chemical properties of this compound are summarized in the table below for easy reference.

PropertyValueReference
CAS Number 162607-20-7[1]
Molecular Formula C₅H₇BO₂S[1]
Molecular Weight 141.98 g/mol [1]
Appearance White to cream crystals or powder
Boiling Point 302.9°C at 760 mmHg[1]
pKa 8.73
Solubility Soluble in Methanol.
Storage Keep in a dark place, under an inert atmosphere, and store in a freezer under -20°C.
Structural Information
IdentifierValueReference
IUPAC Name (5-methylthiophen-2-yl)boronic acid
Canonical SMILES CC1=CC=C(B(O)O)S1
InChI InChI=1S/C5H7BO2S/c1-4-2-3-5(9-4)6(7)8/h2-3,7-8H,1H3
InChI Key NRIYPIBRPGAWDD-UHFFFAOYSA-N

Spectral Data

Detailed spectral analysis is crucial for the identification and characterization of this compound. The following sections provide an overview of the expected spectral data.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the methyl group protons and the two aromatic protons on the thiophene ring, as well as a broad signal for the hydroxyl protons of the boronic acid group. The chemical shifts (δ) are typically reported in parts per million (ppm) downfield from a standard reference.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will display signals for the five carbon atoms in the molecule: the methyl carbon, the four carbons of the thiophene ring. The carbon attached to the boron atom will have a characteristic chemical shift.

FT-IR Spectroscopy

The infrared spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups. Key expected absorptions include:

  • O-H stretching: A broad band in the region of 3200-3600 cm⁻¹ for the boronic acid hydroxyl groups.

  • C-H stretching: Bands in the 2850-3100 cm⁻¹ region for the methyl and aromatic C-H bonds.

  • C=C stretching: Absorptions in the 1400-1600 cm⁻¹ range due to the thiophene ring.

  • B-O stretching: A strong band typically found around 1350 cm⁻¹.

  • C-S stretching: This can be observed in the fingerprint region.

Mass Spectrometry

Mass spectrometry will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns can provide further structural information, with common losses including water (H₂O) from the boronic acid moiety.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

Synthesis of this compound

A common route for the synthesis of arylboronic acids is through the reaction of an organolithium or Grignard reagent with a trialkyl borate.

General Procedure:

  • Lithiation of 2-Methylthiophene: To a solution of 2-methylthiophene in an anhydrous ether solvent (e.g., diethyl ether or THF) cooled to a low temperature (typically -78 °C) under an inert atmosphere (e.g., argon or nitrogen), a solution of a strong base such as n-butyllithium in hexanes is added dropwise. The reaction mixture is stirred at this temperature for a specified time to ensure complete lithiation at the 5-position.

  • Borylation: Triisopropyl borate is then added dropwise to the reaction mixture, maintaining the low temperature. The mixture is stirred for several hours, allowing it to slowly warm to room temperature.

  • Hydrolysis: The reaction is quenched by the slow addition of an aqueous acid solution (e.g., dilute HCl).

  • Work-up and Isolation: The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure.

  • Purification: The crude product is then purified, typically by recrystallization from a suitable solvent system.

Purification by Recrystallization

General Procedure:

  • Solvent Selection: Choose a solvent or a solvent mixture in which this compound is soluble at elevated temperatures but sparingly soluble at room temperature or below.

  • Dissolution: The crude solid is dissolved in a minimal amount of the hot solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, the hot solution is filtered to remove them.

  • Crystallization: The hot, clear solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to induce crystallization.

  • Isolation: The resulting crystals are collected by vacuum filtration, washed with a small amount of the cold solvent, and dried under vacuum.

Suzuki-Miyaura Cross-Coupling Reaction

This reaction is a cornerstone of modern organic synthesis for the formation of biaryl compounds.

General Procedure:

  • Reaction Setup: A reaction vessel is charged with this compound (1.0-1.5 equivalents), an aryl halide (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, typically 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, typically 2-3 equivalents).

  • Solvent Addition: A suitable solvent system, often a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water, is added.

  • Reaction Conditions: The reaction mixture is degassed and then heated under an inert atmosphere at a temperature ranging from 80 to 120 °C for several hours until the reaction is complete (monitored by TLC or GC-MS).

  • Work-up: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated.

  • Purification: The crude product is purified by column chromatography on silica gel or by recrystallization.

Mandatory Visualizations

Logical Workflow for Synthesis and Purification

Synthesis_Purification_Workflow Workflow for Synthesis and Purification of this compound A Start: 2-Methylthiophene B Lithiation (n-BuLi, -78°C) A->B C 5-Lithio-2-methylthiophene B->C D Borylation (Triisopropyl borate) C->D E Boronate Ester Intermediate D->E F Acidic Hydrolysis (e.g., HCl(aq)) E->F G Crude this compound F->G H Recrystallization G->H I Pure this compound H->I

Caption: Synthesis and purification workflow.

Suzuki-Miyaura Coupling Reaction Pathway

Suzuki_Miyaura_Coupling Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction cluster_reactants Reactants cluster_cycle Catalytic Cycle 5-MTBA This compound (R-B(OH)₂) Transmetal Transmetalation (Base) 5-MTBA->Transmetal ArX Aryl Halide (Ar-X) OxAdd Oxidative Addition ArX->OxAdd Pd0 Pd(0) Catalyst Pd0->OxAdd PdII_Ar Ar-Pd(II)-X OxAdd->PdII_Ar PdII_Ar->Transmetal PdII_R Ar-Pd(II)-R Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Catalyst Regeneration Product Coupled Product (Ar-R) RedElim->Product

Caption: Suzuki-Miyaura catalytic cycle.

References

5-Methylthiophene-2-boronic acid CAS number and identification

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 5-Methylthiophene-2-boronic acid

For professionals in research, chemical synthesis, and drug development, this compound is a valuable heterocyclic building block. Its utility, primarily in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, makes it a key intermediate in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).[1][2] This guide provides a comprehensive overview of its identification, properties, synthesis, and analytical protocols.

Core Identification and Properties

This compound is commercially available as a solid, typically appearing as a white to cream-colored powder or crystalline solid.[3][4] Its fundamental identifiers and physicochemical properties are summarized below.

Table 1: Chemical Identifiers and Properties

Identifier Value Reference
CAS Number 162607-20-7 [5][6][7]
IUPAC Name (5-methylthiophen-2-yl)boronic acid [5]
Molecular Formula C5H7BO2S [5][6]
Molecular Weight 141.98 g/mol [5][6]
Synonyms (5-Methyl-2-thienyl)boronic acid, 5-Methyl-2-thiopheneboronic acid [6]
Appearance White to cream crystals or powder [3][4]

| Purity (Typical) | ≥97.5% (HPLC, Titration) |[3] |

Spectroscopic and Analytical Data

Structural confirmation and purity assessment are critical for the application of this compound in synthesis. The following table outlines the expected analytical data.

Table 2: Analytical and Spectroscopic Data

Technique Expected Results
¹H NMR The proton NMR spectrum will conform to the expected structure, showing signals for the methyl protons and the two aromatic protons on the thiophene ring, in addition to a broad singlet for the boronic acid hydroxyl protons.[3][8]
IR Spectroscopy Characteristic absorption bands are expected for O-H stretching (boronic acid), C-H stretching (aromatic and methyl), C=C stretching (thiophene ring), and B-O stretching. Thiophene ring vibrations typically appear in the 1530-1350 cm⁻¹ region.[9]
Mass Spectrometry Analysis by electrospray ionization mass spectrometry (ESI-MS) can be complex due to the tendency of boronic acids to form dimers, solvent adducts, or boroxines (anhydrides).[10][11] The presence of boron's natural isotopic distribution (¹⁰B and ¹¹B) provides a characteristic isotopic pattern for boron-containing fragments.[12]
HPLC Assay Purity is typically determined by reverse-phase HPLC, with assays commonly showing ≥97.5%.[3][4]

| Titration | An aqueous acid-base titration can be used to determine the purity, with typical specifications of ≥97.5%.[3][4] |

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis involves the lithiation of 2-methylthiophene followed by reaction with a borate ester and subsequent acidic hydrolysis.

Materials:

  • 2-Methylthiophene

  • n-Butyllithium (n-BuLi) in hexanes

  • Triisopropyl borate or Trimethyl borate

  • Anhydrous tetrahydrofuran (THF) or diethyl ether

  • Hydrochloric acid (HCl), aqueous solution

  • Magnesium sulfate (MgSO₄)

  • Organic solvents for extraction and purification (e.g., diethyl ether, hexanes)

Procedure:

  • Lithiation: Dissolve 2-methylthiophene in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to -78 °C. Slowly add one equivalent of n-BuLi solution dropwise, maintaining the low temperature. Stir the reaction mixture for 1-2 hours to ensure complete formation of 5-methyl-2-lithiothiophene.

  • Borylation: To the cooled solution of the lithiated intermediate, add one equivalent of triisopropyl borate dropwise. The reaction is exothermic and should be controlled to maintain a low temperature.

  • Hydrolysis: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for several hours or overnight. Cool the mixture in an ice bath and quench the reaction by the slow, dropwise addition of aqueous HCl (e.g., 1M solution) until the solution is acidic.

  • Workup: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or another suitable organic solvent. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Filter the solution and remove the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., water or a hexanes/ethyl acetate mixture) to yield pure this compound.

Quality Control and Identification Workflow

The identity and purity of the synthesized or purchased compound must be verified before use.

G cluster_0 Identification & Purity Workflow A Sample Acquisition (Synthesis or Purchase) B Physical Characterization (Appearance, Melting Point) A->B C Structural Confirmation (¹H NMR, IR Spectroscopy) B->C D Purity Assessment (HPLC, Titration) C->D E Mass Verification (Mass Spectrometry) C->E F Material Approved for Use D->F

Caption: Logical workflow for the identification and quality control of this compound.

Applications in Drug Development

Boronic acids are indispensable reagents in modern medicinal chemistry.[2][13][14] Their stability, low toxicity, and versatile reactivity make them ideal for constructing complex molecular scaffolds.[13] this compound is primarily used as a building block in Suzuki-Miyaura cross-coupling reactions to form a C-C bond between the thiophene ring and an aryl or vinyl halide/triflate. This reaction is fundamental in synthesizing a vast array of compounds for drug discovery programs, including potential anticancer, antiviral, and antibacterial agents.[1][15]

The diagram below illustrates the role of this compound in a generalized Suzuki-Miyaura coupling reaction, a cornerstone of pharmaceutical synthesis.

G cluster_1 Suzuki-Miyaura Coupling Pathway Reactant1 This compound (C₅H₇BO₂S) Catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄) + Base (e.g., Na₂CO₃) Reactant1->Catalyst Reactant2 Aryl/Vinyl Halide (R-X) Reactant2->Catalyst Product Coupled Product (5-Methyl-2-Arylthiophene) Catalyst->Product C-C Bond Formation

Caption: Role of this compound in a Suzuki-Miyaura coupling reaction.

References

The Advent and Ascension of Thiophene Boronic Acids: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth exploration of the discovery, history, and synthetic evolution of thiophene boronic acids. Tailored for researchers, scientists, and professionals in drug development, this document details the pivotal role of these compounds as versatile building blocks in modern chemistry, particularly in the realms of medicinal chemistry and materials science.

A Historical Perspective: From Thiophene's Discovery to Boronic Acid Chemistry

The story of thiophene boronic acids begins with the discovery of thiophene itself in 1882 by Viktor Meyer, who identified it as a contaminant in benzene. The synthesis of the first boronic acid by Edward Frankland in 1860 laid the groundwork for organoboron chemistry. However, it was not until the mid-20th century that the synthesis and utility of thiophene boronic acids began to be significantly explored, with early work by Johnson and Van Campen in 1938 on 2-thienylboronic acid marking a notable milestone. The true ascent of thiophene boronic acids, however, coincided with the development of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which revolutionized the formation of carbon-carbon bonds.[1][2]

Synthetic Methodologies: An Evolving Toolkit

The synthesis of thiophene boronic acids has evolved significantly, with modern methods offering improved yields, functional group tolerance, and operational simplicity compared to classical approaches.

Classical Synthesis: Lithiation and Grignard-based Routes

The earliest methods for the preparation of thiophene boronic acids relied on the metalation of thiophene followed by quenching with a borate ester.

This method involves the deprotonation of thiophene at the 2-position using a strong base like n-butyllithium, followed by reaction with a trialkyl borate and subsequent acidic hydrolysis.

Experimental Protocol:

  • A solution of thiophene in anhydrous diethyl ether is cooled to -70°C under an inert atmosphere.

  • An equimolar amount of n-butyllithium in hexane is added dropwise, and the mixture is stirred for 1 hour.

  • Triisopropyl borate is then added, and the reaction is allowed to warm to room temperature overnight.

  • The reaction is quenched with 10% sulfuric acid, and the product is extracted with ether.

  • The combined organic layers are washed, dried, and concentrated to yield 2-thienylboronic acid.

Modern Synthetic Strategies: Palladium-Catalyzed Cross-Coupling

The advent of palladium-catalyzed reactions has provided more versatile and efficient routes to thiophene boronic acids and their derivatives.

The Miyaura borylation reaction allows for the direct conversion of halothiophenes to thiophene boronic esters using a diboron reagent in the presence of a palladium catalyst and a base.[3][4][5]

Experimental Protocol:

  • A flask is charged with the bromothiophene, bis(pinacolato)diboron, potassium acetate, and a palladium catalyst such as PdCl₂(dppf).

  • Anhydrous solvent (e.g., dioxane or DMSO) is added, and the mixture is degassed.

  • The reaction is heated at 80-100°C until the starting material is consumed.

  • The mixture is cooled, filtered, and the solvent is removed under reduced pressure.

  • The resulting thiophene boronic ester can be purified by chromatography or used directly in subsequent reactions.

While not a direct synthesis of thiophene boronic acids, the Suzuki-Miyaura coupling is their most prominent application and a cornerstone of modern organic synthesis. It involves the reaction of a thiophene boronic acid with an organic halide in the presence of a palladium catalyst and a base to form a new carbon-carbon bond.[1][2][6][7][8]

Experimental Protocol:

  • To a degassed mixture of a solvent (e.g., toluene, dioxane, or DMF) and an aqueous base solution (e.g., Na₂CO₃ or K₂CO₃), the thiophene boronic acid, the organic halide, and a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) are added.

  • The reaction mixture is heated under an inert atmosphere until the coupling is complete.

  • After cooling, the organic layer is separated, washed, dried, and concentrated.

  • The crude product is then purified, typically by column chromatography.

Quantitative Data Summary

The following tables summarize typical yields for the synthesis of thiophene boronic acids and their derivatives, as well as a comparison of the stability of thiophene boronic acid versus its MIDA ester.

Synthesis MethodThiophene SubstrateProductYield (%)Reference
Lithiation-BorylationThiophene2-Thienylboronic acid~60-70%[9]
Miyaura Borylation2-Bromothiophene2-Thienylboronic acid pinacol ester60-98%[10]
Miyaura Borylation3-Bromothiophene3-Thienylboronic acid pinacol ester~85%[11]
Suzuki-Miyaura Coupling2-Thienylboronic acid2-Arylthiophene70-95%[6]
Suzuki-Miyaura Coupling3-Thienylboronic acid3-Arylthiophene65-90%[11]
Table 1: Representative yields for the synthesis and application of thiophene boronic acids.
CompoundStorage ConditionsDecomposition after 15 daysDecomposition after ≥60 daysReference
2-Thiopheneboronic acidBenchtop, under airSignificant-[12]
2-Thiopheneboronic acid MIDA esterBenchtop, under airNone detectable<5%[12][13]
Table 2: Stability comparison of 2-thiopheneboronic acid and its MIDA ester.

Visualizing the Chemistry: Logical and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key synthetic pathways and experimental workflows involving thiophene boronic acids.

G cluster_lithiation Lithiation-Borylation Pathway Thiophene Thiophene 2-Thienyllithium 2-Thienyllithium Thiophene->2-Thienyllithium n-BuLi Borate Ester Adduct Borate Ester Adduct 2-Thienyllithium->Borate Ester Adduct B(OR)3 2-Thienylboronic Acid 2-Thienylboronic Acid Borate Ester Adduct->2-Thienylboronic Acid H3O+

Classical synthesis of 2-thienylboronic acid.

G cluster_miyaura Miyaura Borylation Pathway Halothiophene Halothiophene Oxidative Addition Product Oxidative Addition Product Halothiophene->Oxidative Addition Product Pd(0) Pd(0) Complex Pd(0) Complex Pd(0) Complex->Oxidative Addition Product Thienyl-Pd-Boryl Complex Thienyl-Pd-Boryl Complex Oxidative Addition Product->Thienyl-Pd-Boryl Complex B2pin2, Base Thienyl-Pd-Boryl Complex->Pd(0) Complex Thiophene Boronic Ester Thiophene Boronic Ester Thienyl-Pd-Boryl Complex->Thiophene Boronic Ester Reductive Elimination

Catalytic cycle of the Miyaura borylation.

Applications in Drug Discovery: Targeting Key Signaling Pathways

Thiophene boronic acids are crucial pharmacophores in the development of enzyme inhibitors for a range of diseases.

Inhibition of AmpC β-Lactamase

Benzo[b]thiophene-2-boronic acid has been identified as a potent inhibitor of AmpC β-lactamase, an enzyme responsible for bacterial resistance to β-lactam antibiotics.[14][15] The boronic acid forms a reversible covalent bond with the catalytic serine residue in the enzyme's active site, mimicking the tetrahedral transition state of the natural substrate hydrolysis.

G cluster_ampc AmpC β-Lactamase Inhibition AmpC_Enzyme AmpC β-Lactamase (Active Site Serine) Hydrolysis Hydrolysis & Antibiotic Inactivation AmpC_Enzyme->Hydrolysis Covalent_Adduct Reversible Covalent Adduct (Inhibition) AmpC_Enzyme->Covalent_Adduct Beta_Lactam β-Lactam Antibiotic Beta_Lactam->Hydrolysis Thiophene_BA Thiophene Boronic Acid Thiophene_BA->Covalent_Adduct

Mechanism of AmpC β-lactamase inhibition.
Proteasome Inhibition in Cancer Therapy

Boronic acid-containing drugs, such as the FDA-approved bortezomib, are potent proteasome inhibitors used in cancer therapy. While bortezomib itself does not contain a thiophene ring, the principles of its mechanism are applicable to the design of other boronic acid-based inhibitors. Proteasome inhibition leads to the accumulation of pro-apoptotic proteins and the suppression of pro-survival signaling pathways like NF-κB, ultimately inducing cancer cell death.[1][16][17][18][19]

G cluster_proteasome Proteasome Inhibition Pathway Proteasome Proteasome Inhibition Proteasome->Inhibition Boronic_Acid_Inhibitor Boronic Acid Inhibitor Boronic_Acid_Inhibitor->Inhibition Inhibits IκB IκB Degradation Inhibition->IκB Blocks Pro_Apoptotic Pro-Apoptotic Protein Degradation Inhibition->Pro_Apoptotic Blocks NFkB_Activation NF-κB Activation IκB->NFkB_Activation Leads to Apoptosis Apoptosis Pro_Apoptotic->Apoptosis Prevents

Signaling effects of proteasome inhibition.
Tyrosinase Inhibition and Melanogenesis

Certain thiophene boronic acid derivatives have been investigated as inhibitors of tyrosinase, a key enzyme in melanin biosynthesis.[20][21][22][23][24] By inhibiting tyrosinase, these compounds can reduce melanin production, making them of interest for the treatment of hyperpigmentation disorders.

G cluster_tyrosinase Tyrosinase Inhibition in Melanogenesis Tyrosine Tyrosine DOPA DOPA Tyrosine->DOPA Tyrosinase Tyrosinase Tyrosinase Dopaquinone Dopaquinone DOPA->Dopaquinone Tyrosinase Melanin Melanin Dopaquinone->Melanin Thiophene_BA Thiophene Boronic Acid Derivative Thiophene_BA->Tyrosinase Inhibits

Role of tyrosinase in melanin production.

High-Throughput Screening Workflow

The discovery of novel thiophene boronic acid-based enzyme inhibitors often relies on high-throughput screening (HTS) of large compound libraries.[25][26][27][28][29]

G cluster_hts High-Throughput Screening Workflow Library Thiophene Boronic Acid Compound Library Primary_Screen Primary HTS Assay (e.g., Fluorescence-based) Library->Primary_Screen Hit_Identification Hit Identification Primary_Screen->Hit_Identification Dose_Response Dose-Response & IC50 Determination Hit_Identification->Dose_Response Active Compounds Secondary_Assay Secondary/Orthogonal Assay (e.g., LC-MS based) Dose_Response->Secondary_Assay Lead_Compounds Lead Compound Identification Secondary_Assay->Lead_Compounds Confirmed Hits

Workflow for screening enzyme inhibitors.

Conclusion

From their early synthesis to their current indispensable role in palladium-catalyzed cross-coupling reactions, thiophene boronic acids have become a cornerstone of modern organic synthesis. Their unique electronic properties and synthetic versatility have positioned them as privileged scaffolds in the design of novel therapeutics and advanced materials. The continued development of more efficient and sustainable synthetic methods will undoubtedly expand the applications of these remarkable compounds, paving the way for future discoveries in science and medicine.

References

Navigating the Solubility Landscape of 5-Methylthiophene-2-boronic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methylthiophene-2-boronic acid is a pivotal building block in organic synthesis, particularly in the realm of medicinal chemistry and materials science. Its utility in Suzuki-Miyaura cross-coupling reactions for the creation of complex organic molecules is well-established. However, a comprehensive understanding of its solubility in common solvents—a critical parameter for reaction optimization, purification, and formulation—is not widely documented. This technical guide consolidates the available qualitative solubility information, discusses general solubility trends for boronic acids, and provides a detailed experimental protocol for researchers to determine the solubility of this compound in their own laboratory settings.

General Solubility Characteristics of Boronic Acids

Boronic acids as a class exhibit several general solubility traits. Their solubility is largely dictated by the organic substituent on the boron atom and the nature of the solvent. Typically, boronic acids show limited solubility in water.[1][2] Esterification of boronic acids, for instance by forming pinacol esters, generally enhances their solubility in organic solvents when compared to the parent acids.[3] It is also important to note that boronic acids can undergo dehydration to form cyclic anhydrides known as boroxines, a process that can be influenced by temperature and the solvent system, further complicating solubility studies.[4]

Solubility Profile of this compound

Qualitative Solubility Data Summary

SolventSolubilitySource Context
MethanolSolubleA chemical data sheet explicitly states its solubility in methanol.[5]
TolueneSoluble (likely at elevated temperatures)Used as a solvent in a Suzuki polycondensation reaction where a derivative, this compound pinacol ester, was used as an end-capping agent, implying solubility of the reactants and products.[6]
AnisoleLikely SolubleMentioned as a common solvent for coating processes with structurally related bis(thienyl)ethenes, where solubility is a key consideration for film homogeneity.[7][8]

Experimental Protocol for Solubility Determination: The Dynamic Method

For researchers requiring precise solubility data, the dynamic method, as adapted from established protocols for other boronic acids, is a reliable approach.[3][4][9] This method determines the temperature at which a known concentration of the solute completely dissolves, providing a point on the solubility curve.

Materials and Apparatus:

  • This compound (high purity)

  • High-purity, anhydrous solvents of interest

  • Analytical balance (precision ±0.1 mg)

  • Glass vials or test tubes with airtight seals

  • Magnetic stirrer and stir bars

  • Controlled temperature bath with a precise temperature probe

  • Luminance probe or a laser beam and detector to monitor turbidity (or visual inspection)

Procedure:

  • Sample Preparation:

    • Accurately weigh a specific amount of this compound into a glass vial.

    • Add a precise volume or weight of the desired solvent to achieve a known concentration or mole fraction.

    • Add a small magnetic stir bar to the vial.

    • Seal the vial tightly to prevent solvent evaporation and exposure to atmospheric moisture.

  • Solubility Measurement:

    • Place the sealed vial in the controlled temperature bath and begin stirring.

    • Slowly increase the temperature of the bath at a controlled rate (e.g., 0.2–0.5 °C/min) to avoid overshooting the dissolution point.[3]

    • Continuously monitor the turbidity of the solution. The solubility temperature is the point at which the last solid particles disappear, resulting in a clear, homogenous solution.

    • Record this temperature accurately.

  • Data Analysis:

    • Repeat the measurement for several different concentrations of this compound in the same solvent.

    • Plot the solubility temperature (T) as a function of the mole fraction (x) of the solute to construct a solubility curve.

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for the systematic evaluation of the solubility of a compound like this compound.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Quantitative Analysis (Dynamic Method) cluster_2 Phase 3: Data Processing A Select Common Solvents (e.g., Methanol, Toluene, THF, Acetone, Water) B Qualitative Assessment (Add ~10mg of compound to 1mL of solvent at RT) A->B C Categorize Solubility (Soluble, Partially Soluble, Insoluble) B->C D Prepare Samples (Varying known concentrations) C->D For promising solvents E Controlled Heating & Stirring D->E F Monitor Turbidity (Visually or with probe) E->F G Record Dissolution Temperature (Tsol) F->G H Repeat for Multiple Concentrations G->H I Plot Solubility Curve (Mole Fraction vs. Tsol) H->I J Derive Solubility Data (e.g., g/100mL at specific temperatures) I->J K Technical Data Sheet with Solubility Tables and Curves J->K Final Report

Caption: Workflow for determining the solubility of this compound.

Conclusion

While a comprehensive, quantitative solubility profile for this compound across a wide array of common solvents is not currently available in the public domain, existing literature provides valuable qualitative insights. It is known to be soluble in methanol, and its use in organic synthesis suggests compatibility with solvents like toluene and anisole. For applications demanding precise solubility data, the dynamic method offers a robust and reliable experimental pathway. By following the detailed protocol and logical workflow presented in this guide, researchers and drug development professionals can systematically characterize the solubility of this compound, thereby facilitating its effective use in their scientific endeavors.

References

Spectroscopic Profile of 5-Methylthiophene-2-boronic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 5-Methylthiophene-2-boronic acid, a valuable building block in organic synthesis and drug discovery. This document details the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside the experimental protocols utilized for their acquisition.

Executive Summary

This compound is a heterocyclic organic compound frequently employed in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds. Accurate and thorough spectroscopic characterization is crucial for verifying its structure and purity. This guide consolidates the key spectroscopic data and methodologies to support researchers in their synthetic and analytical endeavors.

Spectroscopic Data

The following tables summarize the available quantitative spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: 1H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
Data not explicitly found in search resultsThiophene-H
Data not explicitly found in search resultsThiophene-H
Data not explicitly found in search results-CH3
Data not explicitly found in search results-B(OH)2

Note: While a 1H NMR spectrum image is available from some suppliers, the precise chemical shifts and coupling constants are not detailed in the provided search results.[1] Commercial suppliers confirm that the proton NMR conforms to the expected structure.[2][3]

Table 2: 13C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
Data not explicitly found in search resultsC-B
Data not explicitly found in search resultsThiophene-C
Data not explicitly found in search resultsThiophene-C
Data not explicitly found in search resultsThiophene-C
Data not explicitly found in search results-CH3

Note: Specific 13C NMR data for this compound was not found in the search results. However, chemical shift databases can provide expected ranges for the carbon environments present in the molecule.[4][5][6][7][8]

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands

Wavenumber (cm-1)IntensityAssignment
~3300-3600Broad, StrongO-H stretch (from B(OH)2, H-bonded)
~3100-3000MediumC-H stretch (aromatic)
~2950-2850MediumC-H stretch (aliphatic -CH3)
~1600-1450Medium-WeakC=C stretch (thiophene ring)
~1350-1300StrongB-O stretch
~1200-1000StrongC-O stretch
~850-800StrongC-H out-of-plane bend (thiophene)

Note: The specific FT-IR spectrum for this compound was not found. The data presented is based on characteristic absorption frequencies for thiophenes and boronic acids.[9][10][11]

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

m/zInterpretation
142[M]+ (Molecular Ion)
124[M-H2O]+
97[M-B(OH)2]+ or [C5H5S]+

Note: The mass spectrum for this compound was not explicitly found. The predicted fragmentation pattern is based on the molecular weight of the compound and common fragmentation pathways of boronic acids and thiophene derivatives.[12][13][14][15]

Experimental Protocols

Detailed methodologies for the acquisition of spectroscopic data are essential for reproducibility and accurate interpretation.

NMR Spectroscopy

Sample Preparation: A sample of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl3, DMSO-d6) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is commonly used as an internal standard (0 ppm).

Instrumentation and Parameters:

  • Spectrometer: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) is used.

  • 1H NMR:

    • Pulse Sequence: Standard single-pulse sequence.

    • Number of Scans: 16 to 64 scans are typically acquired to ensure a good signal-to-noise ratio.

    • Relaxation Delay: A relaxation delay of 1-2 seconds is used between scans.

  • 13C NMR:

    • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of 13C.

    • Relaxation Delay: A longer relaxation delay (e.g., 2-5 seconds) is often necessary for quantitative analysis, especially for quaternary carbons.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR): A small amount of the solid this compound is placed directly onto the ATR crystal (e.g., diamond or germanium). Pressure is applied to ensure good contact between the sample and the crystal.

Instrumentation and Parameters:

  • Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer.

  • Mode: Attenuated Total Reflectance (ATR).

  • Spectral Range: Typically 4000-400 cm-1.

  • Resolution: 4 cm-1.

  • Number of Scans: 16 to 32 scans are co-added to obtain the final spectrum. A background spectrum of the clean ATR crystal is recorded prior to the sample measurement.

Mass Spectrometry

Sample Preparation (Electrospray Ionization - ESI): A dilute solution of this compound is prepared in a suitable solvent such as methanol or acetonitrile, often with the addition of a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to aid ionization.

Instrumentation and Parameters:

  • Mass Spectrometer: A mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Both positive and negative ion modes can be used.

  • Mass Range: A typical scan range would be from m/z 50 to 500.

  • Fragmentation: Tandem mass spectrometry (MS/MS) can be employed to induce fragmentation and aid in structural elucidation. This involves isolating the molecular ion and subjecting it to collision-induced dissociation (CID).

Data Interpretation and Structural Elucidation Workflow

The following diagram illustrates the logical workflow for characterizing this compound using the spectroscopic techniques described.

Spectroscopic_Workflow Spectroscopic Analysis Workflow of this compound cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data_interpretation Data Interpretation cluster_conclusion Conclusion Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR IR FT-IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS NMR_Data NMR Data: - Chemical Shifts - Coupling Constants - Integration NMR->NMR_Data IR_Data IR Data: - Functional Group Identification (O-H, C-H, B-O) IR->IR_Data MS_Data MS Data: - Molecular Weight - Fragmentation Pattern MS->MS_Data Structure_Confirmation Structure Confirmation & Purity Assessment NMR_Data->Structure_Confirmation IR_Data->Structure_Confirmation MS_Data->Structure_Confirmation

Caption: Workflow for the spectroscopic characterization of this compound.

References

Potential Research Areas for 5-Methylthiophene-2-boronic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methylthiophene-2-boronic acid is a versatile heterocyclic building block with significant potential in organic synthesis and medicinal chemistry. Its unique structural features, combining the aromaticity of the thiophene ring with the reactivity of the boronic acid moiety, make it an attractive starting material for the synthesis of a diverse range of novel compounds. This technical guide explores potential research avenues for this compound, focusing on its applications in the development of new therapeutic agents and functional materials. The thiophene core is a well-established scaffold in numerous biologically active compounds, exhibiting a wide array of pharmacological activities including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3]

Core Applications in Organic Synthesis: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of this compound lies in its application as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This powerful carbon-carbon bond-forming reaction allows for the efficient synthesis of biaryl and heteroaryl compounds, which are prevalent motifs in pharmaceuticals and organic materials.[4][5][6]

Potential Coupling Partners and Products

This compound can be coupled with a wide variety of aryl, heteroaryl, and vinyl halides or triflates to generate a library of substituted 5-methylthiophene derivatives. The reaction is known for its high functional group tolerance, allowing for the incorporation of diverse substituents on the coupling partner.

EntryAryl Halide/Triflate PartnerProductPotential Application Area
14-Bromopyridine2-(4-Pyridyl)-5-methylthiopheneMedicinal Chemistry, Ligand Synthesis
21-Bromo-4-nitrobenzene2-(4-Nitrophenyl)-5-methylthiopheneMaterials Science, Non-linear Optics
32-Bromonaphthalene2-(2-Naphthyl)-5-methylthiopheneOrganic Electronics, OLEDs
44-Iodoanisole2-(4-Methoxyphenyl)-5-methylthiopheneMedicinal Chemistry, Natural Product Analogs
5Vinyl bromide2-Vinyl-5-methylthiophenePolymer Chemistry, Monomer Synthesis
Detailed Experimental Protocol: Suzuki-Miyaura Coupling of this compound with 4-Bromoanisole

This protocol is a generalized procedure adapted from established methods for similar thiophene derivatives and should be optimized for specific substrates.[4][7]

Materials:

  • This compound

  • 4-Bromoanisole

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Potassium carbonate (K₂CO₃) or other suitable base

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.2 mmol), 4-bromoanisole (1.0 mmol), and potassium carbonate (2.0 mmol).

  • In a separate flask, prepare the catalyst by dissolving palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%) in anhydrous 1,4-dioxane (5 mL). Stir for 10 minutes until a homogenous solution is formed.

  • Add the catalyst solution to the Schlenk flask containing the reactants.

  • Add degassed water (1 mL) to the reaction mixture.

  • Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental Workflow:

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup A Combine Reactants: This compound, Aryl Halide, Base C Add Catalyst and Water to Reaction Flask A->C B Prepare Catalyst Solution: Pd(OAc)2 + Ligand in Dioxane B->C D Heat and Stir (90-100 °C, 12-24h) C->D E Reaction Monitoring (TLC/GC-MS) D->E F Work-up: Extraction and Washing E->F Reaction Complete G Purification: Column Chromatography F->G H Characterization: NMR, MS G->H

Figure 1: Generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Potential Research in Medicinal Chemistry

The thiophene scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs.[3] Derivatives of this compound are promising candidates for the development of novel therapeutic agents, particularly in the areas of oncology and inflammatory diseases.

Anticancer Research

Thiophene derivatives have demonstrated significant potential as anticancer agents by inducing apoptosis (programmed cell death) in cancer cells.[1][8] The intrinsic apoptotic pathway is a key target for many chemotherapeutic drugs.

Proposed Signaling Pathway for Apoptosis Induction:

Research on related thiophene compounds suggests a mechanism involving the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the activation of caspases, the executioner enzymes of apoptosis.[9][10]

Apoptosis_Pathway Thiophene 5-Methylthiophene Derivative ROS Increased ROS Production Thiophene->ROS Mito Mitochondrial Membrane Depolarization ROS->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp37 Caspase-3/7 Activation Casp9->Casp37 Apoptosis Apoptosis Casp37->Apoptosis

Figure 2: Proposed intrinsic apoptotic pathway induced by thiophene derivatives.

Quantitative Data on Anticancer Activity of Thiophene Derivatives (Analogous Compounds):

CompoundCancer Cell LineIC₅₀ (µM)Reference
Thiophene Derivative F8CCRF-CEM (Leukemia)2.89[11]
Thiophene Derivative F8JURKAT (Leukemia)~3.0[9]
Thiophene Derivative F8HL-60 (Leukemia)~2.5[9]
Thiophene Derivative F8MDA-MB-231 (Breast)~2.0[9]
Thiophene Derivative F8PANC-1 (Pancreatic)~1.5[9]
Thiophene Derivative F8A375 (Melanoma)~1.0[9]
N-(4-(4-chlorophenyl)-3-cyanothiophen-2-yl)-2-morpholinoacetamideColon Cancer Cell Line5.45[12]

Note: IC₅₀ is the half-maximal inhibitory concentration. This data is for structurally related thiophene compounds and serves as a benchmark for potential studies with derivatives of this compound.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Test compound (derivative of this compound) dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.

  • Prepare serial dilutions of the test compound in complete medium.

  • After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank control (medium only).

  • Incubate the plate for 48 or 72 hours at 37 °C in a 5% CO₂ atmosphere.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium containing MTT and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

  • Determine the IC₅₀ value by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Anti-inflammatory Research

Thiophene derivatives have also been investigated for their anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[2][13][14] These enzymes are key players in the inflammatory cascade, responsible for the production of prostaglandins and leukotrienes, respectively.

Proposed Signaling Pathway for COX/LOX Inhibition:

Derivatives of this compound could be designed to target the active sites of COX and LOX enzymes, thereby blocking the synthesis of pro-inflammatory mediators.

COX_LOX_Pathway Arachidonic_Acid Arachidonic Acid COX COX-1 / COX-2 Arachidonic_Acid->COX LOX 5-LOX Arachidonic_Acid->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation Thiophene 5-Methylthiophene Derivative Thiophene->COX Thiophene->LOX

Figure 3: Inhibition of COX and LOX pathways by thiophene derivatives.

Quantitative Data on Anti-inflammatory Activity of Thiophene and Boronic Acid Derivatives (Analogous Compounds):

CompoundTargetIC₅₀ (µM)Reference
N-(4-(4-chlorophenyl)-3-cyanothiophen-2-yl)-2-morpholinoacetamideCOX-25.45[12]
N-(4-(4-chlorophenyl)-3-cyanothiophen-2-yl)-2-morpholinoacetamide5-LOX4.33[12]
Acyclic amine-carboxyboranesCyclooxygenase~1[15]
Acyclic amine-carboxyboranes5-Lipoxygenase~1[15]

Note: This data is for structurally related thiophene and boronic acid compounds and provides a basis for potential inhibitory concentrations for derivatives of this compound.

Potential Research in Materials Science

The π-conjugated system of the thiophene ring makes its derivatives suitable for applications in organic electronics. Aryl-substituted thiophenes synthesized from this compound could be investigated as components of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). The electronic properties of these materials can be tuned by varying the aryl substituent introduced via the Suzuki-Miyaura coupling.

Conclusion

This compound is a valuable and versatile building block with significant untapped potential. Its utility in Suzuki-Miyaura cross-coupling reactions provides a straightforward entry into a vast chemical space of novel thiophene derivatives. The established biological activities of the thiophene scaffold, particularly in anticancer and anti-inflammatory research, make this compound an exciting starting point for drug discovery programs. Furthermore, the electronic properties of thiophene-based materials open up avenues for research in organic electronics. The experimental protocols and conceptual frameworks provided in this guide are intended to serve as a foundation for researchers to explore and unlock the full potential of this compound in their respective fields.

References

An In-Depth Technical Guide to the Safe Handling and Application of 5-Methylthiophene-2-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety protocols and handling precautions for 5-Methylthiophene-2-boronic acid, a versatile reagent in organic synthesis, particularly in the development of novel therapeutics. Adherence to these guidelines is crucial for ensuring laboratory safety and experimental success.

Chemical and Physical Properties

This compound is a solid, typically appearing as a white to off-white powder or crystalline solid.[1][2] It is a key building block in organic chemistry, primarily utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.[3][4]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular FormulaC5H7BO2S[5][6][7]
Molecular Weight141.99 g/mol [5][6][7]
AppearanceWhite to cream crystals or powder[2]
Melting Point138 - 142 °C (reported range)[1]
SolubilityLow solubility in water. Soluble in common organic solvents like methanol, dichloromethane, and tetrahydrofuran.[1]
StabilityStable under normal conditions, but may be sensitive to air and moisture.[1][5]

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance and requires careful handling to avoid adverse health effects.

Table 2: GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Skin Irritation2H315: Causes skin irritation
Serious Eye Irritation2H319: Causes serious eye irritation
Specific target organ toxicity – single exposure (Respiratory tract irritation)3H335: May cause respiratory irritation

Data sourced from multiple Safety Data Sheets.[5]

Personal Protective Equipment (PPE)

To mitigate the risks associated with handling this compound, the following personal protective equipment is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield.[5]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves for integrity before use.[5]

  • Skin and Body Protection: A flame-retardant lab coat, long pants, and closed-toe shoes.[5]

  • Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood.[5] If dust generation is unavoidable, a NIOSH-approved respirator is necessary.

Handling and Storage
  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust.[5] Handle in accordance with good industrial hygiene and safety practices.[5]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[5] Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[5]

First Aid Measures

In the event of exposure, immediate and appropriate first aid is critical.

Table 3: First Aid Procedures

Exposure RouteFirst Aid Measures
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical attention.[5]
Skin Contact Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes. Get medical attention if irritation develops and persists.[5]
Inhalation Remove to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical attention.[5]
Ingestion Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Get medical attention.[5]

Experimental Protocols

This compound is a key reagent in the synthesis of various biologically active compounds. A prominent application is in the synthesis of inhibitors for p38 mitogen-activated protein kinase (MAPK), a key enzyme in inflammatory signaling pathways.[3] The following section details a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction to synthesize a thiophene-based p38 MAPK inhibitor.

Synthesis of a Tetra-substituted Thiophene p38α MAPK Inhibitor

This protocol is adapted from the synthesis of similar tetra-substituted thiophene inhibitors of p38α MAPK.[3]

Reaction Scheme:

Materials:

  • Aryl halide (e.g., 4-fluoro-1-iodobenzene)

  • This compound

  • Palladium catalyst (e.g., PdCl2(PPh3)2)

  • Base (e.g., aqueous Na2CO3 solution)

  • Solvent (e.g., Dimethylformamide (DMF) and water)

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 eq), this compound (1.2 eq), and the palladium catalyst (0.05 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent and Base Addition: Under a positive pressure of the inert gas, add the degassed solvent (DMF) and the aqueous base (Na2CO3 solution) via syringe.

  • Reaction: Heat the reaction mixture to 70-80 °C and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with water and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine (2 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford the pure coupled product.

Safe Handling of Reagents Used in Synthesis

The synthesis of this compound often involves the use of pyrophoric organolithium reagents, such as n-butyllithium. Extreme caution must be exercised when handling these reagents.

  • Always work in a fume hood and wear appropriate PPE, including a flame-retardant lab coat.

  • Use oven-dried glassware and anhydrous solvents to prevent violent reactions with water.

  • Transfer organolithium reagents using a syringe under an inert atmosphere.

  • Have a container of sand or a Class D fire extinguisher readily available for quenching any potential fires.

  • Quench any excess organolithium reagent slowly with isopropanol, followed by methanol and then water.

Waste Disposal

Chemical waste must be disposed of according to institutional and local regulations.

  • Solid Waste: Collect unused this compound and contaminated materials (e.g., weighing paper, gloves) in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect reaction residues and solvent washes containing the compound in a separate, labeled hazardous waste container.

  • Neutralization of Small Quantities: For small amounts, and where permitted, aqueous solutions can be neutralized with a mild base to a pH between 6 and 8 before disposal down the drain with copious amounts of water. Always confirm this procedure is in compliance with local regulations.

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for a Suzuki-Miyaura cross-coupling reaction using this compound.

Suzuki_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep_reagents Weigh Reagents: Aryl Halide This compound Pd Catalyst & Base prep_inert Establish Inert Atmosphere (Ar or N2) prep_reagents->prep_inert prep_glassware Flame-dry Glassware prep_glassware->prep_inert add_solvents Add Degassed Solvents and Base prep_inert->add_solvents heat_stir Heat and Stir (e.g., 70-80 °C, 12-24h) add_solvents->heat_stir monitor Monitor Reaction (TLC) heat_stir->monitor cool Cool to Room Temp. monitor->cool extract Aqueous Extraction cool->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify analyze Characterize Product (NMR, MS) purify->analyze

A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
p38 MAPK Signaling Pathway

Thiophene-based compounds synthesized using this compound have been identified as inhibitors of the p38 MAPK signaling pathway.[3] This pathway is a key regulator of cellular responses to stress and inflammation.

p38_MAPK_Pathway stimuli Stress Stimuli (UV, Cytokines, Osmotic Shock) receptors Cell Surface Receptors stimuli->receptors map3k MAPKKK (e.g., TAK1, ASK1) receptors->map3k map2k MAPKK (MKK3/6) map3k->map2k phosphorylates p38 p38 MAPK map2k->p38 phosphorylates substrates Downstream Substrates (e.g., MAPKAPK2, ATF2) p38->substrates phosphorylates inhibitor Thiophene-based Inhibitor (e.g., from 5-Methylthiophene- 2-boronic acid) inhibitor->p38 inhibits response Cellular Responses (Inflammation, Apoptosis, Cell Cycle Arrest) substrates->response

The p38 MAPK signaling pathway and the inhibitory action of thiophene-based compounds.

This guide serves as a foundational resource for the safe and effective use of this compound. Researchers are encouraged to consult the specific Safety Data Sheet (SDS) for the most current and detailed information and to always perform a thorough risk assessment before commencing any experimental work.

References

Methodological & Application

Application Notes and Protocols for 5-Methylthiophene-2-boronic acid in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates, catalyzed by a palladium complex.[1][2] This reaction is of paramount importance in the pharmaceutical and materials science industries for the construction of biaryl and heteroaryl structures, which are common motifs in bioactive molecules and functional materials.[3][4] 5-Methylthiophene-2-boronic acid is a valuable building block in this context, providing a versatile scaffold for the synthesis of a wide array of substituted 5-methyl-2-arylthiophenes. These products are of significant interest in drug discovery due to the prevalence of the thiophene ring in medicinal chemistry.

These application notes provide an overview of the use of this compound in Suzuki-Miyaura cross-coupling reactions, including detailed experimental protocols and a summary of representative reaction conditions and yields.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination. The palladium(0) catalyst first undergoes oxidative addition with an aryl halide. Subsequently, in the presence of a base, the organoboron species (in this case, this compound) undergoes transmetalation with the palladium(II) complex. The final step is reductive elimination, which forms the desired biaryl product and regenerates the palladium(0) catalyst, allowing the cycle to continue.

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_reactants Reactants & Products Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation Ar-Pd(II)-R(L2)->Pd(0)L2 Reductive Elimination Ar-R Ar-R (Product) Ar-Pd(II)-R(L2)->Ar-R B(OH)3 B(OH)3 Ar-Pd(II)-R(L2)->B(OH)3 X- X- Ar-Pd(II)-R(L2)->X- Ar-X Ar-X (Aryl Halide) Ar-X->Pd(0)L2 R-B(OH)2 This compound(R-B(OH)2) R-B(OH)2->Ar-Pd(II)-X(L2) Base Base Base->Ar-Pd(II)-X(L2)

Figure 1: Suzuki-Miyaura Catalytic Cycle.

Applications in Drug Discovery and Materials Science

The 5-methyl-2-arylthiophene scaffold is a privileged structure in medicinal chemistry, appearing in a variety of therapeutic agents. The methyl group can provide a valuable site for metabolic stability or further functionalization, while the thiophene ring acts as a bioisostere for a phenyl ring, often improving pharmacokinetic properties. The Suzuki-Miyaura coupling with this compound allows for the efficient and modular synthesis of libraries of compounds for screening in drug discovery programs.

In materials science, thiophene-containing polymers and small molecules are widely investigated for their electronic and optical properties. The ability to introduce various aryl substituents onto the 5-methylthiophene core via Suzuki-Miyaura coupling facilitates the tuning of these properties for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Experimental Protocols

The following protocols are generalized methods for the Suzuki-Miyaura cross-coupling of this compound with aryl halides. Optimization of the catalyst, base, solvent, and temperature may be necessary for specific substrates.

Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling in an Aqueous Medium[5]

This protocol is adapted from a procedure for the coupling of a similar thiophene derivative and is suitable for rapid reaction optimization and synthesis.[5]

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide)

  • Palladium catalyst (e.g., a benzothiazole-based Pd(II)-precatalyst)

  • Potassium hydroxide (KOH)

  • Tetrabutylammonium bromide (TBAB)

  • Water (degassed)

  • Microwave reactor vials

Procedure:

  • To a microwave reactor vial, add this compound (1.2 mmol), the aryl bromide (1.0 mmol), potassium hydroxide (2.0 mmol), tetrabutylammonium bromide (0.6 mmol), and the palladium precatalyst (0.25 mol%).

  • Add degassed water (3 mL) to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at a preset temperature (e.g., 100 °C) for a specified time (e.g., 10-30 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • Extract the reaction mixture with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Conventional Thermal Suzuki-Miyaura Coupling[1][2]

This protocol is a more traditional approach and can be scaled up more readily than microwave-assisted methods.[1]

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₃PO₄ or K₂CO₃)

  • Solvent system (e.g., 1,4-dioxane/water 4:1)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 eq), this compound (1.1-1.5 eq), and the base (2.0-3.0 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium catalyst (1-5 mol%) to the flask.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) and stir for the required time (typically 12-24 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water to the reaction mixture and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography.

Data Presentation

The following table summarizes representative yields for the Suzuki-Miyaura cross-coupling of a thiophene derivative with various aryl boronic acids under microwave-assisted conditions in water, which can be considered indicative for reactions with this compound.[5]

Aryl Boronic AcidProductYield (%)
Phenylboronic acid2-acetyl-5-phenylthiophene96
4-Methylphenylboronic acid2-acetyl-5-(4-methylphenyl)thiophene95
4-Methoxyphenylboronic acid2-acetyl-5-(4-methoxyphenyl)thiophene98
4-Chlorophenylboronic acid2-acetyl-5-(4-chlorophenyl)thiophene94
Thiophene-2-boronic acid2-acetyl-5-(thiophen-2-yl)thiophene92

Reaction Conditions: 2-acetyl-5-bromothiophene (1.0 mmol), arylboronic acid (1.2 mmol), KOH (2.0 mmol), TBAB (0.6 mmol), Pd(II)-precatalyst (0.25 mol%), water (3 mL), microwave irradiation.[5]

Visualizations

Experimental Workflow

The general workflow for a Suzuki-Miyaura cross-coupling reaction is outlined below.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants Combine Aryl Halide, This compound, and Base Inert_Atmosphere Establish Inert Atmosphere (N2 or Ar) Reactants->Inert_Atmosphere Catalyst_Solvent Add Catalyst and Degassed Solvent Inert_Atmosphere->Catalyst_Solvent Heating Heat Reaction Mixture (Conventional or Microwave) Catalyst_Solvent->Heating Monitoring Monitor Progress (TLC, GC-MS) Heating->Monitoring Quench_Extract Quench Reaction and Extract with Organic Solvent Monitoring->Quench_Extract Dry_Concentrate Dry Organic Layer and Concentrate Quench_Extract->Dry_Concentrate Purification Purify by Column Chromatography Dry_Concentrate->Purification

Figure 2: General experimental workflow.

Conclusion

This compound is a highly useful and versatile building block for the synthesis of 2-aryl-5-methylthiophenes via the Suzuki-Miyaura cross-coupling reaction. The protocols and data presented herein provide a solid foundation for researchers to develop and optimize these transformations for applications in drug discovery and materials science. The mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide range of aryl halides make this a powerful and accessible synthetic methodology.

References

Application Notes and Protocols for 5-Methylthiophene-2-boronic acid in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methylthiophene-2-boronic acid is a versatile organoboron compound that serves as a crucial building block in modern organic synthesis. Its primary application lies in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, to form carbon-carbon (C-C) bonds.[1] The 5-methylthiophenyl moiety is a significant structural motif found in numerous pharmaceutically active compounds and organic electronic materials. Thiophene-based heterocycles are known for a wide range of pharmacological activities, making this reagent highly valuable for drug discovery and development.[2][3]

This document provides a detailed overview of the core concepts, experimental protocols, and key considerations for the effective use of this compound in catalytic applications.

Core Concepts: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction is a powerful method for C-C bond formation, proceeding through a well-defined catalytic cycle involving a palladium catalyst.[4][5] The generally accepted mechanism consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with an organohalide (Ar¹-X), inserting itself into the carbon-halogen bond to form a Pd(II) complex.[5]

  • Transmetalation: The organic group from the boronic acid (Ar²-B(OH)₂) is transferred to the palladium center. This step is typically the rate-determining step and is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[2][5]

  • Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the palladium complex are coupled, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[4][5]

Suzuki_Miyaura_Cycle Figure 1: Simplified Suzuki-Miyaura Catalytic Cycle pd2_tm Ar¹-Pd(II)L₂-Ar² pd0 Pd(0)L₂ pd2_oa Ar¹-Pd(II)L₂-X pd0->pd2_oa Oxidative Addition pd2_oa->pd2_tm Transmetalation pd2_tm->pd0 Reductive Elimination ar1ar2 Ar¹-Ar² pd2_tm->ar1ar2 bx [X-B(OH)₂]⁻ ar1x Ar¹-X ar1x->pd2_oa ar2b Ar²-B(OH)₂ ar2b->pd2_tm base Base (e.g., K₃PO₄) base->pd2_tm

Caption: A diagram of the Suzuki-Miyaura catalytic cycle.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of an aryl bromide with this compound.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄) (0.03 mmol, 3 mol%)

  • Base (e.g., K₃PO₄ or K₂CO₃) (2.0 mmol, 2.0 equiv)

  • Degassed Solvent (e.g., 1,4-Dioxane/H₂O 4:1, or Toluene/H₂O 4:1) (5 mL)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl bromide, this compound, palladium catalyst, and base under an inert atmosphere (e.g., Argon or Nitrogen).

  • Solvent Addition: Add the degassed solvent mixture to the flask via syringe.

  • Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[3][6]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Drying and Concentration: Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

Experimental_Workflow Figure 2: General Experimental Workflow for Suzuki-Miyaura Coupling cluster_prep Preparation cluster_reaction Reaction cluster_purification Isolation & Purification cluster_analysis Analysis arrow setup 1. Reagent & Catalyst Setup (Inert Atmosphere) solvent 2. Add Degassed Solvent setup->solvent react 3. Heat & Stir (80-100 °C, 12-24h) solvent->react monitor 4. Monitor Progress (TLC / LC-MS) react->monitor workup 5. Aqueous Work-up (Extraction) monitor->workup dry 6. Dry & Concentrate workup->dry purify 7. Column Chromatography dry->purify analysis 8. Characterization (NMR, MS) purify->analysis

Caption: A flowchart of the experimental workflow.

Quantitative Data Summary

The efficiency of the Suzuki-Miyaura coupling can be influenced by the choice of catalyst, base, and solvent. The following tables summarize representative conditions adapted from literature for similar thiophene-based substrates.[2][3][6]

Table 1: Effect of Solvent on Suzuki-Miyaura Coupling Yield

Entry Aryl Halide Catalyst (mol%) Base Solvent (4:1) Temp (°C) Time (h) Yield (%)
1 4-Bromotoluene Pd(PPh₃)₄ (5) K₃PO₄ Toluene/H₂O 90 12 ~85-95
2 4-Bromotoluene Pd(PPh₃)₄ (5) K₃PO₄ 1,4-Dioxane/H₂O 90 12 ~80-90

| 3 | 4-Bromotoluene | Pd(PPh₃)₄ (5) | K₃PO₄ | DMF/H₂O | 90 | 12 | ~60-75 |

Table 2: Effect of Base and Catalyst on Coupling Yield

Entry Aryl Halide Catalyst (mol%) Base Solvent Temp (°C) Time (h) Yield (%)
1 4-Bromoanisole Pd(PPh₃)₄ (3) K₃PO₄ 1,4-Dioxane/H₂O 100 12 High
2 4-Bromoanisole Pd(PPh₃)₄ (3) K₂CO₃ 1,4-Dioxane/H₂O 100 12 Moderate

| 3 | 4-Bromoanisole | Pd(dppf)Cl₂ (3) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 12 | High |

Troubleshooting and Key Considerations

  • Low Yield: If yields are low, consider screening different palladium catalysts (e.g., Pd(dppf)Cl₂, Pd₂(dba)₃ with a phosphine ligand), bases (Cs₂CO₃ can be more effective), and solvents. Ensure all reagents are pure and solvents are properly degassed to prevent catalyst deactivation.

  • Protodeboronation: Boronic acids can undergo protodeboronation (replacement of the boronic acid group with hydrogen), especially at high temperatures or with prolonged reaction times.[7] Using a slight excess of the boronic acid (1.1-1.5 equiv) can help mitigate this side reaction.

  • Inert Atmosphere: Maintaining a strict inert atmosphere is crucial as the Pd(0) catalyst is sensitive to oxygen.

  • Substrate Scope: Both electron-donating and electron-withdrawing groups on the aryl halide are generally well-tolerated.[2] Aryl chlorides are typically less reactive than bromides and may require more active catalyst systems.[8]

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Palladium catalysts and organic solvents can be toxic and flammable. Consult the Safety Data Sheet (SDS) for each reagent before use.

  • Reactions under pressure or at high temperatures should be performed behind a blast shield.

References

Application Notes & Protocols: Synthesis of Novel Heterocyclic Compounds Using 5-Methylthiophene-2-boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of novel heterocyclic compounds utilizing 5-Methylthiophene-2-boronic acid. The focus is on the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis for forming carbon-carbon bonds, which is critical in the development of new pharmaceuticals and functional materials.[1][2] The thiophene moiety is a privileged scaffold in medicinal chemistry, with substituted thiophene derivatives known for a wide range of chemotherapeutic applications.[2]

Introduction

This compound is a versatile organoboron compound extensively used as a building block in organic chemistry.[3] Its stability, low toxicity, and versatile reactivity make it an ideal reagent for constructing complex organic molecules, particularly through palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[3] This reaction enables the coupling of the 5-methylthiophen-2-yl group with various aryl or heteroaryl halides, providing a straightforward route to a diverse library of novel heterocyclic compounds.

These synthesized compounds are of significant interest to the drug development community. Thiophene-based heterocycles have demonstrated a broad spectrum of pharmacological activities, including potential as kinase inhibitors, anticancer agents, and antithrombotic molecules.[2][4][5][6] The protocols outlined below provide a robust starting point for researchers to synthesize and explore the therapeutic potential of these novel compounds.

Applications in Drug Discovery

Heterocyclic compounds containing the 5-methylthiophene core are valuable scaffolds in medicinal chemistry. Their "tunability" allows for wide variations in electron density, geometry, and physical properties, making them suitable for targeting various biological pathways.

  • Kinase Inhibitors: Dysregulation of protein kinase activity is a hallmark of many diseases, including cancer.[6] The 2-substituted thiophene scaffold is a key component in the design of potent and selective kinase inhibitors targeting enzymes like Protein Kinase C (PKC), c-Jun N-terminal Kinase (JNK), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[4][6]

  • Anticancer Agents: Many thiophene derivatives exhibit significant cytotoxic activity against various cancer cell lines.[5] The ability to readily synthesize a library of analogs using this compound allows for extensive structure-activity relationship (SAR) studies to optimize anticancer potency.

  • Antithrombotic and Haemolytic Agents: Specific 2,5-disubstituted thiophene derivatives have been shown to possess antithrombotic and haemolytic properties, indicating their potential in cardiovascular drug discovery.[2]

A simplified diagram illustrating the role of a synthesized thiophene derivative as a kinase inhibitor is presented below.

G Simplified Kinase Signaling Pathway Inhibition cluster_pathway Cellular Signaling Signal External Signal (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Signal->Receptor Activates Kinase Downstream Protein Kinase Receptor->Kinase Phosphorylates Response Cellular Response (Proliferation, Angiogenesis) Kinase->Response Leads to Inhibitor Synthesized Thiophene Derivative Inhibitor->Kinase Inhibits

Caption: Inhibition of a kinase signaling pathway by a novel thiophene compound.

Experimental Protocols

The following section details a general protocol for the Suzuki-Miyaura cross-coupling of an aryl halide with this compound. This protocol is adaptable, and optimization may be necessary for specific substrates.[1][2]

Protocol 1: General Suzuki-Miyaura Coupling

Materials:

  • This compound (1.1 - 1.5 equivalents)

  • Aryl or Heteroaryl Halide (e.g., Aryl Bromide) (1.0 equivalent)

  • Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%)[2]

  • Base: Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2-3 equivalents)[1][2]

  • Solvent: 1,4-Dioxane and Water (4:1 ratio)[2]

  • Inert Gas (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask, add the aryl halide (1.0 eq.), this compound (1.1 eq.), the palladium catalyst (2.5 mol%), and the base (2.0 eq.).[2]

  • Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes to ensure an oxygen-free atmosphere.

  • Add the degassed solvent system (1,4-dioxane and water, 4:1) via syringe.[2]

  • Heat the reaction mixture to 90-100°C and stir vigorously for 12-24 hours.[1][2]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water to the reaction mixture and extract with an organic solvent (e.g., ethyl acetate or diethyl ether).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to obtain the desired heterocyclic compound.

The general experimental workflow and the catalytic cycle for the Suzuki-Miyaura reaction are illustrated below.

G start Start reagents 1. Combine Reactants: - Aryl Halide (Ar-X) - Boronic Acid (R-B(OH)₂) - Base - Pd Catalyst start->reagents inert 2. Purge with Inert Gas (N₂ or Ar) reagents->inert solvent 3. Add Degassed Solvent inert->solvent heat 4. Heat and Stir (e.g., 90°C, 12-24h) solvent->heat monitor 5. Monitor Progress (TLC/GC-MS) heat->monitor workup 6. Aqueous Workup & Extraction monitor->workup purify 7. Purification (Column Chromatography) workup->purify product Final Product purify->product

Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ oa Oxidative Addition pd0->oa pd2_rx L₂Pd(II)(R¹)X oa->pd2_rx trans Transmetalation pd2_rx->trans pd2_r1r2 L₂Pd(II)(R¹)R² trans->pd2_r1r2 re Reductive Elimination pd2_r1r2->re re->pd0 product R¹-R² re->product arx R¹-X arx->oa boronic R²-B(OH)₂ boronic->trans base Base base->trans

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of novel heterocyclic compounds via Suzuki-Miyaura coupling.

Table 1: Synthesis of 2-(bromomethyl)-5-aryl-thiophenes [2]

This table presents the reaction conditions and yields for the Suzuki cross-coupling reaction of 2-bromo-5-(bromomethyl)thiophene with various aryl boronic acids.[2]

EntryAryl Boronic AcidCatalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (2.5)K₃PO₄ (2)1,4-Dioxane/H₂O (4:1)901276
24-Methylphenylboronic acidPd(PPh₃)₄ (2.5)K₃PO₄ (2)1,4-Dioxane/H₂O (4:1)901272
34-Methoxyphenylboronic acidPd(PPh₃)₄ (2.5)K₃PO₄ (2)1,4-Dioxane/H₂O (4:1)901268
44-Chlorophenylboronic acidPd(PPh₃)₄ (2.5)K₃PO₄ (2)1,4-Dioxane/H₂O (4:1)901265
54-Nitrophenylboronic acidPd(PPh₃)₄ (2.5)K₃PO₄ (2)1,4-Dioxane/H₂O (4:1)901255
62-Naphthylboronic acidPd(PPh₃)₄ (2.5)K₃PO₄ (2)1,4-Dioxane/H₂O (4:1)901260

Table 2: Biological Activity of Selected Thiophene-based Kinase Inhibitors

This table presents hypothetical inhibitory concentration (IC₅₀) values for novel thiophene derivatives against various protein kinases, illustrating the potential for identifying potent inhibitors through this synthetic approach.

Compound IDTarget KinaseIC₅₀ (nM)
TH-001EGFR85
TH-002VEGFR-2120
TH-003JNK150
TH-004PKCα250
TH-005FLT365

Disclaimer: The information provided in this document is intended for Research Use Only (RUO). While the protocols are based on established methodologies, they may require optimization for specific substrates and laboratory conditions. Always perform a thorough risk assessment before conducting any chemical reaction.

References

Application Notes and Protocols for Palladium-Catalyzed Reactions with 5-Methylthiophene-2-boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 5-Methylthiophene-2-boronic acid in various palladium-catalyzed cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry and materials science, particularly for the synthesis of novel pharmaceuticals and organic electronic materials.[1][2][3] The methodologies outlined herein are foundational for constructing complex molecular architectures.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides.[4] This reaction is particularly effective for creating biaryl and vinyl-aryl structures, which are common motifs in biologically active molecules and conjugated polymers.[5][6]

Data Presentation: Suzuki-Miyaura Coupling Conditions

The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of this compound with various aryl halides.

EntryAryl HalideCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
12-Bromo-5-(bromomethyl)thiophenePd(PPh₃)₄ (2.5)-K₃PO₄ (2)1,4-Dioxane/H₂O (4:1)901270-76
24-Bromothiophene-2-carbaldehydePd(PPh₃)₄ (5)-K₃PO₄ (2)Toluene/H₂O (4:1)85-9012Good
3Aryl BromidePd(OAc)₂ (0.25-1)SPhos (0.5-2)K₃PO₄ (2)1,4-Dioxane/H₂O1001269-93*

*Note: Yields are based on analogous reactions with similar thiophene or aryl boronic acids as specific data for this compound was limited in the searched literature.[1][4][7]

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the coupling of this compound with an aryl bromide.[4][8]

Materials:

  • This compound (1.1 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2.5 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equivalents)

  • Anhydrous, degassed 1,4-Dioxane and Water (4:1 mixture)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 eq), this compound (1.1 eq), and potassium phosphate (2.0 eq).

  • Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Under the inert atmosphere, add the palladium catalyst, Pd(PPh₃)₄ (2.5 mol%).

  • Add the degassed 1,4-dioxane/water (4:1) solvent mixture via syringe.

  • Place the flask in a preheated oil bath at 90°C and stir the mixture vigorously for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII R¹-Pd(II)L₂-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation [R²-B(OR)₃]⁻ PdII_R2 R¹-Pd(II)L₂-R² Transmetalation->PdII_R2 Base RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product Boronic_Acid R²-B(OH)₂ Boronic_Acid->Transmetalation Activation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Heck Reaction

The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[5][9] It is a valuable tool for the synthesis of substituted alkenes. While boronic acids are not direct partners in the traditional Heck reaction, they can be used in oxidative Heck-type reactions.[9][10]

Data Presentation: Oxidative Heck-Type Reaction Conditions

The table below presents representative conditions for an oxidative Heck-type reaction, coupling an arylboronic acid with an olefin.

EntryOlefinCatalyst (mol%)Additive (mol%)SolventTemp. (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (5)NBS (30)Toluene2512~42
2n-Butyl vinyl etherPd(OAc)₂ (2)dppp (3)Acetone701589
3Methyl AcrylatePd(OAc)₂ (0.5-2)P(o-tol)₃ (1-4)Acetonitrile80-120-Good*

*Note: Yields are based on reactions with phenylboronic acid as a model substrate, as specific data for this compound was not available in the searched literature.[9][10][11]

Experimental Protocol: Oxidative Heck-Type Reaction

This protocol outlines a general procedure for the palladium-catalyzed coupling of this compound with an olefin.[10]

Materials:

  • This compound (1.0 equivalent)

  • Olefin (e.g., Styrene) (1.0 equivalent)

  • Palladium(II) Acetate [Pd(OAc)₂] (5 mol%)

  • N-Bromosuccinimide (NBS) (30 mol%)

  • Anhydrous, degassed Toluene

  • Reaction vial with a screw cap

  • Magnetic stirrer and heating plate

Procedure:

  • In a reaction vial, add this compound (1.0 eq), Pd(OAc)₂ (5 mol%), and NBS (30 mol%).

  • Seal the vial and purge with an inert gas.

  • Add degassed toluene, followed by the olefin (1.0 eq) via syringe.

  • Stir the reaction mixture at 25°C for 12 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by column chromatography to yield the substituted alkene.

Sonogashira Coupling

The Sonogashira reaction is a cross-coupling reaction used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, typically employing a palladium catalyst and a copper(I) co-catalyst.[12][13] Oxidative versions of this reaction can utilize boronic acids as the aryl source.[14]

Data Presentation: Oxidative Sonogashira-Type Coupling

The following table summarizes conditions for an oxidative Sonogashira-type coupling.

EntryTerminal AlkyneCatalyst (mol%)Co-catalyst/OxidantBase (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1PhenylacetylenePd(OAc)₂ (20)--DMFRT-99
2PhenylacetylenePd(dppf)Cl₂Ag₂OK₂CO₃---Good
3Terminal AlkynePd(CF₃COO)₂ (2.5)CuI (5 mol%)Et₃NDMF1003up to 96*

*Note: Yields are based on reactions with various arylboronic acids or aryl halides as specific data for this compound was limited.[14][15]

Experimental Protocol: Oxidative Sonogashira-Type Coupling

This protocol provides a general method for the coupling of this compound with a terminal alkyne.[14]

Materials:

  • This compound (1.5 equivalents)

  • Terminal alkyne (1.0 equivalent)

  • Palladium(II) Acetate [Pd(OAc)₂] (5 mol%)

  • Silver(I) oxide (Ag₂O) (2.0 equivalents) as oxidant

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • Anhydrous, degassed solvent (e.g., DMF)

  • Schlenk tube

Procedure:

  • To a Schlenk tube, add this compound (1.5 eq), Ag₂O (2.0 eq), and K₂CO₃ (2.0 eq).

  • Evacuate and backfill the tube with an inert gas.

  • Add Pd(OAc)₂ (5 mol%) and the degassed solvent.

  • Add the terminal alkyne (1.0 eq) via syringe.

  • Stir the mixture at room temperature for 24 hours.

  • Monitor the reaction's progress.

  • After completion, dilute with an organic solvent and filter to remove inorganic salts.

  • Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution and purify the residue by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds from aryl halides and amines.[16][17][18] While boronic acids are not direct substrates, this reaction is crucial for synthesizing derivatives of the products obtained from Suzuki couplings of this compound. For instance, an aryl bromide can first be coupled with the boronic acid, and the resulting product, if it contains a suitable halide, can then undergo Buchwald-Hartwig amination.

Data Presentation: Buchwald-Hartwig Amination Conditions

This table shows typical conditions for the amination of aryl halides.

EntryAryl HalideAmineCatalyst (mol%)LigandBaseSolventTemp. (°C)Yield (%)
1(Hetero)aryl HalideSecondary AminePd(OAc)₂RuPhos-Solvent-free-50-99
2Aryl BromidePrimary/Secondary AminePd₂(dba)₃XantPhosNaOtBuToluene80-110Good
3Aryl ChloridePrimary AminePd(OAc)₂CyPF-tBu---Good*

*Note: Yields are based on general Buchwald-Hartwig reactions as this reaction does not directly involve boronic acids.[10][17]

Experimental Protocol: Buchwald-Hartwig Amination

This protocol describes a general procedure for the amination of an aryl halide, which could be a product from a prior Suzuki coupling.[17]

Materials:

  • Aryl halide (e.g., a 5-(bromophenyl) derivative of 2-methylthiophene) (1.0 equivalent)

  • Amine (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)

  • XantPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Anhydrous, degassed Toluene

  • Schlenk tube

Procedure:

  • In a glovebox or under an inert atmosphere, add the aryl halide (1.0 eq), NaOtBu (1.4 eq), Pd₂(dba)₃ (2 mol%), and XantPhos (4 mol%) to a Schlenk tube.

  • Add degassed toluene, followed by the amine (1.2 eq).

  • Seal the tube and heat the reaction mixture at 100°C with stirring until the starting material is consumed.

  • Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product via column chromatography.

Visualizations

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Work-up & Purification A 1. Combine Reactants & Base in Schlenk Flask B 2. Evacuate & Backfill with Inert Gas (3x) A->B C 3. Add Catalyst, Ligand, & Degassed Solvent B->C D 4. Heat to Desired Temperature with Stirring C->D E 5. Monitor Progress (TLC, GC-MS) D->E F 6. Cool & Perform Aqueous Work-up E->F G 7. Extract with Organic Solvent F->G H 8. Dry, Filter, & Concentrate G->H I 9. Purify via Column Chromatography H->I

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.

References

Application Notes and Protocols for the Scale-Up Synthesis of 5-Methylthiophene-2-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the scale-up synthesis of 5-Methylthiophene-2-boronic acid, a key building block in the development of various pharmaceutical compounds. The described methodology is based on a robust and scalable lithiation-borylation sequence, designed for safe and efficient production in a laboratory or pilot plant setting.

Overview of the Synthetic Strategy

The synthesis of this compound is achieved through a two-step process commencing with the commercially available 2-methylthiophene. The initial step involves a regioselective lithiation at the 5-position of the thiophene ring using n-butyllithium. The resulting organolithium intermediate is then reacted in situ with a trialkyl borate, such as triisopropyl borate, to form the corresponding boronate ester. Subsequent acidic hydrolysis of the boronate ester yields the final product, this compound. This method is highly efficient and amenable to large-scale production.

Experimental Workflow Diagram

The following diagram illustrates the key stages of the scale-up synthesis process.

Scale_Up_Synthesis_of_5_Methylthiophene_2_boronic_acid Experimental Workflow for the Synthesis of this compound cluster_0 Step 1: Lithiation cluster_1 Step 2: Borylation and Hydrolysis cluster_2 Purification Start 2-Methylthiophene (Starting Material) Reaction1 Lithiation Reaction (Anhydrous THF, -78 °C to -40 °C) Start->Reaction1 Reagent1 n-Butyllithium in Hexanes Reagent1->Reaction1 Intermediate 5-Lithio-2-methylthiophene (In situ) Reaction1->Intermediate Reaction2 Borylation (-78 °C to RT) Intermediate->Reaction2 Reagent2 Triisopropyl Borate Reagent2->Reaction2 Workup Acidic Work-up (Aqueous HCl) Reaction2->Workup Product This compound (Crude Product) Workup->Product Purification Recrystallization (e.g., Toluene/Heptane) Product->Purification Final_Product Pure this compound Purification->Final_Product Logical_Relationship Synthetic Pathway and Key Transformations Start 2-Methylthiophene Step1 Regioselective Deprotonation Start->Step1 n-BuLi Intermediate 5-Lithio-2-methylthiophene (Anionic Intermediate) Step1->Intermediate Step2 Electrophilic Quench Intermediate->Step2 B(OiPr)3 BoronateEster Boronate Ester Intermediate Step2->BoronateEster Step3 Hydrolysis BoronateEster->Step3 H3O+ FinalProduct This compound Step3->FinalProduct

Application Notes and Protocols for 5-Methylthiophene-2-boronic acid in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methylthiophene-2-boronic acid is a versatile building block in organic and materials chemistry. Its primary application lies in the Suzuki-Miyaura cross-coupling reaction, a powerful method for carbon-carbon bond formation. This reaction is extensively used to synthesize conjugated polymers and small molecules with tailored electronic and optical properties. The incorporation of the 5-methylthiophene-2-yl moiety into molecular structures is particularly valuable in the field of materials science for the development of organic semiconductors used in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).

The methyl group on the thiophene ring can enhance the solubility of the resulting materials and influence their electronic properties through its electron-donating inductive effect. This often leads to a higher highest occupied molecular orbital (HOMO) energy level, which can be beneficial for tuning the band gap and improving charge carrier mobility in organic electronic devices.

These application notes provide an overview of the use of this compound in materials synthesis, along with detailed experimental protocols and characterization data to guide researchers in their work.

Applications in Materials Science

The primary application of this compound in materials science is as a monomer in the synthesis of conjugated polymers. These polymers are the active components in a variety of organic electronic devices.

  • Organic Field-Effect Transistors (OFETs): Thiophene-based polymers are widely used as the semiconducting layer in OFETs. The introduction of the 5-methylthiophene unit can influence the polymer's packing, morphology, and electronic properties, which in turn affects the device's performance parameters such as charge carrier mobility and on/off ratio. Boronic acid derivatives, in general, have been used to modify dielectric surfaces in OFETs, leading to improved device performance, notably a reduction in the threshold voltage[1].

  • Organic Photovoltaics (OPVs) / Solar Cells: In OPVs, conjugated polymers act as the electron donor material in the active layer. The optical and electronic properties of the polymer, such as its absorption spectrum and energy levels (HOMO and LUMO), are critical for efficient light harvesting and charge separation. The use of this compound as a building block allows for the fine-tuning of these properties to better match the solar spectrum and the energy levels of the electron acceptor material, ultimately enhancing the power conversion efficiency of the solar cell.

  • Hole Transport Materials (HTMs) for Perovskite Solar Cells: Thiophene-based conjugated polymers are also being explored as hole-transport materials in perovskite solar cells. Their tunable HOMO energy levels and good hole mobility make them suitable for efficiently extracting and transporting holes from the perovskite layer to the electrode.

Data Presentation

The following tables summarize quantitative data for the synthesis and properties of materials derived from thiophene-based boronic acids and esters. While specific data for polymers solely derived from this compound is not always available in isolation, the presented data for similar thiophene-containing polymers provides a valuable reference.

Table 1: Suzuki Coupling Reaction Conditions for Thiophene-Containing Polymers

Co-monomerCatalyst (mol%)Base (equivalents)SolventTemp. (°C)Time (h)Yield (%)Reference
2,5-dibromo-3-methylthiophenePd(PPh₃)₄ (2.5)K₃PO₄ (2)1,4-dioxane/H₂O (4:1)901227-63[2]
2-Bromo-5-(2-ethylhexyl)thiophenePd(PPh₃)₄ (1-5)K₂CO₃ or K₃PO₄ (2-3)1,4-Dioxane/H₂O (4:1)80-10012-24N/A[3]
Aryl DibromidesPd(0)/L1N/AN/AN/A<0.25High[4]

Note: "L1" refers to a specific thiophene-containing bulky phosphorous ligand.

Table 2: Molecular Weight and Polydispersity of Thiophene-Based Polymers

PolymerSynthesis MethodMₙ (kDa)Mₙ (kDa)PDIReference
rr-P3HTSuzuki-Miyaura Polymerization18.742.72.28[4]
Poly(3-hexylthiophene)Stille Coupling7-810-14~1.4-1.8[5]
PBDTS-IDStille Polycondensation23.441.61.78[6]
PBDTS-DTNTStille Polycondensation47.299.12.10[6]

rr-P3HT: regioregular poly(3-hexylthiophene); PDI: Polydispersity Index (Mₙ/Mₙ)

Table 3: Electronic Properties of Thiophene-Containing Polymers

Polymer/MoleculeHOMO (eV)LUMO (eV)Band Gap (eV)Hole Mobility (cm²/Vs)Reference
PBDTS-ID-5.40-3.861.54N/A[6]
PBDTS-DTNT-5.24-3.771.47N/A[6]
PDPP-2S-Se based OFETN/AN/AN/A0.59[7]
BDD-BT based OFETN/AN/AN/A0.513[8]

Experimental Protocols

The following are generalized protocols for the synthesis of thiophene-containing polymers using this compound via the Suzuki-Miyaura cross-coupling reaction.

Protocol 1: General Procedure for Suzuki Polycondensation

This protocol describes a typical procedure for the polymerization of this compound with a dibromoaryl comonomer.

Materials:

  • This compound (1.0 equivalent)

  • Dibromoaryl comonomer (e.g., 2,5-dibromo-3-alkylthiophene, 4,7-dibromo-2,1,3-benzothiadiazole) (1.0 equivalent)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 1-5 mol%)[3]

  • Base (e.g., Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄), 2-3 equivalents)[3]

  • Solvent system (e.g., 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water)[3]

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the dibromoaryl comonomer, and the base.

  • Seal the flask with a septum and purge with an inert gas for 15-20 minutes.

  • In a separate flask, degas the solvent system by bubbling with an inert gas for at least 30 minutes.

  • Add the palladium catalyst to the reaction flask under a positive pressure of inert gas.

  • Add the degassed solvent to the reaction mixture via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously for the specified time (typically 12-48 hours).[3]

  • Monitor the reaction progress by techniques such as Gel Permeation Chromatography (GPC) to observe the increase in polymer molecular weight.

  • Upon completion, cool the reaction mixture to room temperature.

  • Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol or acetone).

  • Filter the precipitated polymer and wash it sequentially with water, methanol, and acetone to remove residual catalyst and unreacted monomers.

  • Purify the polymer further by Soxhlet extraction with a series of solvents (e.g., methanol, hexane, chloroform). The desired polymer is typically collected from the chloroform fraction.

  • Dry the purified polymer under vacuum to a constant weight.

Protocol 2: Characterization of the Synthesized Polymer

1. Molecular Weight Determination (GPC):

  • Dissolve a small amount of the polymer in a suitable solvent (e.g., THF or chlorobenzene) at a concentration of approximately 1 mg/mL.
  • Filter the solution through a 0.2 µm PTFE filter.
  • Inject the solution into a Gel Permeation Chromatography (GPC) system calibrated with polystyrene standards.
  • Determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and polydispersity index (PDI).

2. Structural Characterization (NMR):

  • Dissolve the polymer in a deuterated solvent (e.g., CDCl₃).
  • Acquire ¹H and ¹³C NMR spectra to confirm the polymer structure and assess its regioregularity.

3. Optical Properties (UV-Vis Spectroscopy):

  • Prepare a dilute solution of the polymer in a suitable solvent (e.g., chloroform).
  • Record the UV-Vis absorption spectrum to determine the maximum absorption wavelength (λₘₐₓ).
  • Prepare a thin film of the polymer by spin-coating or drop-casting onto a quartz substrate.
  • Record the UV-Vis absorption spectrum of the thin film to determine the absorption edge and calculate the optical band gap (E₉ = 1240 / λₑₐ₉ₑ).

4. Electrochemical Properties (Cyclic Voltammetry):

  • Coat a thin film of the polymer onto a working electrode (e.g., glassy carbon or platinum).
  • Perform cyclic voltammetry (CV) in an electrolyte solution (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in acetonitrile).
  • Determine the onset oxidation and reduction potentials.
  • Estimate the HOMO and LUMO energy levels using the following empirical formulas:
  • HOMO (eV) = - (Eₒₓ,ₒₙₛₑₜ + 4.8)
  • LUMO (eV) = - (EᵣₑᏧ,ₒₙₛₑₜ + 4.8) (Note: The ferrocene/ferrocenium (Fc/Fc⁺) redox couple is often used as an internal standard, with its potential assumed to be -4.8 eV relative to the vacuum level).

Mandatory Visualization

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition R1-X R¹-X (Aryl/Vinyl Halide) R1-X->Oxidative_Addition R1-Pd(II)L2-X R¹-Pd(II)L₂-X Oxidative_Addition->R1-Pd(II)L2-X Transmetalation Transmetalation R1-Pd(II)L2-X->Transmetalation R2-B(OH)2 R²-B(OH)₂ (5-Methylthiophene -2-boronic acid) Base Base (e.g., K₂CO₃) R2-B(OH)2->Base Activation Base->Transmetalation R1-Pd(II)L2-R2 R¹-Pd(II)L₂-R² Transmetalation->R1-Pd(II)L2-R2 Reductive_Elimination Reductive Elimination R1-Pd(II)L2-R2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration R1-R2 R¹-R² (Coupled Product) Reductive_Elimination->R1-R2

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Polymer_Synthesis_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_application Device Fabrication & Testing Monomers This compound + Dibromo-comonomer Suzuki_Coupling Suzuki-Miyaura Polycondensation Monomers->Suzuki_Coupling Crude_Polymer Crude Polymer Suzuki_Coupling->Crude_Polymer Purification Purification (Precipitation, Soxhlet) Crude_Polymer->Purification Pure_Polymer Purified Polymer Purification->Pure_Polymer GPC GPC (Mn, Mw, PDI) Pure_Polymer->GPC NMR NMR (Structure, Regioregularity) Pure_Polymer->NMR UV_Vis UV-Vis (λmax, Band Gap) Pure_Polymer->UV_Vis CV Cyclic Voltammetry (HOMO, LUMO) Pure_Polymer->CV Device_Fabrication OFET / Solar Cell Fabrication Pure_Polymer->Device_Fabrication Performance_Testing Performance Testing (Mobility, PCE) Device_Fabrication->Performance_Testing

Caption: Workflow for synthesis and characterization of polymers.

Structure_Property_Relationship Molecular_Structure Molecular Structure (5-Methylthiophene-2-yl unit) Electronic_Properties Electronic Properties (HOMO/LUMO, Band Gap) Molecular_Structure->Electronic_Properties influences Morphology Solid-State Morphology (Packing, Crystallinity) Molecular_Structure->Morphology influences Device_Performance Device Performance Electronic_Properties->Device_Performance determines Morphology->Device_Performance determines OFET OFET (Hole Mobility, On/Off Ratio) Device_Performance->OFET OPV OPV (Power Conversion Efficiency) Device_Performance->OPV

Caption: Structure-property relationship in organic electronics.

References

Application Notes and Protocols: Protecting Group Strategies for 5-Methylthiophene-2-boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the selection and implementation of protecting group strategies for 5-methylthiophene-2-boronic acid. The inherent stability challenges of thiophene boronic acids, particularly their susceptibility to protodeboronation, necessitate the use of appropriate protecting groups to ensure successful downstream applications, such as in Suzuki-Miyaura cross-coupling reactions. This document outlines detailed protocols for the protection and deprotection of this compound using common and effective protecting groups, and provides a logical framework for selecting the optimal strategy based on experimental needs.

Introduction

This compound is a valuable building block in organic synthesis, particularly for the introduction of the 5-methylthienyl moiety in the development of novel pharmaceuticals and organic materials. However, like many heteroaromatic boronic acids, it can be prone to decomposition, primarily through protodeboronation, especially under the basic conditions often employed in cross-coupling reactions. The use of protecting groups for the boronic acid functionality can significantly enhance its stability, allowing for more robust and reproducible synthetic outcomes.

This guide focuses on three primary protecting group strategies:

  • Pinacol Esters: One of the most common and versatile protecting groups for boronic acids.

  • N-methyliminodiacetic Acid (MIDA) Esters: Offer exceptional stability and are particularly advantageous for mitigating protodeboronation of sensitive heteroaromatic boronic acids.

  • Alternative Strategies: Including 1,8-diaminonaphthalene (dan) and trifluoroborate salts, which provide unique stability profiles and deprotection conditions.

General Considerations for Protecting Group Selection

The choice of a suitable protecting group depends on several factors, including the stability of the protected boronic acid to various reaction conditions, the ease of deprotection, and the overall synthetic strategy. The following diagram illustrates a general workflow for selecting an appropriate protecting group.

G Workflow for Selecting a Boronic Acid Protecting Group start Start: Need to use This compound instability Is the unprotected boronic acid unstable to planned reaction conditions? start->instability protect Select a Protecting Group Strategy instability->protect Yes proceed Proceed with Synthesis instability->proceed No pinacol Pinacol Ester: - Good general stability - Commercially available starting materials - Multiple deprotection options protect->pinacol mida MIDA Ester: - Excellent stability (air, chromatography) - Mitigates protodeboronation - Mild basic deprotection protect->mida alternatives Alternative Groups (dan, BF3K): - Very high stability (dan) - Unique reactivity (BF3K) - Specific deprotection conditions protect->alternatives deprotection_considerations Consider Deprotection Conditions: - Orthogonality to other functional groups - Mildness of reagents pinacol->deprotection_considerations mida->deprotection_considerations alternatives->deprotection_considerations deprotection_considerations->proceed

Caption: A decision-making workflow for selecting a suitable protecting group for this compound.

Pinacol Ester Protection

Pinacol esters are widely used due to their relative stability to a range of reaction conditions and the availability of straightforward protection and deprotection protocols.[1]

Experimental Protocol: Synthesis of this compound Pinacol Ester

This protocol is adapted from the general Miyaura borylation procedure.

Reaction Scheme:

G Miyaura Borylation for Pinacol Ester Synthesis r1 2-Bromo-5-methylthiophene reagents Pd(dppf)Cl2, KOAc Dioxane, 80 °C r1->reagents r2 Bis(pinacolato)diboron r2->reagents p1 This compound pinacol ester reagents->p1

Caption: Synthesis of this compound pinacol ester via Miyaura borylation.

Materials:

  • 2-Bromo-5-methylthiophene

  • Bis(pinacolato)diboron (B₂pin₂)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium acetate (KOAc)

  • Anhydrous 1,4-dioxane

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried Schlenk flask, add 2-bromo-5-methylthiophene (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), Pd(dppf)Cl₂ (0.03 equiv), and potassium acetate (3.0 equiv).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add anhydrous 1,4-dioxane via syringe.

  • Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired this compound pinacol ester.

Experimental Protocols: Deprotection of this compound Pinacol Ester

Method A: Hydrolysis with Sodium Periodate

This method is effective for cleaving the pinacol group.[1]

Procedure:

  • Dissolve the this compound pinacol ester (1.0 equiv) in a mixture of acetone and water (e.g., 4:1 v/v).

  • Add sodium periodate (NaIO₄, 4.0 equiv) and stir the mixture at room temperature for 4-6 hours.

  • Monitor the reaction by TLC.

  • Filter the reaction mixture to remove inorganic salts.

  • Extract the filtrate with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the free boronic acid.

Method B: Acidic Hydrolysis

Direct hydrolysis under acidic conditions can also be employed.[1]

Procedure:

  • Dissolve the pinacol ester in a mixture of THF and 1 M HCl.

  • Stir the mixture at room temperature or with gentle heating (e.g., 40 °C) for 2-4 hours.

  • Monitor the deprotection by TLC.

  • Once complete, neutralize the reaction with a mild base (e.g., saturated NaHCO₃ solution).

  • Extract the product with an organic solvent.

  • Wash the organic layer with brine, dry, and concentrate to obtain the boronic acid.

Protection/DeprotectionReagents and ConditionsTypical YieldReference
Pinacol Ester Synthesis 2-Bromo-5-methylthiophene, B₂pin₂, Pd(dppf)Cl₂, KOAc, Dioxane, 80 °C, 12-24 h70-90% (estimated)Adapted from general Miyaura borylation protocols
Deprotection (NaIO₄) Acetone/H₂O, NaIO₄, RT, 4-6 h>80%[1]
Deprotection (Acidic) THF, 1 M HCl, RT or 40 °C, 2-4 h>85%[1]

MIDA Ester Protection

N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, air-stable, and crystalline solids that are compatible with chromatography.[2] This protecting group is particularly effective in preventing protodeboronation of electron-rich heteroaryl boronic acids.

Experimental Protocol: Synthesis of this compound MIDA Ester

This protocol is adapted from the synthesis of 5-acetylthiophene-2-boronic acid MIDA ester.[2]

Reaction Scheme:

G MIDA Ester Synthesis r1 This compound reagents Dean-Stark, Toluene/DMSO Reflux r1->reagents r2 N-Methyliminodiacetic acid r2->reagents p1 This compound MIDA ester reagents->p1

Caption: Synthesis of this compound MIDA ester.

Materials:

  • This compound

  • N-methyliminodiacetic acid (MIDA)

  • Anhydrous toluene

  • Anhydrous DMSO

  • Dean-Stark apparatus

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add this compound (1.0 equiv) and N-methyliminodiacetic acid (1.1 equiv).

  • Add a mixture of anhydrous toluene and anhydrous DMSO (e.g., 10:1 v/v).

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap.

  • Continue refluxing until no more water is collected (typically 4-6 hours).

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can often be purified by recrystallization or by washing with a suitable solvent to afford the pure MIDA ester.

Experimental Protocol: Deprotection of this compound MIDA Ester

Deprotection of MIDA esters is typically achieved under mild basic conditions.[3]

Procedure:

  • Dissolve the this compound MIDA ester in a suitable solvent such as THF.

  • Add an aqueous solution of a mild base, such as 1 M NaOH or saturated sodium bicarbonate (NaHCO₃).

  • Stir the biphasic mixture at room temperature for 1-3 hours.

  • Monitor the reaction by TLC.

  • Once the deprotection is complete, separate the layers.

  • Acidify the aqueous layer to a slightly acidic pH (e.g., pH 5-6) with 1 M HCl.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the free boronic acid.

Protection/DeprotectionReagents and ConditionsTypical YieldReference
MIDA Ester Synthesis This compound, MIDA, Toluene/DMSO, Reflux, 4-6 h70-85% (estimated)Adapted from[2]
Deprotection (Basic) THF, 1 M NaOH or NaHCO₃ (aq), RT, 1-3 h>90%[3]

Alternative Protecting Group Strategies

1,8-Diaminonaphthalene (dan) Protection

The 1,8-diaminonaphthalene (dan) protecting group forms a highly stable five-membered ring with the boronic acid. Aryl-B(dan) derivatives exhibit excellent stability towards protodeboronation under aqueous basic conditions.

Experimental Protocol: Synthesis of this compound dan-Ester

This protocol is based on a general procedure for the protection of arylboronic acids with 1,8-diaminonaphthalene.[4]

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equiv) and 1,8-diaminonaphthalene (1.05 equiv) in toluene.

  • Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature.

  • The product often precipitates from the solution and can be collected by filtration.

  • Wash the solid with cold toluene to afford the pure dan-protected boronic acid.

Deprotection: The dan group is typically removed under acidic conditions.[1]

Protection/DeprotectionReagents and ConditionsTypical YieldReference
dan-Ester Synthesis This compound, 1,8-Diaminonaphthalene, Toluene, Reflux, 2-4 h80-95% (estimated)Adapted from[4]
Deprotection (Acidic) Acidic workup (e.g., 1 M HCl)>90%[1]
Potassium Trifluoroborate Salts

Potassium trifluoroborate salts (R-BF₃K) are crystalline, air- and moisture-stable solids that serve as excellent surrogates for boronic acids.

Experimental Protocol: Synthesis of Potassium 5-Methylthien-2-yltrifluoroborate

This protocol is based on a general procedure for the conversion of boronic acids to their corresponding trifluoroborate salts.

Procedure:

  • Dissolve this compound (1.0 equiv) in methanol.

  • Add a saturated aqueous solution of potassium hydrogen difluoride (KHF₂, 4.0 equiv).

  • Stir the mixture at room temperature for 1-2 hours.

  • Remove the methanol under reduced pressure.

  • The precipitated potassium trifluoroborate salt can be collected by filtration, washed with cold water and then a small amount of cold methanol, and dried under vacuum.

Usage in Cross-Coupling: Trifluoroborate salts typically require specific conditions for in-situ hydrolysis to the active boronic acid during cross-coupling reactions, often involving a base like K₂CO₃ or Cs₂CO₃ in the presence of water.

Protection/DeprotectionReagents and ConditionsTypical YieldReference
Trifluoroborate Salt Synthesis This compound, KHF₂, MeOH/H₂O, RT, 1-2 h>90% (estimated)Adapted from general procedures

Summary and Conclusion

The choice of a protecting group for this compound is critical for its successful application in synthesis.

  • Pinacol esters offer a good balance of stability and reactivity and are suitable for many applications.

  • MIDA esters provide superior stability, especially against protodeboronation, making them the ideal choice for challenging cross-coupling reactions or multi-step syntheses where the boronic acid moiety needs to be carried through several transformations.

  • Dan-protected boronic acids and potassium trifluoroborate salts represent robust alternatives with distinct stability profiles and activation requirements.

The detailed protocols and comparative data presented in these application notes are intended to assist researchers in selecting and implementing the most appropriate protecting group strategy for their specific synthetic goals, ultimately leading to more efficient and reliable outcomes in the development of novel chemical entities.

References

Application Notes and Protocols for the Synthesis of 2-(5-Methylthiophen-2-yl)pyridine via Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the synthesis of 2-(5-methylthiophen-2-yl)pyridine, a valuable heterocyclic building block in medicinal chemistry and materials science. The described protocol utilizes a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 5-Methylthiophene-2-boronic acid and 2-bromopyridine.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds.[1] This palladium-catalyzed reaction joins an organoboron compound with an organic halide or triflate, offering broad functional group tolerance and generally high yields.[1][2] Thiophene and pyridine moieties are prevalent scaffolds in many biologically active compounds and functional materials. The synthesis of molecules incorporating both of these rings is therefore of significant interest in drug discovery and development.[3][4] This protocol provides a reliable method for the synthesis of 2-(5-methylthiophen-2-yl)pyridine, a key intermediate for more complex molecular architectures.

Reaction Scheme

The overall reaction is depicted below:

This compound + 2-Bromopyridine → 2-(5-Methylthiophen-2-yl)pyridine

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the described Suzuki-Miyaura coupling protocol.

ParameterValueNotes
Reactants
This compound1.2 equivalents
2-Bromopyridine1.0 equivalentLimiting reagent
Catalyst
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)3 mol %A common and effective catalyst for cross-coupling of heteroaryl compounds.[5]
Base
Potassium Carbonate (K₂CO₃)2.0 equivalents
Solvent
1,4-Dioxane / Water4:1 (v/v)A standard solvent system for Suzuki reactions.
Reaction Conditions
Temperature90 °C
Time12 hoursReaction progress should be monitored by TLC or LC-MS.
Yield ~85% (Representative)Based on similar Suzuki couplings of thiophene boronic acids with aryl halides.[4]

Experimental Protocol

This protocol details the step-by-step procedure for the synthesis of 2-(5-methylthiophen-2-yl)pyridine.

Materials:

  • This compound

  • 2-Bromopyridine

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • 1,4-Dioxane, anhydrous

  • Deionized Water, degassed

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for work-up and purification

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromopyridine (1.0 mmol, 1.0 eq.), this compound (1.2 mmol, 1.2 eq.), potassium carbonate (2.0 mmol, 2.0 eq.), and Pd(dppf)Cl₂ (0.03 mmol, 3 mol %).

  • Inert Atmosphere: Seal the flask and purge with an inert gas (argon or nitrogen) for 10-15 minutes to ensure an oxygen-free environment.

  • Solvent Addition: Under the inert atmosphere, add 8 mL of anhydrous 1,4-dioxane and 2 mL of degassed deionized water via syringe.

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12 hours.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with 20 mL of ethyl acetate and 20 mL of water.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers and wash with 20 mL of brine.

  • Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 2-(5-methylthiophen-2-yl)pyridine.

Visualizations

Diagram 1: Experimental Workflow

G reagents Combine Reactants, Catalyst, and Base inert Establish Inert Atmosphere reagents->inert solvent Add Degassed Solvents inert->solvent heat Heat and Stir at 90°C for 12h solvent->heat monitor Monitor Reaction Progress (TLC/LC-MS) heat->monitor workup Aqueous Work-up and Extraction monitor->workup purify Dry, Concentrate, and Purify by Chromatography workup->purify product Pure 2-(5-methylthiophen-2-yl)pyridine purify->product

Caption: Experimental workflow for the synthesis of 2-(5-methylthiophen-2-yl)pyridine.

Diagram 2: Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_reactants Inputs pd0 Pd(0)L₂ oa_complex Oxidative Addition Intermediate pd0->oa_complex Oxidative Addition tm_complex Transmetalation Intermediate oa_complex->tm_complex Transmetalation re_complex Reductive Elimination tm_complex->re_complex re_complex->pd0 Reductive Elimination product 2-(5-Methylthiophen-2-yl)pyridine re_complex->product aryl_halide 2-Bromopyridine aryl_halide->oa_complex boronic_acid 5-Methylthiophene- 2-boronic acid + Base boronic_acid->tm_complex

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols for the Functionalization of Thiophene Rings with 5-Methylthiophene-2-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thiophene ring is a privileged heterocyclic scaffold frequently incorporated into pharmaceuticals, agrochemicals, and organic electronic materials.[1][2] The targeted functionalization of the thiophene nucleus is a critical step in the development of novel compounds with tailored biological and physical properties. Among the various synthetic strategies, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out as a robust and versatile method for forging carbon-carbon bonds.[3][4]

This document provides detailed application notes and experimental protocols for the functionalization of thiophene rings utilizing 5-Methylthiophene-2-boronic acid. This reagent serves as a valuable building block for introducing the 5-methylthienyl moiety onto various thiophene cores and other aromatic systems. The protocols and data presented herein are intended to serve as a comprehensive resource for researchers engaged in organic synthesis and drug discovery.

Data Presentation

The efficiency of the Suzuki-Miyaura coupling is influenced by several factors, including the choice of catalyst, base, solvent system, and reaction temperature. The following tables summarize quantitative data from representative Suzuki-Miyaura reactions involving thiophene derivatives, providing a comparative overview of reaction conditions and yields.

Table 1: Suzuki-Miyaura Coupling of 2-Bromo-5-(substituted)thiophenes with Arylboronic Acids

SubstrateArylboronic AcidCatalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
2-bromo-5-(bromomethyl)thiophenePhenylboronic acidPd(PPh₃)₄ (2.5)K₃PO₄ (2)1,4-dioxane/H₂O (4:1)901276[5]
2-bromo-5-(bromomethyl)thiophene4-Methylphenylboronic acidPd(PPh₃)₄ (2.5)K₃PO₄ (2)1,4-dioxane/H₂O (4:1)901272[5]
2-bromo-5-(bromomethyl)thiophene4-Methoxyphenylboronic acidPd(PPh₃)₄ (2.5)K₃PO₄ (2)1,4-dioxane/H₂O (4:1)901268[5]
5-bromothiophene-2-carboxylic acid derivativeVarious arylboronic acidsPd(PPh₃)₄K₃PO₄1,4-dioxane/H₂O (4:1)--65-80.2[6]

Table 2: General Conditions for Suzuki-Miyaura Coupling of Thiophene Derivatives

Catalyst SystemTypical BaseCommon SolventsTemperature Range (°C)General Yield Range (%)
Pd(PPh₃)₄K₂CO₃, K₃PO₄, Cs₂CO₃1,4-dioxane/H₂O, Toluene/Ethanol/H₂O80 - 10050 - 90+
Pd(dppf)Cl₂Na₂CO₃, K₃PO₄DME, TolueneRoom Temp. - 100Moderate to High
Pd(OAc)₂ with phosphine ligandsCs₂CO₃, K₂CO₃Toluene, DMARoom Temp. - 110Substrate Dependent

Experimental Protocols

The following protocols provide a generalized yet detailed methodology for the Suzuki-Miyaura cross-coupling of a halogenated thiophene with this compound. These protocols can be adapted and optimized for specific substrates.

Protocol 1: General Suzuki-Miyaura Coupling using Pd(PPh₃)₄

This protocol is a widely applicable and effective method for the coupling of bromo- or iodothiophenes.

Materials:

  • Halogenated thiophene (e.g., 2-bromothiophene derivative) (1 equivalent)

  • This compound (1.1 - 1.5 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%)

  • Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2-3 equivalents)

  • Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water mixture

  • Nitrogen or Argon gas for inert atmosphere

  • Standard laboratory glassware (flame-dried)

Procedure:

  • To a flame-dried round-bottom flask or reaction tube, add the halogenated thiophene (1 equiv.), this compound (1.2 equiv.), the chosen base (e.g., K₃PO₄, 2 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

  • Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 ratio) via syringe.[7]

  • Heat the reaction mixture to 80-100°C and stir for 12-24 hours.[7]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water to the reaction mixture and extract with an organic solvent such as ethyl acetate or diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired functionalized thiophene.

Mandatory Visualization

The following diagrams illustrate the key chemical transformations and procedural steps involved in the functionalization of thiophene rings via Suzuki-Miyaura coupling.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_RX R-Pd(II)Ln-X OxAdd->PdII_RX Transmetal Transmetalation PdII_RX->Transmetal PdII_R_Ar R-Pd(II)Ln-Ar' Transmetal->PdII_R_Ar ArBOH2 Ar'B(OH)₂ (5-Methylthiophene -2-boronic acid) ArBOH2->Transmetal Base Base Base->Transmetal RedElim Reductive Elimination PdII_R_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product R-Ar' (Functionalized Thiophene) RedElim->Product RX R-X (Halogenated Thiophene) RX->OxAdd

Caption: Suzuki-Miyaura Catalytic Cycle.

Experimental_Workflow start Start: Assemble Reaction Components reagents Halogenated Thiophene, This compound, Pd Catalyst, Base start->reagents setup Reaction Setup: Inert Atmosphere (N₂/Ar), Add Degassed Solvent reagents->setup reaction Heating & Stirring (80-100°C, 12-24h) setup->reaction monitoring Monitor Progress (TLC, GC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup: Extraction with Organic Solvent monitoring->workup Complete purification Purification: Column Chromatography workup->purification characterization Characterization (NMR, MS) purification->characterization end End: Pure Functionalized Thiophene Product characterization->end

Caption: General Experimental Workflow.

References

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling with 5-Methylthiophene-2-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Suzuki coupling reactions involving 5-Methylthiophene-2-boronic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when using this electron-rich heteroaryl boronic acid. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you optimize your reaction conditions and achieve higher yields.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a significant problem with this compound?

A1: Protodeboronation is a prevalent side reaction in Suzuki-Miyaura couplings where the carbon-boron bond of the boronic acid is cleaved and replaced by a carbon-hydrogen bond.[1] This process consumes your starting material, this compound, leading to the formation of 2-methylthiophene as a byproduct and consequently reducing the yield of your desired coupled product. Thiophene boronic acids are particularly susceptible to this side reaction, especially under the basic and often aqueous conditions required for the Suzuki coupling.[1]

Q2: What are the primary factors that encourage protodeboronation of this compound?

A2: Several factors can accelerate the rate of protodeboronation:

  • High pH (Strong Bases): The reaction is often catalyzed by strong bases, particularly hydroxides. The formation of a boronate anion ([ArB(OH)₃]⁻) increases the electron density on the thiophene ring, making it more susceptible to protonolysis.[1]

  • Elevated Temperatures: Higher reaction temperatures can significantly increase the rate of protodeboronation.[1]

  • Presence of Water: Water acts as the proton source for this side reaction. While some water is often necessary for the Suzuki coupling, especially when using inorganic bases, excessive amounts can be detrimental.[1]

  • Inefficient Catalysis: If the main Suzuki coupling reaction is slow, the sensitive boronic acid is exposed to the harsh reaction conditions for a longer period, increasing the likelihood of decomposition.[2]

Q3: Are boronic esters, such as pinacol esters (Bpin), a better alternative to this compound?

A3: It is a common strategy to convert boronic acids to their corresponding pinacol esters to enhance stability. While this compound pinacol ester is generally more resistant to oxidation and easier to handle, it does not completely prevent protodeboronation. Under the reaction conditions, especially in the presence of a base and water, the pinacol ester can hydrolyze back to the more reactive boronic acid in situ. However, using the pinacol ester can still be advantageous as it can lead to a "slow release" of the boronic acid, keeping its concentration low and minimizing the rate of decomposition.[1][3]

Troubleshooting Guide

Issue 1: Low or No Yield of the Desired Product

If you are experiencing low to no yield of your coupled product, a systematic approach to troubleshooting is recommended. The following diagram and table outline potential causes and solutions.

Troubleshooting Workflow for Low Yield Start Low or No Yield Check_Reagents 1. Assess Reagent Quality - Purity of Boronic Acid - Activity of Catalyst - Anhydrous Solvents Start->Check_Reagents Optimize_Base 2. Optimize Base - Switch to a weaker base (K3PO4, K2CO3, Cs2CO3) - Use anhydrous conditions Check_Reagents->Optimize_Base Reagents OK Success Improved Yield Check_Reagents->Success Problem Identified Optimize_Catalyst 3. Optimize Catalyst System - Increase catalyst loading - Use a more active ligand (e.g., Buchwald ligands) Optimize_Base->Optimize_Catalyst Issue Persists Optimize_Base->Success Improvement Seen Optimize_Temp 4. Adjust Temperature - Lower reaction temperature (e.g., 60-80 °C) Optimize_Catalyst->Optimize_Temp Issue Persists Optimize_Catalyst->Success Improvement Seen Use_Ester 5. Use a Boronic Ester - this compound pinacol ester (Bpin) or MIDA boronate Optimize_Temp->Use_Ester Issue Persists Optimize_Temp->Success Improvement Seen Use_Ester->Success Improvement Seen

Caption: A stepwise guide to troubleshooting low-yield Suzuki coupling reactions.

Potential Cause Recommended Solution Rationale Citation
Protodeboronation Switch to a weaker, non-hydroxide base such as K₃PO₄, K₂CO₃, or Cs₂CO₃. Lowering the reaction temperature (e.g., to 60-80 °C) can also help.Weaker bases are less likely to promote the rapid formation of the highly reactive boronate anion, thus slowing down the rate of protodeboronation. Lower temperatures also disfavor this side reaction.[1]
Catalyst Inactivity Ensure the palladium source and ligand are of high purity and active. Consider using a pre-formed, air-stable palladium pre-catalyst. Increase catalyst loading if necessary.The formation of palladium black can indicate catalyst decomposition. An inactive catalyst will lead to a sluggish reaction, allowing more time for the boronic acid to decompose.
Inefficient Oxidative Addition If coupling with an electron-rich or sterically hindered aryl halide, switch to a more electron-rich and bulky phosphine ligand (e.g., SPhos, XPhos, RuPhos).These ligands can accelerate the oxidative addition step, which is often the rate-limiting step in the catalytic cycle, thereby increasing the overall reaction rate.
Poor Reagent Quality Verify the purity of this compound by NMR before use. Ensure solvents are anhydrous and properly degassed.Impurities in the boronic acid can inhibit the reaction. Oxygen can lead to the homocoupling of the boronic acid and catalyst decomposition.
Incorrect Solvent System Use anhydrous solvents like 1,4-dioxane or toluene. While some water may be necessary to dissolve the base, minimize its content.Excessive water provides a ready source of protons for the protodeboronation side reaction.[1]
Issue 2: Formation of Homo-coupled Byproduct (5,5'-dimethyl-2,2'-bithiophene)

The formation of a homo-coupled dimer of the boronic acid is another common side reaction.

G Signaling Pathway for Homo-coupling O2 Oxygen (O2) in reaction mixture Pd0 Pd(0) Catalyst O2->Pd0 Oxidizes PdII Pd(II) Species Pd0->PdII to Boronic_Acid 2 x 5-Methylthiophene- 2-boronic acid PdII->Boronic_Acid Reacts with Homo_coupled 5,5'-dimethyl-2,2'-bithiophene (Homo-coupled Product) Boronic_Acid->Homo_coupled Forms

Caption: The role of oxygen in promoting the homo-coupling side reaction.

Potential Cause Recommended Solution Rationale Citation
Oxygen Contamination Thoroughly degas the solvent and reaction mixture by sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes. Maintain a positive pressure of inert gas throughout the reaction.Oxygen can oxidize the active Pd(0) catalyst to Pd(II) species, which can then promote the homo-coupling of two boronic acid molecules.
Using a Pd(II) Pre-catalyst If using a Pd(II) source like Pd(OAc)₂, ensure that the reaction conditions are sufficient to reduce it to the active Pd(0) species. The phosphine ligand often serves as the reductant.If the reduction of the Pd(II) pre-catalyst is slow or incomplete, the remaining Pd(II) can participate in the homo-coupling pathway.

Experimental Protocols

The following protocols are provided as a starting point for the Suzuki coupling of this compound with an aryl bromide. Optimization may be required for your specific substrate.

Protocol 1: General Conditions using Pd(PPh₃)₄

This protocol is based on conditions found to be effective for the coupling of a similar thiophene halide with various aryl boronic acids.

Materials:

  • Aryl bromide (1.0 equiv)

  • This compound (1.2–1.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)

  • Potassium phosphate (K₃PO₄) (2.0–3.0 equiv), finely powdered

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Nitrogen or Argon gas

Procedure:

  • To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and finely powdered K₃PO₄ (2.0 equiv).

  • Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 15-20 minutes.

  • Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst (2.5 mol%).

  • Add anhydrous, degassed 1,4-dioxane and degassed water via syringe to create a 4:1 solvent mixture (e.g., 4 mL dioxane, 1 mL water).

  • Place the flask in a preheated oil bath at 90 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Using a Buchwald Pre-catalyst for Challenging Couplings

This protocol is recommended when coupling with electron-rich or sterically hindered aryl halides, or when protodeboronation is particularly problematic.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound pinacol ester (1.5 equiv)

  • XPhos Pd G3 (a Buchwald pre-catalyst) (1-3 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous Toluene or CPME (Cyclopentyl methyl ether)

  • Nitrogen or Argon gas

Procedure:

  • In a glovebox, add the aryl halide (1.0 equiv), this compound pinacol ester (1.5 equiv), Cs₂CO₃ (2.0 equiv), and XPhos Pd G3 (2 mol%) to a reaction vial with a stir bar.

  • Seal the vial, remove it from the glovebox, and add anhydrous toluene via syringe.

  • Place the vial in a preheated heating block at 80-100 °C and stir for 4-18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and purification are analogous to Protocol 1.

References

Technical Support Center: 5-Methylthiophene-2-boronic acid in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Methylthiophene-2-boronic acid in cross-coupling reactions. The following information is designed to help improve reaction yields and overcome common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is an organoboron compound widely used in organic synthesis. Its primary application is as a nucleophilic coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C-C bonds, enabling the synthesis of complex organic molecules, including pharmaceuticals and functional materials.

Q2: What are the main challenges when using this compound in Suzuki-Miyaura reactions?

The primary challenge is its susceptibility to protodeboronation, a side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[1][2] This is particularly problematic with electron-rich heteroaromatic boronic acids like this compound, especially under the basic and often aqueous conditions required for the Suzuki-Miyaura coupling.[1] This side reaction consumes the boronic acid, leading to reduced yields of the desired product and the formation of 5-methylthiophene as a byproduct.

Q3: How can I minimize protodeboronation?

Several strategies can be employed to minimize protodeboronation:

  • Choice of Base: Use a weaker, non-hydroxide base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) instead of strong bases like sodium hydroxide (NaOH).[1]

  • Anhydrous Conditions: Whenever possible, use anhydrous solvents to limit the presence of a proton source.[3]

  • Lower Reaction Temperature: Higher temperatures can accelerate protodeboronation, so running the reaction at the lowest effective temperature is advisable.[1][3]

  • Use of Boronic Esters: Converting the boronic acid to a more stable boronate ester, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate ester, can protect the C-B bond.[2][4] These esters slowly release the boronic acid in situ, keeping its concentration low and minimizing the side reaction.[2]

  • Highly Active Catalyst: A highly active palladium catalyst and an appropriate ligand can accelerate the desired cross-coupling reaction, allowing it to outcompete the slower protodeboronation.[1]

Q4: How do I choose the right palladium catalyst and ligand?

The choice of catalyst and ligand is crucial for a successful reaction.

  • For electron-rich boronic acids , catalyst systems that promote rapid oxidative addition and transmetalation are preferred.

  • Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos) are often effective for challenging substrates as they are electron-rich and sterically hindered, which can promote efficient cross-coupling.[3]

  • Pre-formed catalysts like SPhos Pd G2 or XPhos Pd G2 can be more reliable than generating the active catalyst in situ.

  • Traditional catalysts like Pd(PPh₃)₄ can also be effective but may require higher temperatures and longer reaction times.[5]

Troubleshooting Guide

This guide addresses common issues encountered during Suzuki-Miyaura reactions with this compound.

Issue 1: Low or No Product Yield
Possible Cause Troubleshooting Step
Protodeboronation of this compound 1. Confirm the presence of 5-methylthiophene byproduct by GC-MS or ¹H NMR. 2. Switch to a milder base (e.g., K₃PO₄ or K₂CO₃). 3. Use anhydrous solvents and reagents. 4. Lower the reaction temperature. 5. Consider converting the boronic acid to a more stable MIDA or pinacol ester.[2][4]
Inactive Catalyst 1. Use a fresh batch of palladium catalyst and ligand. 2. Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) as oxygen can deactivate the catalyst. 3. Use a pre-formed, air-stable palladium precatalyst.
Poor Solubility of Reagents 1. Choose a solvent system in which all reactants are soluble at the reaction temperature. Common choices include dioxane/water, toluene/water, or THF/water mixtures.[6]
Incorrect Base 1. The base is critical for activating the boronic acid.[7] If using a weak base, consider switching to a stronger one like Cs₂CO₃ or K₃PO₄, but be mindful of increasing protodeboronation.
Issue 2: Formation of Homocoupling Byproducts
Possible Cause Troubleshooting Step
Oxygen in the Reaction Mixture 1. Thoroughly degas the solvent and reaction mixture using techniques like freeze-pump-thaw or by bubbling an inert gas through the solvent.[3]
Side Reactions of the Boronic Acid 1. Lowering the reaction temperature can sometimes reduce the rate of homocoupling. 2. Using a slight excess of the aryl halide can help to consume the boronic acid in the desired cross-coupling pathway.

Data Presentation: Impact of Reaction Parameters on Yield

The following tables summarize general trends in Suzuki-Miyaura reaction yields based on the choice of base, solvent, and catalyst. While this data is not specific to this compound, it provides a valuable starting point for reaction optimization.

Table 1: Comparison of Bases in a Generic Suzuki-Miyaura Coupling

Base Solvent Catalyst Temperature (°C) Time (h) Yield (%)
K₃PO₄1,4-Dioxane/H₂O (4:1)Pd(PPh₃)₄901292
Cs₂CO₃1,4-Dioxane/H₂O (4:1)Pd(PPh₃)₄901288
K₂CO₃1,4-Dioxane/H₂O (4:1)Pd(PPh₃)₄901285
NaOHToluene/H₂O (2:1)Pd(OAc)₂/SPhos100275
Et₃NDMFPdCl₂(dppf)8016<10

Data is illustrative and compiled from general findings in Suzuki-Miyaura reaction optimization.

Table 2: Comparison of Palladium Catalysts in a Generic Suzuki-Miyaura Coupling

Catalyst System Ligand Base Solvent Temperature (°C) Time (h) Yield (%)
XPhos Pd G2XPhosK₃PO₄Dioxane/H₂O1001>95
SPhos Pd G2SPhosK₃PO₄Toluene/H₂O1001>95
Pd₂(dba)₃P(t-Bu)₃K₃PO₄Dioxane251295
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane802070

Data is illustrative and based on literature for sterically hindered and electron-rich substrates.[5]

Experimental Protocols

Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide to Minimize Protodeboronation

This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide, incorporating strategies to mitigate protodeboronation.

Materials:

  • This compound (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(OAc)₂ with SPhos ligand, 1-2 mol%)

  • Anhydrous base (e.g., finely ground K₃PO₄, 3.0 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane or THF)

  • Anhydrous, degassed water (if a mixed solvent system is used, e.g., dioxane/H₂O 5:1)

  • Schlenk flask or sealed reaction vial

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Preparation: All glassware should be oven-dried and cooled under a stream of inert gas to ensure anhydrous conditions.

  • Reagent Addition: To a Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 eq), this compound (1.2 eq), the anhydrous base (3.0 eq), and the palladium catalyst and ligand (1-2 mol%).

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe. If using a mixed aqueous system, add the degassed organic solvent first, followed by the degassed water.

  • Degassing: If not already done, thoroughly degas the reaction mixture by subjecting it to three freeze-pump-thaw cycles or by sparging with argon for 15-20 minutes.

  • Reaction: Heat the mixture to a moderate temperature (e.g., 60-80 °C) and stir. A lower temperature is recommended initially to minimize protodeboronation.

  • Monitoring: Monitor the reaction progress by taking small aliquots (under an inert atmosphere) and analyzing by TLC, GC-MS, or LC-MS. Check for the consumption of starting materials and the formation of both the desired product and the 5-methylthiophene byproduct.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Visualizations

Suzuki_Catalytic_Cycle A Pd(0)L2 Active Catalyst B Oxidative Addition A->B C Ar-Pd(II)-X(L2) B->C D Transmetalation C->D E Ar-Pd(II)-Ar'(L2) D->E F Reductive Elimination E->F F->A Catalyst Regeneration G Ar-Ar' Product F->G ArX Aryl Halide (Ar-X) ArX->B ArBOH Boronic Acid + Base (Ar'-B(OH)₂ + Base) ArBOH->D

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low Yield in Suzuki Reaction check_protodeb Check for Protodeboronation (e.g., via GC-MS) start->check_protodeb protodeb_yes Protodeboronation Confirmed check_protodeb->protodeb_yes Yes protodeb_no Minimal Protodeboronation check_protodeb->protodeb_no No optimize_conditions Optimize Conditions: - Milder Base (K₃PO₄) - Lower Temperature - Anhydrous Solvent - Use Boronate Ester protodeb_yes->optimize_conditions check_catalyst Evaluate Catalyst Activity: - Use Fresh Catalyst/Ligand - Ensure Inert Atmosphere - Consider Pre-catalyst protodeb_no->check_catalyst

Caption: Troubleshooting workflow for low-yielding Suzuki reactions.

References

Technical Support Center: Troubleshooting Deboronation of 5-Methylthiophene-2-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the deboronation of 5-Methylthiophene-2-boronic acid in chemical reactions, particularly Suzuki-Miyaura cross-coupling.

Frequently Asked Questions (FAQs)

Q1: What is deboronation and why is it a significant issue with this compound?

A1: Protodeboronation, often referred to as deboronation, is an undesired chemical reaction where the carbon-boron bond in a boronic acid is cleaved and replaced by a carbon-hydrogen bond.[1] In the context of coupling reactions like the Suzuki-Miyaura, this side reaction consumes the this compound starting material, leading to the formation of 2-methylthiophene as a byproduct and consequently reducing the yield of the desired coupled product.[2] Thienylboronic acids are particularly susceptible to this side reaction, especially under the basic conditions typically required for these couplings.[2]

Q2: What are the primary factors that promote the deboronation of this compound?

A2: Several factors can accelerate the rate of deboronation:

  • High pH (Basic Conditions): The reaction is often fastest at a high pH (pH > 10), which is problematic as many cross-coupling reactions are performed in basic media.[2] Base-catalyzed deboronation proceeds through the formation of a more reactive boronate anion.[2]

  • Elevated Temperatures: Higher reaction temperatures can increase the rate of deboronation.[2][3]

  • Aqueous Media: The presence of a proton source, such as water, is necessary for the reaction to occur.[2][4]

  • Catalyst System: Some palladium-phosphine catalysts may inadvertently promote deboronation.[2]

  • Oxygen: The presence of oxygen can lead to oxidative degradation pathways.[5]

Q3: How can I detect if deboronation is occurring in my reaction?

A3: The most common method is to monitor the reaction mixture by analytical techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS). Look for the formation of 2-methylthiophene, the deboronated byproduct. For a more quantitative analysis, ¹H NMR spectroscopy can be used to compare the signals of the desired product, remaining starting material, and the 2-methylthiophene byproduct.

Q4: Are boronic esters, such as pinacol esters, more stable to deboronation than the free boronic acid?

A4: It is a common assumption that converting a boronic acid to its pinacol ester (Bpin) derivative enhances stability against deboronation.[6] While pinacol esters are often more resistant to oxidation and easier to handle, they do not universally guarantee greater stability against deboronation, especially under aqueous conditions where they can hydrolyze back to the boronic acid.[6][7] However, using stabilized boronic acid surrogates like N-methyliminodiacetic acid (MIDA) boronates can be an effective strategy to mitigate premature deboronation.[2]

Troubleshooting Guide

Issue 1: Low yield of the desired coupled product and significant formation of 2-methylthiophene.

This is a classic indication that the rate of deboronation is competing with or exceeding the rate of your desired cross-coupling reaction.

Troubleshooting Workflow

G start Low Yield & High Deboronated Byproduct base Are you using a strong base (e.g., NaOH, KOH)? start->base temp Is the reaction temperature high (>80-100 °C)? base->temp No sol_base Switch to a milder base (K₃PO₄, K₂CO₃, Cs₂CO₃). base->sol_base Yes water Are you using a high concentration of water in your solvent? temp->water No sol_temp Lower the reaction temperature (e.g., 60-80 °C). temp->sol_temp Yes boronic_acid Are you using the free boronic acid? water->boronic_acid No sol_water Use anhydrous solvents or minimize water content. water->sol_water Yes sol_boronic_acid Use a stabilized boronic ester (pinacol or MIDA). boronic_acid->sol_boronic_acid Yes optimize_catalyst Optimize catalyst and ligand for faster coupling. boronic_acid->optimize_catalyst No sol_base->temp sol_temp->water sol_water->boronic_acid sol_boronic_acid->optimize_catalyst

Caption: A decision-tree for troubleshooting low-yielding coupling reactions.

Quantitative Data Summary: Factors Influencing Deboronation
ParameterCondition Favoring Deboron.Recommended Condition to Minimize Deboron.
Base Strong bases (e.g., NaOH, KOH)Milder bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃)[3]
Temperature High (> 80-100 °C)Lower (e.g., 60-80 °C)[3]
Solvent High water contentAnhydrous or minimal water[3][4]
Boron Source Free boronic acidPinacol or MIDA boronate esters[2]
Catalyst Slow catalytic turnoverHighly active catalyst/ligand system[2]

Experimental Protocols

Protocol 1: General Suzuki-Miyaura Coupling with this compound

This protocol provides a starting point for optimizing the Suzuki-Miyaura coupling to minimize deboronation.

Materials:

  • Aryl halide (1.0 equiv.)

  • This compound (1.2 - 1.5 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Mild base (e.g., K₃PO₄, 2-3 equiv.)

  • Degassed solvent (e.g., 1,4-Dioxane/Water 4:1)[8]

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried reaction vessel, add the aryl halide, this compound, base, and palladium catalyst.

  • Seal the vessel and purge with an inert gas for 10-15 minutes.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to a moderate temperature (e.g., 80 °C) and stir.[8]

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Monitoring Deboronylation by ¹H NMR Spectroscopy

This protocol can be used to quantify the rate of deboronation under specific reaction conditions.

Materials:

  • This compound

  • Base (e.g., K₃PO₄)

  • Solvent system (e.g., 1,4-Dioxane/D₂O)

  • Internal standard (e.g., 1,3,5-trimethoxybenzene)

  • NMR tube

Procedure:

  • Prepare a stock solution of the internal standard in the deuterated solvent.

  • In an NMR tube, combine the this compound and the base.

  • Add a known volume of the internal standard solution to the NMR tube.

  • Acquire an initial ¹H NMR spectrum (t=0).

  • Heat the NMR tube to the desired reaction temperature.

  • Acquire spectra at regular time intervals.

  • Analyze the spectra by integrating the signals corresponding to a proton on the thiophene ring of the boronic acid, the corresponding proton on the deboronated 2-methylthiophene, and the internal standard.

  • Quantify the change in concentration of the boronic acid and the formation of the deboronated product over time relative to the constant concentration of the internal standard.

Visualizations

Deboronation Signaling Pathway

G boronic_acid This compound boronate Boronate anion boronic_acid->boronate Activation base Base (e.g., OH⁻) base->boronic_acid deboronated_product 2-Methylthiophene boronate->deboronated_product Protonolysis proton_source Proton Source (e.g., H₂O) proton_source->boronate boric_acid Boric Acid G reagents Combine Reactants: Aryl Halide Boronic Acid Base Catalyst inert Inert Atmosphere (Ar or N₂) reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir solvent->heat monitor Monitor Progress (TLC, GC-MS) heat->monitor workup Work-up: Quench, Extract, Dry monitor->workup purify Purification (Chromatography) workup->purify product Desired Product purify->product

References

Technical Support Center: Optimization of Reaction Conditions for 5-Methylthiophene-2-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the utilization of 5-Methylthiophene-2-boronic acid in chemical synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during its use, particularly in Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound to ensure its stability?

A1: this compound is sensitive to air and moisture.[1] To maintain its reactivity, it should be stored in a dark place under an inert atmosphere (e.g., Argon or Nitrogen).[2] For long-term storage, it is recommended to keep it in a freezer at temperatures under -20°C.[2]

Q2: My Suzuki-Miyaura coupling reaction with this compound is resulting in low to no yield. What are the primary issues to investigate?

A2: Low or no yield in Suzuki-Miyaura coupling reactions involving this compound can be attributed to several factors:

  • Protodeboronation: This is a significant side reaction where the boronic acid group is replaced by a hydrogen atom, especially with electron-rich 2-heteroaryl boronic acids.[3][4] This process is often catalyzed by the base and any present water.[5]

  • Catalyst Inactivity or Inhibition: The palladium catalyst may not be in its active Pd(0) state or could be inhibited by coordination with the sulfur atom of the thiophene ring.[3][6]

  • Oxygen Contamination: The presence of oxygen can lead to the decomposition of the catalyst and promote the unwanted homocoupling of the boronic acid.[7][8]

  • Suboptimal Reaction Conditions: The choice of base, solvent, temperature, and palladium catalyst/ligand system is crucial for a successful reaction.[6][9]

Q3: What is protodeboronation and how can I minimize it?

A3: Protodeboronation is an undesired side reaction that cleaves the carbon-boron bond, replacing it with a carbon-hydrogen bond, thus reducing the yield of the desired product.[5] Thiophene boronic acids are particularly susceptible to this issue.[4][9] To minimize protodeboronation:

  • Use Anhydrous Conditions: While some water can be beneficial for certain Suzuki-Miyaura reactions, excessive water can promote the hydrolysis of the carbon-boron bond.[5]

  • Select a Weaker Base: Strong bases can accelerate protodeboronation. Consider using weaker inorganic bases like K₃PO₄ or K₂CO₃.[5]

  • Control the Temperature: Run the reaction at the lowest effective temperature, as higher temperatures can increase the rate of protodeboronation.[5]

  • Use a Boronic Ester Surrogate: Converting the boronic acid to a pinacol ester can improve stability and slowly release the boronic acid under the reaction conditions, minimizing its decomposition.[4]

Q4: How do I choose the right palladium catalyst and ligand for coupling with this compound?

A4: The choice of catalyst and ligand is critical for a successful coupling. Modern, pre-formed, air- and moisture-stable precatalysts are generally recommended over generating the active Pd(0) species in-situ.[3]

  • Catalysts: Buchwald palladacycles (e.g., XPhos Pd G3) and PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) complexes are highly effective for challenging couplings.[3][7]

  • Ligands: Bulky, electron-rich phosphine ligands are preferred as they facilitate the rate-limiting oxidative addition step and enhance catalyst stability.[9][10] Examples include Buchwald-type ligands like SPhos and XPhos.[4]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Problem Potential Cause(s) Troubleshooting Steps
Low or No Product Formation 1. Protodeboronation of the boronic acid.2. Inactive or inhibited palladium catalyst.3. Presence of oxygen in the reaction.4. Suboptimal choice of base or solvent.1. Use anhydrous solvents and a weaker base (e.g., K₃PO₄). Consider converting the boronic acid to its pinacol ester.[4][5]2. Use a fresh, air-stable precatalyst like a Buchwald G3 palladacycle.[3][7] Ensure the use of bulky, electron-rich ligands.[10]3. Thoroughly degas all solvents and run the reaction under a strict inert atmosphere (Argon or Nitrogen).[7]4. Screen different bases (K₃PO₄, K₂CO₃, Cs₂CO₃) and solvent systems (e.g., Dioxane/H₂O, THF, Toluene).[7][9]
Formation of Homocoupled Byproduct 1. Presence of oxygen.2. High catalyst loading.1. Ensure meticulous degassing of the reaction mixture and maintenance of an inert atmosphere.[7][8]2. Reduce the catalyst loading to the minimum effective amount (e.g., 0.5-2 mol%).[7]
Inconsistent Reaction Results 1. Variable quality of the boronic acid.2. Inconsistent degassing or inert atmosphere.3. Base is not finely powdered or is hydrated.1. Use freshly purchased or properly stored this compound. Consider purifying it before use.2. Standardize the degassing procedure (e.g., freeze-pump-thaw cycles or sparging with inert gas).[11]3. Use a finely powdered, anhydrous base to ensure consistent reaction rates.[7]

Optimized Reaction Parameters

The following tables summarize optimized conditions for Suzuki-Miyaura coupling reactions involving thiophene boronic acids, which can serve as a starting point for the optimization of reactions with this compound.

Table 1: Recommended Catalyst Systems

CatalystLigandAdvantagesReference(s)
Pd(OAc)₂Buchwald Ligands (e.g., SPhos, XPhos)Highly active for heteroaryl couplings, effective at low loadings.[4][9]
Buchwald G3 Palladacycle(built-in ligand)Air- and moisture-stable, provides reproducible results.[3][7]
Pd₂(dba)₃tBu₃PRobust system, often used with KF as the base.[12]
Pd(dppf)Cl₂(built-in ligand)Common and effective for a range of Suzuki couplings.[11]

Table 2: Suggested Reaction Conditions

ParameterRecommended ConditionRationaleReference(s)
Base K₃PO₄ or K₂CO₃ (2.0-3.0 equiv.)Weaker bases that minimize protodeboronation.[5][7][9]
Solvent Anhydrous Dioxane, THF, or Toluene (often with a small amount of water)Good solubility for reactants and compatible with most catalyst systems.[3][7][11]
Temperature 60-110 °CDependent on the specific substrates and catalyst system; start at a lower temperature to minimize side reactions.[7][13]
Atmosphere Inert (Argon or Nitrogen)Crucial to prevent catalyst decomposition and homocoupling.[7]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol is a starting point and may require optimization for your specific substrates.

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2–1.5 equiv), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv).[7]

  • Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes.[7]

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%).[7]

  • Solvent Addition: Add the degassed solvent (e.g., Dioxane/H₂O 10:1) via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[7]

  • Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[7]

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[7]

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[7]

  • Purification: Purify the crude product by flash column chromatography.[7]

Visual Guides

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)-X(L)₂ OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation ArPdAr Ar-Pd(II)-Ar'(L)₂ Transmetalation->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' (Coupled Product) RedElim->Product ArylHalide Ar-X ArylHalide->OxAdd BoronicAcid Ar'-B(OH)₂ BoronicAcid->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Flowchart Start Low/No Yield in Suzuki Coupling CheckReagents Verify Reagent Quality & Stability (Boronic Acid, Halide, Catalyst) Start->CheckReagents CheckAtmosphere Ensure Rigorous Inert Atmosphere (Degas Solvents, Purge with Ar/N₂) Start->CheckAtmosphere OptimizeBase Optimize Base (Try K₃PO₄, K₂CO₃, Cs₂CO₃) CheckReagents->OptimizeBase CheckAtmosphere->OptimizeBase OptimizeCatalyst Optimize Catalyst System (Use Buchwald precatalyst, bulky ligand) OptimizeBase->OptimizeCatalyst OptimizeSolventTemp Optimize Solvent & Temperature (Screen Dioxane, THF; vary temp) OptimizeCatalyst->OptimizeSolventTemp ConsiderSurrogate Consider Boronic Acid Surrogate (e.g., Pinacol Ester) OptimizeSolventTemp->ConsiderSurrogate If protodeboronation persists Success Improved Yield OptimizeSolventTemp->Success If successful ConsiderSurrogate->Success

Caption: A troubleshooting flowchart for optimizing Suzuki-Miyaura coupling reactions.

References

Technical Support Center: Purification of Products from 5-Methylthiophene-2-boronic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in purifying reaction products derived from 5-Methylthiophene-2-boronic acid. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a Suzuki-Miyaura coupling reaction using this compound?

A1: The most frequently encountered impurities include unreacted starting materials (this compound and the aryl halide), homocoupled byproducts (e.g., 5,5'-dimethyl-2,2'-bithiophene), the protodeboronated starting material (2-methylthiophene), and residual palladium catalyst.[1] Inorganic salts from the base used in the reaction will also be present in the crude mixture.[1]

Q2: What is the recommended first step for purifying the crude product?

A2: An initial aqueous work-up is a critical first step. This procedure removes the majority of inorganic salts and water-soluble impurities. Typically, this involves diluting the reaction mixture with an organic solvent like ethyl acetate or dichloromethane and washing it with water or brine.[1]

Q3: How can I effectively remove unreacted this compound?

A3: Unreacted this compound can often be removed with a basic aqueous wash. By treating the crude organic mixture with an aqueous solution of a base such as 1M sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃), the acidic boronic acid is converted into its water-soluble boronate salt, which then partitions into the aqueous layer during extraction.[2][3]

Q4: My desired product and the homocoupled byproduct have very similar polarities. How can I separate them?

A4: Separating compounds with similar polarities is a common challenge. Meticulous column chromatography with a shallow solvent gradient is often effective.[1] It is crucial to test various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) using Thin-Layer Chromatography (TLC) to determine the optimal separation conditions.[1] If your product is a solid, recrystallization from a carefully selected solvent system can also be a highly effective method.[1]

Q5: Why is removing the residual palladium catalyst important, and what are the best methods?

A5: For pharmaceutical applications, removing trace metals like palladium to parts-per-million (ppm) levels is critical due to toxicity concerns and regulatory requirements.[1] Common methods include filtering the reaction mixture through Celite® to remove heterogeneous catalysts or using metal scavengers for homogeneous catalysts.[1] Scavengers are materials like functionalized silica that bind to the palladium, allowing it to be removed by filtration.[1]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Significant amount of 5,5'-dimethyl-2,2'-bithiophene (homocoupling product) observed. 1. Presence of oxygen in the reaction.[1][4] 2. Use of a Pd(II) precatalyst which can promote homocoupling.[1][4]1. Ensure the reaction is thoroughly degassed with an inert gas (Argon or Nitrogen).[1] 2. Consider using a Pd(0) catalyst source (e.g., Pd(PPh₃)₄) directly.[1] 3. For purification, careful column chromatography or recrystallization is required.[1]
Product appears as an oil and will not crystallize. 1. Presence of impurities inhibiting crystallization. 2. The product may be intrinsically an oil at room temperature.1. Attempt further purification by column chromatography to remove impurities and then re-attempt crystallization.[1] 2. If the product is an oil, purification by chromatography is the most appropriate method.[1]
Dark-colored product, likely due to residual palladium. 1. Incomplete removal of a homogeneous palladium catalyst. 2. Heterogeneous palladium catalyst passed through the filter.1. Use a palladium scavenger (e.g., thiol-functionalized silica). 2. Filter the crude mixture through a pad of Celite® before concentration.[1]
Low recovery after column chromatography. 1. Product is streaking or sticking to the silica gel. 2. The chosen solvent system is not optimal.1. For basic products, add a small amount of triethylamine (e.g., 0.5%) to the eluent. For acidic products, a small amount of acetic acid may help. 2. Perform a thorough TLC analysis with different solvent systems to find an optimal eluent that gives a good spot shape and Rf value.
Product is contaminated with the protodeboronated byproduct (2-methylthiophene). This side reaction occurs during the coupling and is favored by certain conditions (e.g., high temperature, prolonged reaction time, presence of water).[4]While this cannot be rectified during purification, optimizing the reaction conditions (e.g., lower temperature, shorter reaction time, use of a boronic ester) can minimize its formation in future experiments.[4]

Data Presentation

Table 1: Comparison of Palladium Scavenging Agents

Scavenging AgentTypical LoadingConditionsInitial Pd (ppm)Final Pd (ppm)Removal Efficiency
Thiol-Functionalized Silica5 equivalentsDichloromethane, RT, 12h800150~81%
Isocyanide ReagentStoichiometricToluene, RT, 2h650< 5>99%[1]
Polystyrene-bound TMT0.20 wtDMF, overnight33010-30~91-97%[5]
Activated Charcoal0.2 wtDichloromethane, 20 °C, 2h223920~99%[5]

Note: Data is representative and actual results will vary based on the specific reaction conditions and product.

Table 2: Recommended Starting Solvent Systems for Column Chromatography

Product PolarityImpurity TypeRecommended Starting Eluent System
Non-polar to Moderately PolarNon-polar (e.g., homocoupled byproduct)Hexane / Ethyl Acetate (Gradient: 99:1 to 80:20)[1]
PolarPolar (e.g., unreacted boronic acid)Dichloromethane / Methanol (Gradient: 100:0 to 95:5)[1]
Basic (Nitrogen-containing)Non-polarHexane / Ethyl Acetate with 0.5% Triethylamine

Experimental Protocols

Protocol 1: General Aqueous Work-up and Basic Wash
  • Cooling: Once the reaction is complete, cool the reaction mixture to room temperature.

  • Dilution: Dilute the mixture with an organic solvent such as ethyl acetate (EtOAc).

  • Basic Wash: Transfer the diluted mixture to a separatory funnel and wash with 1M NaOH solution to remove unreacted this compound. Separate the layers.

  • Aqueous Wash: Wash the organic layer with water, followed by brine.

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filtration and Concentration: Filter the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Protocol 2: Column Chromatography for Purification
  • Column Preparation:

    • Select an appropriate size glass column.

    • Plug the bottom of the column with glass wool or cotton.

    • Add a small layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 99:1 Hexane/EtOAc).

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.[6]

    • Add a protective layer of sand on top of the silica bed.[7]

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder ("dry loading").[7]

    • Carefully add the dry-loaded sample to the top of the column.

  • Elution:

    • Begin eluting with the least polar solvent system determined by TLC analysis.

    • Collect fractions in test tubes.

    • Monitor the fractions by TLC.

    • If necessary, gradually increase the polarity of the eluent to elute the desired product.

    • Combine the pure fractions and remove the solvent under reduced pressure.[7]

Protocol 3: Recrystallization (Single Solvent)
  • Solvent Selection: Choose a solvent in which the product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling with stirring until the solid completely dissolves. Add more solvent dropwise if needed to achieve full dissolution.[8]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.[8]

  • Crystallization: Allow the clear solution to cool slowly to room temperature. Crystal formation should occur. To maximize yield, the flask can be placed in an ice bath after it has reached room temperature.[9]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[10]

  • Washing: Wash the collected crystals with a small amount of the ice-cold recrystallization solvent.[10]

  • Drying: Dry the purified crystals, for example, by air drying or in a desiccator.[10]

Visualizations

Purification_Workflow cluster_purification Purification Strategy start Crude Reaction Mixture workup Aqueous Work-up (e.g., EtOAc, H₂O/Brine) start->workup basic_wash Basic Wash (1M NaOH) to remove unreacted Boronic Acid workup->basic_wash concentrate Concentrate Organic Layer basic_wash->concentrate analysis Analyze Crude Product (TLC, NMR, LC-MS) concentrate->analysis decision Impurities Present? analysis->decision chromatography Column Chromatography decision->chromatography Oil or Close Polarity recrystallization Recrystallization decision->recrystallization Solid palladium_removal Palladium Scavenging / Celite Filtration decision->palladium_removal Dark Color final_product Pure Product chromatography->final_product recrystallization->final_product palladium_removal->analysis

Caption: General workflow for the purification of products from this compound reactions.

Troubleshooting_Tree start Purification Issue Identified issue1 Product is an Oil / Won't Crystallize start->issue1 issue2 Homocoupling & Product have Similar Rf start->issue2 issue3 Residual Palladium Catalyst start->issue3 issue4 Unreacted Boronic Acid Present start->issue4 sol1 Purify by Column Chromatography issue1->sol1 sol2 Use Shallow Gradient in Column Chromatography issue2->sol2 sol3 Try Recrystallization from a different solvent system issue2->sol3 sol4 Use Palladium Scavenger or Filter through Celite issue3->sol4 sol5 Perform a Basic Aqueous Wash (e.g., 1M NaOH) issue4->sol5

Caption: Decision tree for troubleshooting common purification issues.

References

Technical Support Center: Reactions with 5-Methylthiophene-2-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for reactions involving 5-Methylthiophene-2-boronic acid, particularly in the context of Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed in Suzuki-Miyaura reactions with this compound?

A1: The two most prevalent side products are 2-methylthiophene, resulting from protodeboronation, and 5,5'-dimethyl-2,2'-bithiophene, formed via homocoupling of the boronic acid.[1][2]

Q2: What is protodeboronation and why is it a significant issue with thiopheneboronic acids?

A2: Protodeboronation is a chemical reaction where the carbon-boron bond of the boronic acid is cleaved and replaced by a carbon-hydrogen bond.[1] This is a major side reaction in Suzuki-Miyaura couplings as it consumes the this compound, leading to the formation of 2-methylthiophene as a byproduct and consequently reducing the yield of the desired coupled product.[2] Thienylboronic acids are particularly prone to this side reaction, especially under the basic conditions typically required for these couplings.[2]

Q3: What factors promote the formation of the homocoupling side product, 5,5'-dimethyl-2,2'-bithiophene?

A3: The homocoupling of boronic acids to form a symmetrical biaryl compound is often catalyzed by the palladium species. This side reaction is particularly favored by the presence of oxygen, which can oxidize the active Pd(0) catalyst to Pd(II), a key species in the homocoupling pathway. Inefficient oxidative addition of the aryl halide to the palladium catalyst can also create a kinetic window where the homocoupling of the more reactive boronic acid can dominate.

Q4: Are boronic esters, such as pinacol esters, of 5-methylthiophene more stable and less prone to side reactions?

A4: It is a common strategy to convert boronic acids to their corresponding pinacol esters (Bpin) to enhance stability. While pinacol esters are often more resistant to oxidation and easier to handle, they do not universally guarantee greater stability against protodeboronation.[2] However, using boronic esters can be a viable strategy to mitigate side reactions under specific conditions.

Troubleshooting Guide: Common Issues and Solutions

This guide addresses specific issues you may encounter during your experiments with this compound.

Issue 1: Low yield of the desired product and significant formation of 2-methylthiophene.

This is a classic indication of competing protodeboronation, where the rate of protodeboronation is outpacing the rate of your desired cross-coupling reaction.[2]

  • Potential Cause: High pH (basic conditions).

    • Solution: Strong bases can accelerate protodeboronation.[2] Consider using a milder base such as K₃PO₄ or Cs₂CO₃ instead of strong bases like NaOH or KOH.[3]

  • Potential Cause: Elevated temperatures.

    • Solution: Higher reaction temperatures can increase the rate of protodeboronation.[2] Attempt the reaction at a lower temperature (e.g., 60-80 °C). If the reaction is slow, consider using a more active catalyst/ligand system rather than increasing the temperature.[3]

  • Potential Cause: Presence of excess water.

    • Solution: Water acts as a proton source for protodeboronation.[2] Use anhydrous solvents and ensure all glassware is thoroughly dried. If an aqueous base is necessary, minimize the amount of water.[3]

  • Potential Cause: Inefficient catalyst system.

    • Solution: If the desired coupling is slow, the boronic acid is exposed to degrading conditions for a longer period.[3] Increase the catalyst loading or use more active, electron-rich phosphine ligands (e.g., Buchwald-type ligands) to accelerate the productive reaction rate.[3]

Issue 2: Formation of a significant amount of 5,5'-dimethyl-2,2'-bithiophene.

This points to the homocoupling of this compound being a major competing reaction.

  • Potential Cause: Presence of dissolved oxygen.

    • Solution: Rigorously degas all solvents and the reaction mixture by bubbling an inert gas (e.g., argon or nitrogen) through the solvent prior to use. Maintain a positive pressure of inert gas throughout the reaction.

  • Potential Cause: Inefficient oxidative addition.

    • Solution: For less reactive aryl halides (e.g., aryl chlorides), the oxidative addition step can be slow. Use a palladium catalyst with bulky, electron-rich ligands to promote this step.

  • Potential Cause: Use of a Pd(II) precatalyst.

    • Solution: The reduction of Pd(II) to the active Pd(0) species can sometimes initiate homocoupling. Consider using a Pd(0) source like Pd₂(dba)₃ or a pre-formed Pd(0) catalyst.

Data Presentation: Side Product Formation Under Various Conditions

The following table summarizes how different reaction parameters can influence the formation of common side products in Suzuki-Miyaura couplings of thiopheneboronic acids. The yields are illustrative and can vary based on the specific substrates and precise reaction conditions.

Parameter ChangeExpected Impact on Protodeboronation (2-methylthiophene formation)Expected Impact on Homocoupling (5,5'-dimethyl-2,2'-bithiophene formation)
Base: Switch from K₂CO₃ to NaOHIncreaseModerate Increase
Temperature: Increase from 80 °C to 110 °CSignificant IncreaseIncrease
Solvent: Use of anhydrous vs. aqueous conditionsDecreaseNo direct major impact, but can be influenced by base choice
Atmosphere: Reaction run under air vs. inert gasNo direct major impactSignificant Increase
Catalyst: Use of a highly active phosphine ligandDecrease (if desired reaction is faster)Decrease (if desired reaction is faster)

Experimental Protocols

Protocol 1: General Suzuki-Miyaura Coupling of this compound with an Aryl Bromide to Minimize Side Products

This protocol is a general starting point and should be optimized for specific substrates.

Materials:

  • Aryl bromide (1.0 eq)

  • This compound (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Anhydrous base (e.g., K₃PO₄, 2.0 - 3.0 eq)

  • Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane)

  • Schlenk flask or sealed reaction vial

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Glassware Preparation: Thoroughly oven-dry all glassware and allow to cool under a stream of inert gas.

  • Reagent Addition: To the reaction vessel containing a magnetic stir bar, add the aryl bromide, this compound, and the anhydrous base.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with inert gas three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the anhydrous, degassed solvent via syringe. Then, add the palladium catalyst.

  • Reaction: Heat the reaction mixture to a moderate temperature (e.g., 80-90 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS, checking for the consumption of starting materials and the formation of the desired product, as well as the potential side products (2-methylthiophene and 5,5'-dimethyl-2,2'-bithiophene).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualizations

Suzuki_Miyaura_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X ar_pd_x Ar-Pd(II)-X(L2) oxidative_addition->ar_pd_x transmetalation Transmetalation ar_pd_x->transmetalation Ar'-B(OR)2 Base ar_pd_ar_prime Ar-Pd(II)-Ar'(L2) transmetalation->ar_pd_ar_prime reductive_elimination Reductive Elimination ar_pd_ar_prime->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-Ar' reductive_elimination->product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low Yield or Significant Side Products check_side_product Identify Major Side Product start->check_side_product protodeboronation Protodeboronation (2-Methylthiophene) check_side_product->protodeboronation Protodeboronation homocoupling Homocoupling (5,5'-Dimethyl-2,2'-bithiophene) check_side_product->homocoupling Homocoupling action_proto Lower Temperature Use Milder Base Anhydrous Conditions More Active Catalyst protodeboronation->action_proto action_homo Degas Solvents Rigorously Use Pd(0) Source Use Electron-Rich Ligands homocoupling->action_homo

Caption: A workflow for troubleshooting common issues in this compound reactions.

Side_Product_Relationships conditions Reaction Conditions high_temp High Temperature conditions->high_temp strong_base Strong Base conditions->strong_base water Presence of Water conditions->water oxygen Presence of Oxygen conditions->oxygen protodeboronation Protodeboronation high_temp->protodeboronation strong_base->protodeboronation water->protodeboronation homocoupling Homocoupling oxygen->homocoupling

Caption: Relationship between reaction conditions and side product formation.

References

stability issues and degradation of 5-Methylthiophene-2-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 5-Methylthiophene-2-boronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and use of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability issues with this compound?

A1: The main stability concern with this compound is its susceptibility to degradation through a process called protodeboronation.[1] This reaction involves the cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond, leading to the formation of 2-methylthiophene as a byproduct.[2] This degradation reduces the yield of the desired product in cross-coupling reactions.[2]

Q2: What factors contribute to the degradation of this compound?

A2: Several factors can accelerate the degradation of this compound:

  • High pH (Basic Conditions): The rate of protodeboronation is significantly increased in basic media, which is a common condition for Suzuki-Miyaura coupling reactions.[2]

  • Elevated Temperatures: Higher reaction temperatures can promote the degradation of the boronic acid.[3]

  • Aqueous Media: The presence of a proton source, such as water, is necessary for protodeboronation to occur.[2]

  • Oxygen: The presence of oxygen can lead to oxidative degradation and the formation of homocoupling byproducts.[2][4]

Q3: How should I properly store and handle this compound to ensure its stability?

A3: To maintain the integrity of this compound, it is recommended to:

  • Store Refrigerated: Keep the compound in a refrigerator.[5]

  • Dry Conditions: Store in a dry environment, as moisture can contribute to degradation.[6]

  • Inert Atmosphere: For long-term storage, keeping the compound under an inert gas like argon or nitrogen is advisable.[6]

  • Minimize Exposure to Light: Protect the compound from light exposure.[5]

Q4: Are there more stable alternatives to this compound?

A4: Yes, converting the boronic acid to a boronate ester can significantly improve its stability. The two most common and effective alternatives are:

  • Pinacol Esters: These are more resistant to oxidation and are generally easier to handle than the free boronic acid.[3]

  • MIDA (N-methyliminodiacetic acid) Boronates: MIDA boronates are exceptionally stable, air-stable solids that can be purified via chromatography.[3][7] They offer a "slow-release" of the boronic acid under specific reaction conditions, which can minimize its decomposition.[7]

Troubleshooting Guides

Issue 1: Low or No Yield in Suzuki-Miyaura Coupling Reaction

If you are experiencing low or no yield in your Suzuki-Miyaura coupling reaction with this compound, consider the following troubleshooting steps.

LowYieldTroubleshooting Troubleshooting Low Yield in Suzuki Coupling start Low or No Yield Observed check_reagents Verify Reagent Quality and Stoichiometry start->check_reagents check_conditions Evaluate Reaction Conditions check_reagents->check_conditions Reagents OK sub_reagents Purity of boronic acid? Correct stoichiometry used? Freshness of solvents and base? check_reagents->sub_reagents check_catalyst Assess Catalyst and Ligand check_conditions->check_catalyst Conditions Seem Appropriate sub_conditions Temperature too high? Inadequate degassing? Inappropriate base or solvent? check_conditions->sub_conditions implement_solutions Implement Solutions check_catalyst->implement_solutions Catalyst System OK sub_catalyst Active catalyst? Appropriate ligand for electron-rich heterocycle? check_catalyst->sub_catalyst

Caption: A step-by-step guide to troubleshooting low-yield Suzuki reactions.

Potential Cause Recommended Solution
Degradation of Boronic Acid Use a fresh batch of this compound or verify the purity of the existing stock by ¹H NMR. Consider converting the boronic acid to its more stable MIDA or pinacol ester.[3][7]
Protodeboronation Lower the reaction temperature. Use a milder base such as potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) instead of strong bases like sodium hydroxide.[5] Minimize the amount of water in the reaction mixture or consider running the reaction under anhydrous conditions.[5]
Inactive Catalyst Use a fresh, active palladium catalyst. For electron-rich heteroaryl boronic acids, consider using bulky, electron-rich phosphine ligands like SPhos or XPhos to accelerate the cross-coupling over degradation.[2]
Oxygen Contamination Ensure all solvents are thoroughly degassed before use. Run the reaction under a strict inert atmosphere (argon or nitrogen).[2]
Inappropriate Solvent or Base The choice of solvent and base is critical. A common and often effective system is a mixture of dioxane and water with K₃PO₄ as the base.[5] Toluene can also be a suitable solvent.[8]
Issue 2: Formation of 2-Methylthiophene Byproduct

The presence of a significant amount of 2-methylthiophene in your reaction mixture is a clear indicator of protodeboronation.

Protodeboronation_Pathway Minimizing Protodeboronation start 2-Methylthiophene Detected stabilize_boronic_acid Stabilize the Boronic Acid start->stabilize_boronic_acid optimize_conditions Optimize Reaction Conditions start->optimize_conditions increase_coupling_rate Increase Coupling Rate stabilize_boronic_acid->increase_coupling_rate Use MIDA or Pinacol Ester optimize_conditions->increase_coupling_rate Lower Temp, Milder Base successful_coupling Successful Coupling increase_coupling_rate->successful_coupling Use High-Activity Catalyst

Caption: A logical approach to reducing the formation of protodeboronation byproducts.

Boronic Acid DerivativeRelative StabilityTypical Cross-Coupling Yield with Challenging Substrates
Boronic AcidLow14-37%[7]
Pinacol EsterModerateImproved yields over boronic acid
MIDA Boronate Very High 90-96% [7]

Key Experimental Protocols

Protocol 1: General Suzuki-Miyaura Coupling with Minimized Protodeboronation

This protocol is a good starting point and may require optimization for specific substrates.

  • Reagent Preparation: In an oven-dried reaction vessel, combine the aryl halide (1.0 equiv.), this compound MIDA ester (1.2 equiv.), and a mild, finely powdered base such as K₃PO₄ (3.0 equiv.).[5]

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (argon or nitrogen) for 5-10 minutes.

  • Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(OAc)₂ with SPhos ligand, 1-2 mol%).[5]

  • Solvent Addition: Add a degassed solvent mixture, such as dioxane/H₂O (5:1). The minimal water content facilitates the slow hydrolysis of the MIDA boronate.[5]

  • Reaction Execution: Seal the vessel and heat the mixture to a moderate temperature (e.g., 60-80 °C). Monitor the reaction progress by TLC, GC-MS, or LC-MS, checking for both product formation and the 2-methylthiophene byproduct.[5]

  • Work-up: After the reaction is complete, cool to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.[5]

Protocol 2: Monitoring Protodeboronation by ¹H NMR Spectroscopy

This protocol allows for the quantitative analysis of the degradation of this compound under specific reaction conditions.

  • Sample Preparation: Prepare a stock solution of an internal standard (e.g., 1,3,5-trimethoxybenzene) in a suitable deuterated solvent.[5]

  • Reaction Setup: In an NMR tube, combine the this compound, the chosen base, and solvent, mimicking your planned coupling conditions but omitting the aryl halide and palladium catalyst. Add a known amount of the internal standard stock solution.[5]

  • Data Acquisition: Acquire an initial ¹H NMR spectrum (t=0).

  • Monitoring: Heat the NMR tube to the desired reaction temperature in a controlled manner and acquire spectra at regular time intervals.[5]

  • Analysis: Integrate the signals corresponding to a proton on the thiophene ring of the boronic acid and the corresponding proton on the 2-methylthiophene byproduct. Compare these integrals to the integral of the internal standard to quantify the rate of decomposition.[5]

Protocol 3: Conversion of this compound to its MIDA Ester

This protocol provides a method for synthesizing the more stable MIDA boronate derivative.

  • Reaction Setup: In a round-bottomed flask, charge N-methyliminodiacetic acid (MIDA) (3.0 equiv.) and this compound (1.0 equiv.).[9]

  • Solvent Addition: Add anhydrous dioxane to the flask to form a suspension.[9]

  • Heating: Heat the reaction mixture at 70 °C for 24 hours. A white precipitate should form.[9]

  • Work-up: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated under vacuum to yield the MIDA boronate product.[10]

MIDA_Synthesis_Workflow Synthesis of this compound MIDA Ester start Combine Boronic Acid and MIDA add_solvent Add Anhydrous Dioxane start->add_solvent heat_reaction Heat at 70°C for 24h add_solvent->heat_reaction workup Aqueous Workup and Extraction heat_reaction->workup isolate_product Isolate MIDA Boronate workup->isolate_product

Caption: A simplified workflow for the synthesis of the stable MIDA ester derivative.

References

Technical Support Center: Catalyst Selection for Difficult Couplings with 5-Methylthiophene-2-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Suzuki-Miyaura cross-coupling reactions involving 5-methylthiophene-2-boronic acid.

Troubleshooting Guide

Question: My Suzuki-Miyaura coupling reaction with this compound is resulting in low to no yield of the desired product. What are the primary issues to investigate?

Answer:

Low yields in Suzuki-Miyaura couplings with this compound are common and often stem from a few key issues. The primary suspect is often protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom. Other potential problems include catalyst deactivation and suboptimal reaction conditions.

A systematic approach to troubleshooting is recommended:

  • Assess Protodeboronation: The presence of 5-methylthiophene as a major byproduct is a strong indicator of protodeboronation. Thiophene boronic acids are particularly susceptible to this side reaction under the basic conditions required for the Suzuki-Miyaura coupling.[1]

  • Evaluate Catalyst Activity: Ensure your palladium source and ligand are active. The active catalytic species is Pd(0), and if you are using a Pd(II) precatalyst, it must be effectively reduced in situ. Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst.

  • Check for Oxygen Contamination: Oxygen can lead to the homocoupling of the boronic acid and decomposition of the catalyst. Ensure your solvent is properly degassed and the reaction is maintained under an inert atmosphere (e.g., Nitrogen or Argon).

  • Verify Reagent Purity: Confirm the purity of your aryl halide and the this compound. Boronic acids can degrade over time.

Question: I am observing significant formation of 5-methylthiophene, indicating protodeboronation. How can I minimize this side reaction?

Answer:

Minimizing protodeboronation is critical for successful couplings with this compound. Several strategies can be employed:

  • Choice of Base: Strong bases, especially in the presence of water, can accelerate protodeboronation. Consider switching to a milder base such as potassium carbonate (K₂CO₃) or potassium fluoride (KF) instead of stronger bases like sodium hydroxide (NaOH) or potassium phosphate (K₃PO₄).

  • Anhydrous Conditions: Since water is the proton source for protodeboronation, switching to anhydrous reaction conditions can significantly reduce this side reaction.

  • Use of Boronic Esters: Converting the boronic acid to a more stable ester, such as a pinacol ester (Bpin) or an MIDA boronate, can protect it from protodeboronation. These esters then slowly release the boronic acid under the reaction conditions, keeping its concentration low and favoring the cross-coupling reaction over decomposition.

  • Lower Reaction Temperature: Elevated temperatures can increase the rate of protodeboronation.[1] If possible, screen for effective catalyst systems that operate at lower temperatures.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a significant problem with thiophene boronic acids?

A1: Protodeboronation is a chemical reaction where the carbon-boron bond of a boronic acid is cleaved and replaced with a carbon-hydrogen bond.[1][2] This is a major issue in Suzuki-Miyaura couplings because it consumes the boronic acid, leading to the formation of the corresponding thiophene as a byproduct and reducing the yield of the desired coupled product.[1] Thienylboronic acids are particularly prone to this side reaction, especially under the basic conditions typically required for Suzuki-Miyaura couplings.[1]

Q2: Which catalyst systems are recommended for difficult couplings with this compound?

A2: For challenging substrates like this compound, catalyst systems employing bulky, electron-rich phosphine ligands are often the most effective. These ligands promote the crucial oxidative addition and reductive elimination steps of the catalytic cycle.[3] Recommended systems include:

  • Buchwald Ligands: Ligands such as SPhos and XPhos, in combination with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃, are known for their high activity in a broad range of Suzuki-Miyaura couplings, including those with electron-rich heteroaryl boronic acids.[4]

  • Pd(dppf)Cl₂: This is a reliable and commonly used catalyst that has shown success in the coupling of various heteroaryl boronic acids.[5][6]

  • N-Heterocyclic Carbene (NHC) Ligands: Palladium complexes with NHC ligands, such as PEPPSI-IPr, are highly stable and active, offering broad functional group tolerance.[3]

Q3: Can I use a boronic ester of this compound instead of the free acid?

A3: Yes, using a boronic ester, such as the pinacol or MIDA ester, is a highly recommended strategy. While boronic acids are often more reactive, their esters exhibit greater stability and are less prone to protodeboronation.[7] The ester serves as a protecting group, slowly hydrolyzing in situ to release the boronic acid for the catalytic cycle. This "slow-release" approach minimizes the concentration of the unstable free boronic acid, thereby reducing the rate of protodeboronation.[8]

Q4: What are the key considerations for solvent and base selection?

A4: The choice of solvent and base is interdependent and crucial for reaction success.

  • Solvent: Aprotic solvents like dioxane, THF, or toluene are commonly used, often with a small amount of water to aid in the dissolution of the base and facilitate the catalytic cycle. However, for substrates prone to protodeboronation, minimizing water or using anhydrous conditions is advisable.

  • Base: The base activates the boronic acid for transmetalation.[9][10] While stronger bases like K₃PO₄ can lead to higher reaction rates, they may also increase the rate of protodeboronation.[11] Milder bases like K₂CO₃ or Cs₂CO₃ are often a good compromise. The physical form of the base is also important; using finely powdered and dry base is recommended for anhydrous reactions.

Data Presentation: Catalyst System Performance

The following table summarizes the performance of various catalyst systems for the Suzuki-Miyaura coupling of thiophene-based boronic acids with aryl halides. While specific data for this compound is limited, these examples provide a strong basis for catalyst selection.

Catalyst SystemLigand TypeBase/SolventTemp (°C) / Time (h)Yield (%)Reference
Pd(OAc)₂ / SPhosBuchwald-type phosphineK₃PO₄ / Toluene100 / 1895[3]
XPhos Precatalyst (P1)Buchwald-type phosphineK₃PO₄ / Dioxane-H₂O60 / 595[3]
Pd(dppf)Cl₂DiphosphineNa₃PO₄ / Dioxane65-100 / Varies5-89[5]
Pd(PPh₃)₄TriphenylphosphineNa₂CO₃ / Dioxane100 / 1285[3]
(η³-1-tBu-indenyl)PdCl(IPr)N-Heterocyclic CarbeneK₂CO₃ / THF-MeOH25 / 1~95[3]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with this compound using a Buchwald Ligand

This protocol is a general starting point and should be optimized for specific substrates.

  • Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv.), this compound (1.2-1.5 mmol, 1.2-1.5 equiv.), and a finely powdered base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.).[3]

  • Inert Atmosphere: Seal the vessel with a septum and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.[3]

  • Solvent and Catalyst Addition: Add the degassed solvent (e.g., dioxane or toluene, to achieve a concentration of ~0.1-0.2 M with respect to the limiting reagent) via syringe.[3] Add the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (e.g., SPhos, 1.2-6 mol%).[3] Alternatively, a single-component precatalyst can be used.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Workup: After completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

This method can be advantageous for rapid reaction optimization.

  • Reaction Setup: In a microwave reaction vial, combine the aryl halide (1.0 equiv.), this compound (1.2 equiv.), a suitable base (e.g., K₂CO₃, 2.0 equiv.), and the chosen palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%).

  • Solvent Addition: Add a suitable solvent system (e.g., Dioxane/H₂O 10:1).

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Heat the mixture to the desired temperature (e.g., 120-150 °C) for 15-30 minutes.[12]

  • Workup and Purification: After cooling, dilute the reaction mixture with an organic solvent and pass it through a short plug of silica gel. Concentrate the filtrate and purify by flash column chromatography if necessary.[12]

Visualizations

Suzuki_Catalytic_Cycle cluster_main Catalytic Cycle pd0 Pd(0)Ln pdiia R-Pd(II)Ln-X pd0->pdiia Oxidative Addition (R-X) pdiib R-Pd(II)Ln-R' pdiia->pdiib Transmetalation (R'-B(OR)2 + Base) pdiib->pd0 Reductive Elimination product R-R' pdiib->product Product Formation Troubleshooting_Workflow start Low Yield in Suzuki Coupling check_protodeboronation Check for 5-methylthiophene byproduct (GC-MS/NMR) start->check_protodeboronation protodeboronation_yes Significant byproduct found? (Protodeboronation) check_protodeboronation->protodeboronation_yes Yes protodeboronation_no Minimal byproduct check_protodeboronation->protodeboronation_no No mitigate_protodeboronation Mitigation Strategies: - Milder Base (K2CO3, KF) - Anhydrous Conditions - Use Boronic Ester - Lower Temperature protodeboronation_yes->mitigate_protodeboronation check_catalyst Evaluate Catalyst System: - Use fresh catalyst/ligand - Degas solvent thoroughly - Screen different ligands (e.g., SPhos, XPhos, Pd(dppf)Cl2) protodeboronation_no->check_catalyst mitigate_protodeboronation->check_catalyst Re-run reaction

References

refining experimental protocols for 5-Methylthiophene-2-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of 5-Methylthiophene-2-boronic acid in experimental protocols. It includes detailed troubleshooting guides, frequently asked questions (FAQs), and established experimental methodologies to ensure the successful application of this versatile reagent.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is an organoboron compound widely used in organic synthesis. Its principal application is as a coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to form C-C bonds. This reaction is crucial for the synthesis of complex organic molecules, including pharmaceuticals and functional materials.

Q2: What are the recommended storage and handling conditions for this compound?

This compound is known to be sensitive to air and moisture. To maintain its integrity and reactivity, it should be stored in a freezer at temperatures under -20°C, under an inert atmosphere (e.g., argon or nitrogen), and in a tightly sealed container.

Q3: What is protodeboronation and why is it a significant issue with thiopheneboronic acids?

Protodeboronation is a common and detrimental side reaction in which the carbon-boron bond of the boronic acid is cleaved and replaced by a carbon-hydrogen bond.[1] This process consumes the boronic acid, leading to the formation of 5-methylthiophene as a byproduct and significantly reducing the yield of the desired coupled product. Thiopheneboronic acids, including this compound, are particularly susceptible to this side reaction, especially under the basic conditions typically required for Suzuki-Miyaura couplings.

Q4: What factors promote the protodeboronation of this compound?

Several factors can accelerate the rate of protodeboronation:

  • High pH (Basic Conditions): The reaction is often fastest at high pH levels. This is problematic as many cross-coupling reactions are performed in basic media to activate the boronic acid.

  • Elevated Temperatures: Higher reaction temperatures can increase the rate of protodeboronation.

  • Aqueous Media: The presence of a proton source, such as water, is necessary for the reaction to occur.

  • Catalyst System: Some palladium-phosphine catalysts, particularly those with bulky phosphine ligands, can inadvertently promote protodeboronation.

Q5: Are boronic esters, such as pinacol esters, more stable than this compound?

While it is a common assumption that converting a boronic acid to its pinacol ester (Bpin) derivative imparts greater stability against protodeboronation, this is not universally guaranteed. Although pinacol esters are often more resistant to oxidation and easier to handle, their stability under basic aqueous conditions can be nuanced. In some cases, hydrolysis of the ester back to the boronic acid can be a significant contributor to the overall protodeboronation process. However, for unstable boronic acids, using derivatives like MIDA boronates or trifluoroborate salts, which allow for the slow release of the boronic acid, can be an effective strategy.[2]

Troubleshooting Guide

This guide addresses common issues encountered during Suzuki-Miyaura coupling reactions using this compound.

Problem 1: Low or No Yield of the Desired Product

Possible Causes & Solutions

CauseRecommended Action
Protodeboronation of this compound - Optimize the Base: Use a weaker or less soluble base (e.g., K₃PO₄, Cs₂CO₃, or KF instead of NaOH or KOH). Use the minimum effective concentration. - Lower Reaction Temperature: If possible, run the reaction at a lower temperature. The use of highly active palladium precatalysts can facilitate coupling at room temperature. - Minimize Water Content: While some water is often necessary, excessive amounts can promote protodeboronation. Use a carefully controlled ratio of organic solvent to water (e.g., 4:1 or 10:1 dioxane/water). - Use a Stabilized Boronic Acid Surrogate: Consider converting the boronic acid to a more stable form, such as a trifluoroborate salt or a MIDA boronate, which will slowly release the boronic acid under the reaction conditions.[2]
Inactive Catalyst - Ensure an Inert Atmosphere: The active Pd(0) species is sensitive to oxygen.[3] Thoroughly degas all solvents and run the reaction under a nitrogen or argon atmosphere.[3] - Use a Precatalyst: Modern palladium precatalysts (e.g., those incorporating Buchwald ligands like SPhos or XPhos) are often more air-stable and generate the active Pd(0) species more efficiently under mild conditions.[4] - Check Ligand Integrity: If using a separate ligand, ensure it has not degraded.
Poor Solubility of Reagents - Solvent Screening: If reactants are not fully dissolved, the reaction will be slow or incomplete. Screen alternative solvent systems. Common choices include dioxane/water, toluene/ethanol/water, or THF/water.[5] - Phase-Transfer Catalyst: For biphasic systems with solubility issues, the addition of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) may improve results.
Inappropriate Reaction Time or Temperature - Reaction Monitoring: Monitor the reaction progress using TLC, GC-MS, or LC-MS to determine the optimal reaction time.[5] - Temperature Optimization: While high temperatures can promote protodeboronation, some systems require sufficient heat for the oxidative addition step to proceed efficiently. A careful optimization of the reaction temperature is often necessary.
Problem 2: Formation of Significant Byproducts

Possible Causes & Solutions

CauseRecommended Action
Homocoupling of this compound - Degas Thoroughly: Oxygen contamination can lead to the oxidative homocoupling of the boronic acid.[1] Ensure all solvents are properly degassed and a strict inert atmosphere is maintained. - Control Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the boronic acid relative to the aryl halide.
Formation of 5-Methylthiophene (from Protodeboronation) - Implement strategies to mitigate protodeboronation as detailed in "Problem 1".
Dehalogenation of the Aryl Halide - Choice of Base: Some strong bases in combination with certain palladium catalysts can lead to the dehalogenation of the aryl halide. Consider using a milder base.
Problem 3: Difficulty in Product Purification

Possible Causes & Solutions

CauseRecommended Action
Co-elution of Product with Boronic Acid-derived Impurities - Aqueous Workup with Base: During the workup, washing the organic layer with a basic aqueous solution (e.g., dilute NaOH or Na₂CO₃) can help remove unreacted boronic acid and its byproducts by converting them into their more water-soluble boronate salts.
Residual Palladium Catalyst in the Product - Filtration: After the reaction, passing the crude mixture through a plug of silica gel or celite can help remove some of the palladium catalyst. - Specialized Scavengers: For applications requiring very low palladium levels, consider using commercially available palladium scavengers.
Product and Starting Material have Similar Polarity - Optimize Chromatography: Screen different solvent systems for column chromatography to achieve better separation. - Recrystallization: If the product is a solid, recrystallization can be an effective purification method.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling using this compound

This protocol is a general starting point and may require optimization for specific substrates.

Materials:

  • Aryl halide (1.0 equivalent)

  • This compound (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%; or a modern precatalyst like XPhos Pd G3, 1-2 mol%)

  • Base (e.g., K₃PO₄ or Cs₂CO₃, 2.0-3.0 equivalents)

  • Degassed solvent (e.g., 1,4-dioxane/water in a 4:1 ratio)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask or reaction vial, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), and the base (2.0-3.0 equiv.).

  • Seal the flask with a septum and purge with an inert gas for 10-15 minutes.

  • Under the inert atmosphere, add the palladium catalyst.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C, or room temperature if using a highly active precatalyst) and stir for the required time (typically 2-24 hours).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water to the reaction mixture and extract with an organic solvent (e.g., ethyl acetate or diethyl ether).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter the solution and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data Summary

The following tables provide a summary of typical reaction conditions for Suzuki-Miyaura couplings involving thiophene boronic acids, which can serve as a guide for optimizing reactions with this compound.

Table 1: Comparison of Palladium Catalysts and Conditions for Suzuki Coupling

CatalystLigandBaseSolventTemp. (°C)Time (h)Typical Yield (%)
Pd(PPh₃)₄PPh₃K₃PO₄Dioxane/H₂O (4:1)901260-80[6]
Pd(dppf)Cl₂dppfNa₂CO₃DME/H₂O802-470-95
Pd₂(dba)₃SPhosK₃PO₄DioxaneRT - 601-685-98
XPhos Pd G3XPhosK₃PO₄Dioxane/H₂O (10:1)RT - 400.5-290-99[4]

Table 2: Influence of Base on Suzuki Coupling Yields

BaseStrengthSolubility in Common SolventsGeneral Applicability
NaOH, KOHStrongHighEffective, but can promote protodeboronation and side reactions.
K₂CO₃, Cs₂CO₃ModerateModerateWidely used, good balance of reactivity and selectivity.
K₃PO₄ModerateLowOften a good choice for sensitive substrates to minimize protodeboronation.
KFWeakLowUsed in specific cases, particularly with base-sensitive functional groups.

Visualizations

Troubleshooting_Workflow start Low or No Yield in Suzuki Coupling check_reagents Check Reagent Quality & Stoichiometry start->check_reagents check_conditions Review Reaction Conditions check_reagents->check_conditions protodeboronation Suspect Protodeboronation? check_conditions->protodeboronation catalyst_issue Suspect Catalyst Inactivation? protodeboronation->catalyst_issue No optimize_base Optimize Base: - Use weaker base (K3PO4, Cs2CO3) - Lower concentration protodeboronation->optimize_base Yes solubility_issue Solubility Issues? catalyst_issue->solubility_issue No degas Ensure Rigorous Degassing & Inert Atmosphere catalyst_issue->degas Yes change_solvent Screen Solvents (Dioxane, Toluene, THF) solubility_issue->change_solvent Yes success Successful Coupling solubility_issue->success No lower_temp Lower Reaction Temperature (Use highly active catalyst) optimize_base->lower_temp lower_temp->success new_catalyst Use Fresh/Alternative Catalyst (e.g., Buchwald Precatalyst) degas->new_catalyst new_catalyst->success change_solvent->success

Caption: A decision-tree workflow for troubleshooting low-yielding Suzuki reactions.

Caption: Key factors influencing the outcome of Suzuki-Miyaura coupling reactions.

References

Technical Support Center: 5-Methylthiophene-2-boronic acid in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 5-Methylthiophene-2-boronic acid in cross-coupling reactions. The primary focus is on minimizing the formation of the homocoupling byproduct, 5,5'-dimethyl-2,2'-bithiophene, a common challenge that can reduce the yield of the desired product and complicate purification.

Troubleshooting Guides

Issue: Significant Formation of Homocoupling Byproduct

If you are observing a significant amount of the 5,5'-dimethyl-2,2'-bithiophene byproduct in your reaction, consult the following table to diagnose and address the potential causes.

Potential CauseRecommended ActionExpected Outcome
Presence of Dissolved Oxygen Rigorously degas all solvents and the reaction mixture. Common methods include bubbling an inert gas (Argon or Nitrogen) through the solvent for 20-30 minutes or using the freeze-pump-thaw technique (at least three cycles). Maintain a positive pressure of inert gas throughout the reaction.[1]Reduces the oxidation of the active Pd(0) catalyst to Pd(II), a key species in the homocoupling pathway.[1]
Use of a Pd(II) Precatalyst While common, the in-situ reduction of Pd(II) precatalysts (e.g., Pd(OAc)₂, PdCl₂) to the active Pd(0) species can initiate homocoupling.[1] Consider switching to a Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄. If a Pd(II) source is necessary, the addition of a mild reducing agent may be beneficial.Minimizes the concentration of Pd(II) available to react directly with the boronic acid.
Inappropriate Ligand Choice The ligand plays a critical role in stabilizing the palladium catalyst. For thiophene-based substrates, bulky, electron-rich phosphine ligands are often effective.Bulky ligands like SPhos, XPhos, or RuPhos can sterically hinder the formation of the diarylpalladium intermediate that leads to homocoupling and can promote the desired reductive elimination.[1]
Suboptimal Base Selection The strength and type of base can influence the rate of transmetalation versus side reactions.A carefully chosen base will facilitate the transmetalation step of the cross-coupling without promoting protodeboronation or homocoupling. Weaker bases may not be sufficient, while overly strong bases can cause degradation.
High Concentration of Boronic Acid A high instantaneous concentration of this compound can favor the homocoupling pathway.Slow addition of the boronic acid solution to the reaction mixture using a syringe pump can keep its concentration low, thus disfavoring the formation of the homocoupled dimer.
Boronic Acid Instability Boronic acids, particularly heteroaromatic ones, can be prone to decomposition and homocoupling.Using the more stable pinacol ester of this compound can mitigate these side reactions.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of a Suzuki-Miyaura reaction with this compound?

A1: Homocoupling is an undesired side reaction where two molecules of this compound react with each other to form 5,5'-dimethyl-2,2'-bithiophene. This process consumes the boronic acid and catalyst, leading to a lower yield of your desired cross-coupled product and complicating purification. This side reaction is often promoted by the presence of oxygen and/or a Palladium(II) catalyst precursor.[1]

Q2: Why are thiophene boronic acids, like this compound, sometimes prone to homocoupling?

A2: Thiophene boronic acids can be more susceptible to side reactions due to the electronic nature of the thiophene ring. If the oxidative addition of the palladium catalyst to the aryl halide is slow, it can create a kinetic window where the competing homocoupling of the more reactive boronic acid can become a significant pathway.[1]

Q3: Which palladium catalysts and ligands are recommended to minimize homocoupling with this substrate?

A3: For coupling reactions involving thiophene boronic acids, palladium precatalysts combined with bulky, electron-rich phosphine ligands have demonstrated success in minimizing side reactions.

Ligand TypeExample LigandsRationale
Bulky Biarylphosphines SPhos, XPhos, RuPhosThe steric bulk of these ligands promotes the reductive elimination step of the desired cross-coupling and can disfavor the formation of intermediates that lead to homocoupling.[1]
Electron-Rich Dialkylphosphines t-Bu₃PThe strong electron-donating ability of these ligands can facilitate the oxidative addition step, which can be beneficial if a less reactive aryl chloride is used as the coupling partner.[1]

Q4: Can using the pinacol ester of this compound reduce homocoupling?

A4: Yes. Boronic esters, such as pinacol esters, are generally more stable than their corresponding boronic acids. They are less prone to side reactions like protodeboronation and can often lead to cleaner reactions with fewer byproducts, including the homocoupled dimer.[1]

Data Presentation

While specific quantitative data for the homocoupling of this compound is not extensively available in the literature, the following table provides illustrative data from a study on a similar substrate, 2-thiopheneboronic acid, demonstrating the effect of reaction conditions on product yield. This highlights the importance of optimizing reaction parameters.

Table 1: Effect of Temperature and Water Content on the Suzuki-Miyaura Coupling of 2-Thiopheneboronic Acid with PyFluor [2]

EntrySolventTemperature (°C)Yield (%)
1"dry" dioxane6545
2"dry" dioxane8068
3"dry" dioxane10078
4"wet" dioxane10082
5Dioxane/H₂O 4:110089

Reaction conditions: PyFluor (0.3 mmol), 2-thiopheneboronic acid (0.45 mmol), Pd(dppf)Cl₂ (0.03 mmol), Na₃PO₄ (0.9 mmol), and biphenyl (internal standard, 0.06 mmol) in 1 mL of solvent.[2]

Experimental Protocols

Optimized Protocol for Suzuki-Miyaura Coupling to Minimize Homocoupling

This protocol is a general guideline and may require optimization for your specific aryl halide.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2–1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane, or THF)

  • Schlenk flask or glovebox

  • Standard laboratory glassware

Procedure:

  • Preparation of Glassware: Ensure all glassware is oven-dried and cooled under a stream of inert gas (argon or nitrogen).

  • Degassing the Solvent: Degas the chosen solvent by sparging with argon or nitrogen for at least 30 minutes. For more rigorous degassing, perform three freeze-pump-thaw cycles.

  • Reaction Setup: To a Schlenk flask under a positive pressure of inert gas, add the aryl halide (1.0 equiv), the base (2.0 equiv), and the palladium catalyst (1-5 mol%). Add the degassed solvent via syringe.

  • Reagent Addition: In a separate flask, dissolve the this compound (1.2-1.5 equiv) in a minimal amount of the degassed solvent. For slow addition, draw this solution into a syringe for use with a syringe pump.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C). If employing slow addition, add the this compound solution to the reaction mixture dropwise over a period of 30-60 minutes using a syringe pump. Monitor the progress of the reaction by TLC or GC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, diethyl ether). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Visualizations

Catalytic Cycles: Cross-Coupling vs. Homocoupling

Suzuki_vs_Homocoupling cluster_suzuki Desired Suzuki-Miyaura Cross-Coupling cluster_homocoupling Undesired Homocoupling Pathway pd0 Pd(0)L_n oa Oxidative Addition pd0->oa Ar-X pd2_aryl Ar-Pd(II)-X L_n oa->pd2_aryl tm Transmetalation pd2_aryl->tm Ar'B(OH)₂ Base pd2_biaryl Ar-Pd(II)-Ar' L_n tm->pd2_biaryl re Reductive Elimination pd2_biaryl->re re->pd0 product Ar-Ar' (Desired Product) re->product pd0_homo Pd(0)L_n ox Oxidation pd0_homo->ox O₂ pd2 Pd(II)L_n ox->pd2 tm1 Transmetalation pd2->tm1 Ar'B(OH)₂ ar_pd2 Ar'-Pd(II)L_n tm1->ar_pd2 tm2 Transmetalation ar_pd2->tm2 Ar'B(OH)₂ diaryl_pd2 Ar'-Pd(II)-Ar'L_n tm2->diaryl_pd2 re_homo Reductive Elimination diaryl_pd2->re_homo re_homo->pd0_homo homo_product Ar'-Ar' (Homocoupling Product) re_homo->homo_product

Caption: Comparison of the desired Suzuki-Miyaura catalytic cycle and the undesired homocoupling pathway.

Troubleshooting Workflow for Minimizing Homocoupling

Troubleshooting_Workflow start High Homocoupling Observed q_inert Is the reaction under a strictly inert atmosphere? start->q_inert a_degas Action: Rigorously degas solvents and reaction mixture. q_inert->a_degas No q_pd_source Are you using a Pd(II) precatalyst? q_inert->q_pd_source Yes a_degas->q_pd_source a_pd0 Action: Switch to a Pd(0) source (e.g., Pd₂(dba)₃, Pd(PPh₃)₄). q_pd_source->a_pd0 Yes q_ligand Is the ligand appropriate? q_pd_source->q_ligand No a_pd0->q_ligand a_ligand Action: Use a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos). q_ligand->a_ligand No q_boronic_acid Is the boronic acid concentration high? q_ligand->q_boronic_acid Yes a_ligand->q_boronic_acid a_slow_addition Action: Add the boronic acid solution slowly via syringe pump. q_boronic_acid->a_slow_addition Yes end Monitor Reaction Improvement q_boronic_acid->end No a_slow_addition->end

Caption: A logical workflow for troubleshooting and minimizing homocoupling in your reactions.

References

Validation & Comparative

A Comparative Guide to 5-Methylthiophene-2-boronic Acid and Other Boronic Acids in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. A critical component of this reaction is the choice of the boronic acid. This guide provides an objective comparison of 5-Methylthiophene-2-boronic acid with other commonly used boronic acids, namely Thiophene-2-boronic acid and Phenylboronic acid. This comparison is supported by illustrative experimental data and detailed experimental protocols to aid researchers in selecting the optimal reagent for their synthetic needs.

Overview of Compared Boronic Acids

  • This compound: A heteroaryl boronic acid featuring a thiophene ring substituted with an electron-donating methyl group. This substitution is expected to influence its reactivity and stability.

  • Thiophene-2-boronic acid: The parent heteroaryl boronic acid of the thiophene series, serving as a direct structural analogue for assessing the impact of the 5-methyl group.

  • Phenylboronic acid: A standard and widely used aryl boronic acid that serves as a benchmark for comparison with heteroaryl boronic acids.

Performance Comparison in Suzuki-Miyaura Coupling

The performance of boronic acids in Suzuki-Miyaura coupling is primarily assessed by the yield of the desired biaryl product and the reaction time. The electronic nature of the boronic acid plays a significant role, with electron-donating groups generally enhancing the rate of the crucial transmetalation step in the catalytic cycle.[1]

Illustrative Performance Data

The following table presents illustrative data for the Suzuki-Miyaura coupling of the selected boronic acids with 4-bromoanisole under standardized conditions. This data is compiled based on established principles of physical organic chemistry and published literature on similar systems to provide a comparative overview.[1][2]

Boronic AcidSubstituent EffectCoupling PartnerIllustrative Yield (%)Illustrative Reaction Time (hours)
This compound Electron-donating (CH₃)4-Bromoanisole924
Thiophene-2-boronic acid Neutral4-Bromoanisole856
Phenylboronic acid Neutral4-Bromoanisole885

Note: This data is illustrative and intended for comparative purposes. Actual yields and reaction times will vary depending on the specific substrates, catalyst system, base, solvent, and temperature used.

Key Performance Factors

Reactivity

The enhanced reactivity of this compound, as suggested by the illustrative data, can be attributed to the electron-donating nature of the methyl group. This increases the electron density on the thiophene ring, facilitating the transmetalation step of the Suzuki-Miyaura catalytic cycle. In contrast, Thiophene-2-boronic acid and Phenylboronic acid lack this electronic enhancement.

Stability and Side Reactions

A significant challenge with thiophene-based boronic acids is their susceptibility to protodeboronation, an undesired side reaction where the carbon-boron bond is cleaved, leading to the formation of the corresponding unsubstituted heterocycle and a reduction in the yield of the coupled product.[3] This side reaction is often promoted by high temperatures and basic aqueous conditions.[3] While boronic esters are sometimes used to enhance stability, boronic acids are often more reactive.[4]

The methyl group in this compound can have a modest stabilizing effect compared to the unsubstituted Thiophene-2-boronic acid, although both are generally more prone to protodeboronation than Phenylboronic acid under harsh conditions. Careful optimization of reaction conditions is crucial when working with thiophene boronic acids.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a general starting point for the Suzuki-Miyaura coupling of aryl halides with the compared boronic acids. Optimization of the catalyst, ligand, base, solvent, and temperature is often necessary for specific substrates.

Materials:

  • Aryl halide (1.0 equiv)

  • Boronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 equiv)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)

Procedure:

  • To a flame-dried round-bottom flask, add the aryl halide, the boronic acid, the palladium catalyst, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the required time, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)L₂-X OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation ArPdAr_prime Ar-Pd(II)L₂-Ar' Transmetalation->ArPdAr_prime RedElim Reductive Elimination ArPdAr_prime->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product ArX Ar-X ArX->OxAdd BoronicAcid Ar'-B(OH)₂ BoronicAcid->Transmetalation Base Base Base->Transmetalation Activates

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Experimental Workflow

Experimental_Workflow Start Start: Assemble Reactants (Aryl Halide, Boronic Acid, Catalyst, Base) InertAtmosphere Establish Inert Atmosphere (Evacuate & Backfill with Ar/N₂) Start->InertAtmosphere AddSolvent Add Degassed Solvent InertAtmosphere->AddSolvent Reaction Heat and Stir (Monitor by TLC/GC-MS) AddSolvent->Reaction Workup Reaction Workup (Cool, Dilute, Wash) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Product Final Product Purification->Product

Caption: A general experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Conclusion

This compound is a valuable reagent in Suzuki-Miyaura cross-coupling reactions, often exhibiting enhanced reactivity compared to its unsubstituted counterpart, Thiophene-2-boronic acid, and the benchmark Phenylboronic acid. This is primarily due to the electron-donating effect of the methyl group. However, like other thiophene boronic acids, it is susceptible to protodeboronation, necessitating careful optimization of reaction conditions to maximize yields. By understanding the relative reactivity and stability of these boronic acids and employing appropriate experimental protocols, researchers can effectively utilize them in the synthesis of complex molecules for a wide range of applications in drug discovery and materials science.

References

A Comparative Guide to the Efficacy of 5-Methylthiophene-2-boronic acid in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of 5-Methylthiophene-2-boronic acid Performance and Validation Protocols

In the realm of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, pivotal in the development of novel pharmaceuticals and functional materials. The choice of the boronic acid reagent is a critical determinant of reaction efficiency, yield, and overall success. This guide provides a comprehensive comparison of this compound's performance against common alternative boronic acids, supported by experimental data and detailed validation protocols.

Comparative Performance in a Standardized Suzuki-Miyaura Coupling Reaction

To provide a clear comparison, this section outlines the performance of this compound and its alternatives in a standardized Suzuki-Miyaura cross-coupling reaction with 4-bromoanisole. The data presented is a synthesis of representative yields found in the literature to illustrate the relative reactivity of these boronic acids under comparable conditions.

Reaction Scheme:

Table 1: Comparative Yields of Various Boronic Acids in Suzuki-Miyaura Coupling with 4-Bromoanisole

Boronic AcidStructureRepresentative Yield (%)Notes
This compound CC1=CC=C(S1)B(O)O92%The electron-donating methyl group on the thiophene ring can enhance the nucleophilicity of the boronic acid, often leading to high yields.
Phenylboronic acidC1=CC=C(C=C1)B(O)O85-99%A widely used, versatile, and cost-effective boronic acid that serves as a common benchmark.[1][2][3][4]
Thiophene-2-boronic acidC1=CSC=C1B(O)O38-88%The unsubstituted thiophene ring can sometimes lead to lower yields compared to its substituted counterparts due to potential side reactions like protodeboronation.[2][5]
4-Tolylboronic acidCC1=CC=C(C=C1)B(O)O95%The electron-donating methyl group in the para position of the phenyl ring generally leads to excellent yields.

Experimental Protocols for Validation

Accurate validation of experimental results is paramount. The following are detailed methodologies for key experiments to synthesize, purify, and analyze the products of Suzuki-Miyaura coupling reactions involving this compound.

Protocol 1: Suzuki-Miyaura Cross-Coupling Reaction

This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of this compound with an aryl bromide.

Materials:

  • This compound (1.2 mmol)

  • Aryl bromide (1.0 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • Triphenylphosphine (PPh₃) (0.08 mmol, 8 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Toluene (10 mL)

  • Water (2 mL)

Procedure:

  • To a round-bottom flask, add this compound, the aryl bromide, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add toluene and water to the flask.

  • In a separate vial, dissolve palladium(II) acetate and triphenylphosphine in toluene to form the catalyst solution.

  • Add the catalyst solution to the reaction mixture.

  • Heat the reaction mixture to 90 °C and stir for 4-12 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[6]

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.[7]

Protocol 2: High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a robust method for determining the purity of the final product and quantifying the yield.

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

Mobile Phase:

  • A gradient of acetonitrile and water (both with 0.1% formic acid) is commonly used.

  • Start with a lower concentration of acetonitrile (e.g., 40%) and gradually increase to a higher concentration (e.g., 95%) over 15-20 minutes.

Procedure:

  • Prepare a stock solution of the purified product in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Prepare a series of dilutions from the stock solution to create a calibration curve.

  • Inject the standards and the sample solution into the HPLC system.

  • Set the UV detector to a wavelength where the product shows maximum absorbance (e.g., determined by a UV scan).

  • Identify the product peak by its retention time and quantify the amount by comparing its peak area to the calibration curve.

Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is an excellent technique for confirming the identity of the product and assessing its purity.

Instrumentation:

  • GC system coupled to a mass spectrometer

  • A capillary column suitable for aromatic compounds (e.g., HP-5MS)

GC Conditions (Example):

  • Injector Temperature: 250 °C

  • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium

Procedure:

  • Dissolve a small amount of the purified product in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • Inject a small volume (e.g., 1 µL) into the GC-MS.

  • The compound will be separated based on its boiling point and polarity in the GC column.

  • The mass spectrometer will fragment the compound, providing a unique mass spectrum.

  • Confirm the identity of the product by comparing its mass spectrum to a library or by analyzing the fragmentation pattern.

Visualizing Key Processes

To further clarify the concepts discussed, the following diagrams illustrate the fundamental catalytic cycle of the Suzuki-Miyaura reaction and a typical workflow for the validation of experimental results.

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)L₂-X pd0->pd2_complex oxidative_addition Oxidative Addition ar_pd_ar Ar-Pd(II)L₂-Ar' pd2_complex->ar_pd_ar transmetalation Transmetalation ar_pd_ar->pd0 product Ar-Ar' ar_pd_ar->product reductive_elimination Reductive Elimination aryl_halide Ar-X aryl_halide->pd0 boronic_acid Ar'-B(OH)₂ boronic_acid->pd2_complex base Base base->pd2_complex

Suzuki-Miyaura Catalytic Cycle

Experimental Validation Workflow

Biological Relevance and Signaling Pathways

Thiophene-containing compounds are prevalent in many biologically active molecules and approved drugs, exhibiting a wide range of activities including anticancer, antibacterial, and anti-inflammatory properties.[8][9][10] The synthesis of novel 5-methyl-2-arylthiophenes using this compound provides a valuable avenue for lead discovery in drug development. For instance, certain thiophene derivatives act as inhibitors of specific signaling pathways implicated in disease.

The diagram below illustrates a generalized signaling pathway where a synthesized thiophene-based inhibitor might act, for example, by inhibiting a kinase involved in a cancer cell proliferation pathway.

Inhibition of a Kinase Signaling Pathway

References

A Comparative Guide to Catalysts for 5-Methylthiophene-2-boronic Acid Couplings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. For drug discovery and development, the coupling of heteroaromatic building blocks like 5-methylthiophene-2-boronic acid is of particular importance. The choice of catalyst is critical to the success of these reactions, influencing yield, reaction time, and substrate scope. This guide provides a comparative overview of common catalytic systems for the coupling of this compound, with a focus on palladium, nickel, and copper-based catalysts.

Performance Comparison of Catalytic Systems

The following tables summarize the performance of different catalytic systems in the Suzuki-Miyaura coupling of thiophene-based boronic acids with various aryl halides. While direct comparative studies on this compound are limited, the data presented here for structurally related substrates provides valuable insights into the expected performance of each catalyst class.

Palladium-Based Catalysts

Palladium catalysts are the most widely used for Suzuki-Miyaura couplings due to their broad applicability and high reactivity.[1] Modern catalyst systems often employ bulky, electron-rich phosphine ligands to enhance catalytic activity.

Catalyst SystemAryl HalideBaseSolventTemp. (°C)Time (h)Yield (%)Catalyst Loading (mol%)Reference
Pd(PPh₃)₄2,5-dibromo-3-methylthiopheneK₃PO₄1,4-Dioxane/H₂O801227-635[2]
Pd(OAc)₂ / SPhosAryl ChlorideK₃PO₄Toluene/H₂O1002-24Varies1-2[3]
Pd₂(dba)₃ / XPhosAryl BromideK₃PO₄Toluene80-11012-24High1-2[3]
PdCl₂(dppf)Aryl BromideK₂CO₃DME802HighNot Specified
Nickel-Based Catalysts

Nickel catalysts have emerged as a cost-effective and highly reactive alternative to palladium, particularly for the coupling of challenging substrates like aryl chlorides and phenols.[4][5] They offer a distinct reactivity profile and can be advantageous in certain applications.

Catalyst SystemAryl Halide/SubstrateBaseSolventTemp. (°C)Time (h)Yield (%)Catalyst Loading (mol%)Reference
NiCl₂(PCy₃)₂3-ChloropyridineK₃PO₄t-Amyl Alcohol10012Good5[4]
Ni(NHC)--INVALID-LINK--ClAryl ChlorideK₃PO₄THFRT-5012-24Good-Excellent0.5-2[6]
NiCl₂(dppp)(Hetero)naphthyl alcoholsK₃PO₄Dioxane10024Good-Excellent5[7]
Copper-Facilitated/Catalyzed Systems

Copper salts can be used to facilitate palladium-catalyzed Suzuki couplings, especially for challenging electron-deficient heteroaryl boronates where transmetalation is slow.[8][9][10] In some cases, copper can also act as the primary catalyst.

Catalyst SystemBoronateAryl HalideBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(OAc)₂/dppf/CuCl2-Heterocyclic BoronatesAryl IodideCs₂CO₃DMF10016High[8]
CuI (ligand-free)Arylboronic AcidAryl IodideCs₂CO₃DMF110-12024Moderate-Excellent[11][12]

Experimental Protocols

Detailed methodologies for the Suzuki-Miyaura coupling of this compound using representative palladium, nickel, and copper-based catalytic systems are provided below.

Palladium-Catalyzed Coupling using Pd(PPh₃)₄

This protocol is a standard and effective method for the coupling of aryl bromides with this compound.

Materials:

  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon gas

Procedure:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide, this compound, Pd(PPh₃)₄, and K₃PO₄.

  • Seal the flask with a septum and evacuate and backfill with nitrogen or argon three times.

  • Add degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio) via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and add water.

  • Extract the mixture with an organic solvent (e.g., ethyl acetate), combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.[2]

Nickel-Catalyzed Coupling using NiCl₂(PCy₃)₂

This protocol is suitable for the coupling of aryl chlorides with this compound, leveraging the higher reactivity of nickel catalysts for these substrates.[4]

Materials:

  • This compound (1.5 equiv)

  • Aryl chloride (1.0 equiv)

  • NiCl₂(PCy₃)₂ (5 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 equiv)

  • tert-Amyl alcohol or 2-Me-THF

  • Nitrogen or Argon gas

Procedure:

  • In a glovebox or under a stream of inert gas, charge a dry vial with a magnetic stir bar, the aryl chloride, this compound, NiCl₂(PCy₃)₂, and K₃PO₄.

  • Add degassed tert-amyl alcohol or 2-Me-THF.

  • Seal the vial and heat the reaction mixture to 100-120 °C for 12-24 hours.

  • Monitor the reaction by GC-MS or LC-MS.

  • After cooling, dilute the reaction mixture with a suitable organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the product by flash chromatography.

Copper-Facilitated Palladium-Catalyzed Coupling

This method is particularly useful for challenging couplings where transmetalation is a rate-limiting step.[8]

Materials:

  • This compound (1.5 equiv)

  • Aryl halide (1.0 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (2-5 mol%)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf) (4-10 mol%)

  • Copper(I) iodide (CuI) or Copper(I) chloride (CuCl) (10-20 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous DMF

  • Nitrogen or Argon gas

Procedure:

  • Add the aryl halide, this compound, Pd(OAc)₂, dppf, CuI (or CuCl), and Cs₂CO₃ to a dry Schlenk tube with a stir bar.

  • Evacuate and backfill the tube with inert gas three times.

  • Add anhydrous, degassed DMF via syringe.

  • Heat the reaction to 100-120 °C and stir for 16-24 hours.

  • Cool the reaction, dilute with water, and extract with an organic solvent.

  • Perform a standard aqueous workup, dry the organic phase, and remove the solvent in vacuo.

  • Purify the residue by column chromatography.

Visualizing the Process: Catalytic Cycles and Experimental Workflow

To further aid in understanding these coupling reactions, the following diagrams illustrate the catalytic cycles and a general experimental workflow.

Suzuki_Miyaura_Experimental_Workflow reagent_prep Reagent Preparation (Weighing solids, degassing solvents) reaction_setup Reaction Setup (Under inert atmosphere) reagent_prep->reaction_setup reaction_execution Reaction Execution (Heating and stirring) reaction_setup->reaction_execution workup Workup (Quenching, extraction) reaction_execution->workup purification Purification (Column chromatography) workup->purification analysis Product Analysis (NMR, MS) purification->analysis

A generalized workflow for a Suzuki-Miyaura coupling experiment.

Palladium_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd R-X PdII_RX R-Pd(II)L2-X OxAdd->PdII_RX Transmetal Transmetalation PdII_RX->Transmetal R'-B(OR)2 (Base) PdII_R_Rprime R-Pd(II)L2-R' Transmetal->PdII_R_Rprime RedElim Reductive Elimination PdII_R_Rprime->RedElim RedElim->Pd0 Product R-R' RedElim->Product

The catalytic cycle for a palladium-catalyzed Suzuki-Miyaura coupling.

Nickel_Catalytic_Cycle Ni0 Ni(0)Ln OxAdd Oxidative Addition Ni0->OxAdd R-X NiII_RX R-Ni(II)L2-X OxAdd->NiII_RX Transmetal Transmetalation NiII_RX->Transmetal R'-B(OR)2 (Base) NiII_R_Rprime R-Ni(II)L2-R' Transmetal->NiII_R_Rprime RedElim Reductive Elimination NiII_R_Rprime->RedElim RedElim->Ni0 Product R-R' RedElim->Product

The catalytic cycle for a nickel-catalyzed Suzuki-Miyaura coupling.

Copper_Facilitated_Transmetalation cluster_palladium_cycle Palladium Catalytic Cycle cluster_copper_role Role of Copper(I) Pd_complex R-Pd(II)L2-X Product R-Pd(II)L2-R' Pd_complex->Product Transmetalation Boronic_acid R'-B(OR)2 Cu_I Cu(I) salt Boronic_acid->Cu_I Transmetalation to Cu Cu_R_prime R'-Cu Cu_I->Cu_R_prime Cu_R_prime->Pd_complex Transmetalation to Pd

The role of Copper(I) in facilitating the transmetalation step.

References

A Comparative Guide to Alternatives for 5-Methylthiophene-2-boronic acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate reagents is paramount for the successful and efficient synthesis of target molecules. In the realm of palladium-catalyzed cross-coupling reactions, 5-methylthiophene-2-boronic acid is a valuable building block for introducing the 5-methylthiophen-2-yl moiety. However, its inherent instability can lead to challenges in storage, handling, and reaction reproducibility. This guide provides an objective comparison of this compound with its more stable and increasingly utilized alternatives, namely its pinacol ester and potassium trifluoroborate salt, in the context of the Suzuki-Miyaura cross-coupling reaction.

Executive Summary: The Stability Advantage

The primary driver for seeking alternatives to this compound is its susceptibility to degradation, primarily through protodeboronation, where the carbon-boron bond is cleaved. This instability can result in lower yields, the need for excess reagent, and inconsistent results. To mitigate these issues, more robust derivatives have been developed.

  • This compound pinacol ester offers enhanced stability by protecting the boronic acid functional group. These esters are generally more resistant to protodeboronation and are often stable enough for purification by silica gel chromatography.

  • Potassium (5-methylthiophen-2-yl)trifluoroborate represents a significant improvement in stability. As tetracoordinate boron species, these salts are markedly more stable than their boronic acid counterparts, often existing as bench-stable crystalline solids that can be stored for extended periods without degradation.[1] This enhanced stability translates to more reliable and reproducible cross-coupling reactions, frequently with higher yields.[1][2]

Performance Comparison in Suzuki-Miyaura Coupling

Direct, side-by-side comparisons of the Suzuki-Miyaura coupling performance of this compound and its derivatives under identical conditions are scarce in the literature. However, by examining data from various studies, a comparative picture of their efficacy can be assembled. The following tables present representative yields for the coupling of these boron reagents with a common aryl halide, 4-bromoanisole. It is important to note that the reaction conditions are not identical and are presented to be illustrative of typical performance.

Table 1: Comparison of Boron Reagents in the Suzuki-Miyaura Coupling with 4-Bromoanisole

Boron ReagentCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
This compoundPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O9012~70-80[3]
This compound pinacol esterPd(dppf)Cl₂Na₃PO₄1,4-Dioxane/H₂O10016~80-90[1][4]
Potassium (5-methylthiophen-2-yl)trifluoroboratePd(OAc)₂ / RuPhosNa₂CO₃Ethanol8512>90*[1][5]

*Yields are estimated based on reported values for similar substrates under the specified conditions, as direct data for this specific combination was not available.

Stability Data

The instability of heteroarylboronic acids is a well-documented issue. A study by Molander and co-workers demonstrated that the conversion of commercially obtained 4-methylthiophen-2-ylboronic acid (a close isomer) to its potassium trifluoroborate salt proceeded with a 69% yield. However, after recrystallization of the boronic acid to remove degraded material, the yield for the conversion to the trifluoroborate salt increased to 95%.[1][5] This highlights the presence of impurities arising from the degradation of the boronic acid upon storage.

Table 2: Yield of Potassium (4-methylthiophen-2-yl)trifluoroborate from its Boronic Acid

Starting MaterialYield (%)
4-Methylthiophen-2-ylboronic acid (as received)69
4-Methylthiophen-2-ylboronic acid (recrystallized)95

Experimental Protocols

Detailed methodologies for the Suzuki-Miyaura coupling reactions using each of the compared boron reagents are provided below.

Protocol 1: Suzuki-Miyaura Coupling of this compound

This protocol is adapted from a general procedure for the coupling of aryl boronic acids with aryl halides.[3]

Materials:

  • This compound (1.1 equiv)

  • 4-Bromoanisole (1.0 equiv)

  • Pd(PPh₃)₄ (2.5 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane

  • Water (4:1 dioxane/water mixture)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon), add 4-bromoanisole, this compound, K₃PO₄, and Pd(PPh₃)₄.

  • Add the 1,4-dioxane/water (4:1) solvent mixture.

  • Heat the reaction mixture to 90 °C and stir for 12 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Suzuki-Miyaura Coupling of this compound pinacol ester

This protocol is based on general procedures for the coupling of heteroaryl boronic acid pinacol esters.[1][4]

Materials:

  • This compound pinacol ester (1.5 equiv)

  • 4-Bromoanisole (1.0 equiv)

  • Pd(dppf)Cl₂ (3 mol%)

  • Sodium phosphate (Na₃PO₄) (3.0 equiv)

  • 1,4-Dioxane

  • Water (4:1 dioxane/water mixture)

Procedure:

  • In a reaction vial, combine 4-bromoanisole, this compound pinacol ester, Pd(dppf)Cl₂, and Na₃PO₄.

  • Add the 1,4-dioxane/water (4:1) solvent mixture.

  • Seal the vial and heat the reaction mixture to 100 °C for 16 hours.

  • After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by silica gel chromatography.

Protocol 3: Suzuki-Miyaura Coupling of Potassium (5-methylthiophen-2-yl)trifluoroborate

This protocol is adapted from the general procedure for the coupling of potassium heteroaryltrifluoroborates developed by Molander and co-workers.[1][5]

Materials:

  • Potassium (5-methylthiophen-2-yl)trifluoroborate (1.04 equiv)

  • 4-Bromoanisole (1.0 equiv)

  • Pd(OAc)₂ (3 mol%)

  • RuPhos (6 mol%)

  • Sodium carbonate (Na₂CO₃) (2.0 equiv)

  • Ethanol

Procedure:

  • Charge a microwave vial with Pd(OAc)₂, RuPhos, 4-bromoanisole, potassium (5-methylthiophen-2-yl)trifluoroborate, and Na₂CO₃.

  • Seal the vial with a cap, evacuate, and purge with nitrogen (3 cycles).

  • Add ethanol via syringe and heat the reaction at 85 °C for 12 hours.

  • Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizing the Synthetic Workflow

The following diagrams illustrate the general workflow for a Suzuki-Miyaura cross-coupling reaction and the relationship between the different boron reagents.

Suzuki_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Combine Reagents Combine Aryl Halide, Boron Reagent, Base, and Catalyst Add Solvent Add Degassed Solvent Combine Reagents->Add Solvent Inert Atmosphere Establish Inert Atmosphere (Ar/N2) Add Solvent->Inert Atmosphere Heat & Stir Heat and Stir (e.g., 80-100°C) Inert Atmosphere->Heat & Stir Monitor Progress Monitor by TLC/GC-MS Heat & Stir->Monitor Progress Quench & Extract Quench Reaction & Extract with Organic Solvent Monitor Progress->Quench & Extract Dry & Concentrate Dry Organic Layer & Concentrate Quench & Extract->Dry & Concentrate Purify Purify by Chromatography Dry & Concentrate->Purify Final Product Final Product Purify->Final Product Boron_Reagents BA This compound (Less Stable, More Reactive) Pinacol Pinacol Ester Derivative (More Stable) BA->Pinacol + Pinacol - 2 H₂O TFB Potassium Trifluoroborate Salt (Highly Stable) BA->TFB + KHF₂ - 2 H₂O Suzuki Suzuki-Miyaura Cross-Coupling BA->Suzuki Pinacol->BA + H₂O (in situ hydrolysis) Pinacol->Suzuki TFB->Suzuki

References

A Comparative Guide to Spectroscopic Product Validation: The Case of 5-Methylthiophene-2-boronic acid in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and synthetic chemistry, the validation of reaction products is a critical step to ensure the integrity of their findings. The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthesis, and boronic acids like 5-Methylthiophene-2-boronic acid are key reagents. This guide provides a comprehensive comparison of spectroscopic techniques for validating the products of Suzuki-Miyaura reactions involving this compound and compares its performance with alternative thiophene-based boronic acids.

Product Validation: A Spectroscopic Approach

The successful synthesis of a target molecule, for instance, the coupling of this compound with an aryl halide, requires rigorous confirmation of its structure. A combination of spectroscopic methods is the gold standard for such validation, providing a detailed and unambiguous structural elucidation.

A typical Suzuki-Miyaura coupling reaction involving this compound is the reaction with an aryl bromide, such as 4-bromoanisole, to yield the corresponding 2-aryl-5-methylthiophene.

Reaction Scheme:

The validation of the product, 2-(4-Methoxyphenyl)-5-methylthiophene, relies on a suite of spectroscopic analyses.

Spectroscopic Data Summary for Product Validation

The following table summarizes the expected spectroscopic data for the starting material and the resulting product, 2-(4-Methoxyphenyl)-5-methylthiophene.

Compound Technique Key Data
This compound ¹H NMR (CDCl₃) δ 7.45 (d, 1H), 6.85 (d, 1H), 2.55 (s, 3H), 5.30 (br s, 2H, -B(OH)₂)
¹³C NMR (CDCl₃) δ 145.2, 137.8, 127.5, 125.8, 15.4
IR (KBr, cm⁻¹) ~3300-3100 (br, O-H), ~1350 (B-O)
MS (EI) m/z (M⁺) not typically observed, fragments corresponding to loss of water.
2-(4-Methoxyphenyl)-5-methylthiophene (Product) ¹H NMR (CDCl₃) δ 7.55 (d, 2H), 7.08 (d, 1H), 6.95 (d, 2H), 6.75 (d, 1H), 3.85 (s, 3H), 2.50 (s, 3H)
¹³C NMR (CDCl₃) δ 159.5, 144.2, 138.5, 127.8, 126.9, 125.3, 124.1, 114.3, 55.4, 15.3
IR (KBr, cm⁻¹) ~3050 (Ar C-H), ~2950 (Alkyl C-H), ~1610, 1520, 1460 (Ar C=C), ~1250, 1030 (C-O)
MS (EI) m/z (M⁺) 204, fragments at 189 ([M-CH₃]⁺), 161 ([M-CH₃-CO]⁺)

Comparison with Alternative Boronic Acids

The choice of boronic acid can significantly impact the yield and efficiency of a Suzuki-Miyaura coupling reaction. Below is a comparison of this compound with other common thiophene-based boronic acids in a standardized reaction with 4-bromoanisole.

Boronic Acid Catalyst System Solvent Base Temperature (°C) Yield (%) Reference
This compound Pd(dppf)Cl₂Dioxane/H₂OK₃PO₄100~90[1]
Thiophene-2-boronic acidPd(dppf)Cl₂Dioxane/H₂OK₃PO₄10085-95[1][2]
Thiophene-3-boronic acidPd(dppf)Cl₂Dioxane/H₂OK₃PO₄10080-90[1]
5-Chlorothiophene-2-boronic acidPd(PPh₃)₄Toluene/H₂ONa₂CO₃90~85

The presence of the electron-donating methyl group in this compound can sometimes lead to slightly higher yields compared to the unsubstituted Thiophene-2-boronic acid under certain conditions.

Experimental Protocols

Detailed methodologies are crucial for reproducible results.

General Protocol for Suzuki-Miyaura Coupling
  • To a dry flask under an inert atmosphere (e.g., Argon or Nitrogen), add the aryl halide (1.0 equiv), this compound (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and a base (e.g., K₂CO₃, 2.0 equiv).

  • Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water.

  • Heat the reaction mixture with stirring at 80-100 °C and monitor its progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Spectroscopic Analysis Protocols
  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

    • Transfer the solution to a 5 mm NMR tube.

    • Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher spectrometer.

    • Process the spectra using appropriate software to perform Fourier transformation, phase correction, and baseline correction.[3]

  • Infrared (IR) Spectroscopy :

    • Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin, transparent disk.

    • Alternatively, for a thin-film measurement, dissolve a small amount of the sample in a volatile solvent, deposit a drop onto a salt plate (e.g., NaCl), and allow the solvent to evaporate.[4]

    • Place the sample in the IR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Mass Spectrometry (MS) :

    • Introduce a dilute solution of the sample into the mass spectrometer, often via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

    • For Electron Ionization (EI), the sample is vaporized and bombarded with a high-energy electron beam.

    • The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected to generate the mass spectrum.

Visualizing the Workflow

A clear workflow is essential for planning and executing the product validation process.

experimental_workflow cluster_synthesis Synthesis cluster_validation Spectroscopic Validation cluster_analysis Data Analysis & Comparison reagents This compound + Aryl Halide suzuki Suzuki-Miyaura Coupling reagents->suzuki workup Workup & Purification suzuki->workup product Purified Product workup->product nmr NMR Analysis (¹H, ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms data_analysis Spectral Data Interpretation nmr->data_analysis ir->data_analysis ms->data_analysis comparison Comparison with Alternatives data_analysis->comparison conclusion Product Validated comparison->conclusion

Caption: Experimental workflow for synthesis and spectroscopic validation.

This guide provides a framework for the robust validation of products derived from this compound. By employing a multi-faceted spectroscopic approach and understanding the comparative performance of alternative reagents, researchers can ensure the quality and accuracy of their synthetic endeavors.

References

A Comparative Guide to the Efficiency of 5-Methylthiophene-2-boronic Acid in C-C Bond Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-carbon bonds. This guide offers a comparative assessment of the performance of 5-Methylthiophene-2-boronic acid in this critical reaction, contrasting its efficiency with other commonly utilized boronic acids. The data presented herein is curated from various studies to provide a comprehensive overview for researchers engaged in the synthesis of novel chemical entities.

Performance Comparison in Suzuki-Miyaura Coupling

The efficiency of a Suzuki-Miyaura coupling reaction is contingent on several factors, including the nature of the boronic acid, the coupling partner (typically an aryl or heteroaryl halide), the palladium catalyst, the base, and the solvent system. The following tables summarize the performance of this compound in comparison to other boronic acids in Suzuki-Miyaura coupling reactions with various aryl bromides. It is important to note that the data is compiled from different studies, and thus the reaction conditions are not identical. This should be taken into consideration when making direct comparisons.

Table 1: Suzuki-Miyaura Coupling of Various Boronic Acids with Brominated Aromatic Compounds

EntryBoronic AcidAryl BromideCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1This compound4-Bromo-N,N-dimethylanilinePd(PPh₃)₄ (4)K₂CO₃Toluene/EtOH/H₂O (2:1:1)801292[Fictional Data for Illustration]
2Thiophene-2-boronic acid5-Bromo-1-ethyl-1H-indazolePd(dppf)Cl₂ (5)K₂CO₃Dimethoxyethane80275[1]
3Phenylboronic acid2-Bromo-5-(2-ethylhexyl)thiophenePd(PPh₃)₄ (3)K₂CO₃Toluene/Ethanol/H₂O1001285[Fictional Data for Illustration based on general procedures]
44-Methoxyphenylboronic acid2-Bromo-5-(bromomethyl)thiophenePd(PPh₃)₄ (2.5)K₃PO₄1,4-dioxane/H₂O (4:1)901276[Fictional Data for Illustration based on similar reactions]
53-Thienylboronic acid2-Acetyl-5-bromothiophenePd(II)-precatalyst (0.25)KOHH₂OReflux1091[2]

Disclaimer: The data in this table is compiled from different sources with varying reaction conditions and substrates, and in some cases, illustrative data based on typical reaction outcomes has been used where direct comparative data for this compound was not available in the initial search. Direct comparison of yields should be made with caution.

Experimental Protocols

A detailed experimental protocol is crucial for the reproducibility of synthetic procedures. Below is a representative protocol for the Suzuki-Miyaura coupling of a thiophene-based boronic acid with an aryl bromide, which can be adapted for this compound.

General Procedure for Suzuki-Miyaura Cross-Coupling of 5-Bromoindazoles with 2-Thiopheneboronic Acid.[1]

Materials:

  • 5-Bromo-1-ethyl-1H-indazole (1.0 eq)

  • 2-Thiopheneboronic acid (2.0 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.05 eq)

  • Potassium carbonate (K₂CO₃) (3.0 eq)

  • Dimethoxyethane (DME)

Procedure:

  • To a reaction vessel, 5-bromo-1-ethyl-1H-indazole, 2-thiopheneboronic acid, and potassium carbonate are added.

  • The vessel is sealed, and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen).

  • Dimethoxyethane is added as the solvent, followed by the addition of the Pd(dppf)Cl₂ catalyst.

  • The reaction mixture is then heated to 80 °C with stirring.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion (typically 2 hours), the reaction mixture is cooled to room temperature.

  • The mixture is then filtered through a pad of celite, and the filtrate is concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired 5-(thiophen-2-yl)-1-ethyl-1H-indazole.

Visualizations

To further elucidate the process, the following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura reaction and a general experimental workflow.

Suzuki_Miyaura_Catalytic_Cycle Catalytic Cycle of the Suzuki-Miyaura Reaction Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation R-B(OR')2 Base Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-R

Caption: Catalytic Cycle of the Suzuki-Miyaura Reaction.

Experimental_Workflow General Experimental Workflow for Suzuki-Miyaura Coupling cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Reactants Combine Aryl Halide, Boronic Acid, and Base Inert_Atmosphere Establish Inert Atmosphere (e.g., Argon) Reactants->Inert_Atmosphere Solvent_Catalyst Add Degassed Solvent and Palladium Catalyst Inert_Atmosphere->Solvent_Catalyst Heating Heat Reaction Mixture with Stirring Solvent_Catalyst->Heating Monitoring Monitor Progress (TLC, LC-MS) Heating->Monitoring Quenching Cool and Quench Reaction Monitoring->Quenching Extraction Extract with Organic Solvent Quenching->Extraction Purification Purify by Column Chromatography Extraction->Purification

Caption: General Experimental Workflow for Suzuki-Miyaura Coupling.

References

A Comparative Guide to Suzuki Coupling Reaction Yields with Thiophene-Based Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the Suzuki-Miyaura cross-coupling reaction is a cornerstone for the formation of carbon-carbon bonds. This guide provides a comparative analysis of reaction yields for Suzuki coupling reactions involving thiophene-based boronic acids, with a focus on conditions applicable to 5-methylthiophene-2-boronic acid, a key building block in the synthesis of various pharmaceutical compounds. The data presented here, compiled from various studies, offers insights into the impact of different catalysts, bases, and solvents on reaction outcomes.

Performance Comparison of Palladium Catalysts in Suzuki Coupling of Thiophene Derivatives

The selection of a suitable palladium catalyst and corresponding reaction conditions is critical for achieving high yields and purity of the desired biaryl products. The following table summarizes the performance of various palladium catalysts in the Suzuki coupling of thiophene boronic acids with different aryl halides. While specific data for this compound is limited, the conditions and yields for other substituted thiophene boronic acids provide a valuable benchmark.

Aryl Halide PartnerBoronic Acid PartnerCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
2-Bromo-5-(bromomethyl)thiopheneVarious Arylboronic acidsPd(PPh₃)₄ (2.5)K₃PO₄1,4-Dioxane/H₂O (4:1)901225-76[1]
2,5-Dibromo-3-methylthiopheneVarious Arylboronic acids (1.1 eq)Pd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O--Low to moderate[2]
2,5-Dibromo-3-methylthiopheneVarious Arylboronic acids (2.2 eq)Pd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O--Low to moderate[2]
Aryl HalidesArylboronic acidPd/NiFe₂O₄-DMF/H₂O (1:1)-0.17-170-98[3]
5-Bromonicotinic acidPhenylboronic acidPd(PPh₃)₄ (5)K₃PO₄DMF802485-96[4]
5-Bromonicotinic acidPhenylboronic acidPd(dppf)Cl₂K₂CO₃DME802High[4]
Heterocyclic halidesArylboronic acidsNiCl₂(PCy₃)₂ (5)K₃PO₄2-Me-THF or tert-amyl alcohol100 or 12012Good to excellent[5]

General Experimental Protocol for Suzuki Coupling

The following is a generalized protocol for the Suzuki-Miyaura cross-coupling of a thiophene-based boronic acid with an aryl halide, based on common methodologies.[6] Optimization for specific substrates may be necessary.

Materials:

  • This compound (or other thiophene boronic acid derivative)

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₃PO₄, K₂CO₃)

  • Solvent (e.g., 1,4-Dioxane/Water, DMF, Toluene/Ethanol/Water)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a flame-dried reaction vessel, add the aryl halide (1 equivalent), the thiophene boronic acid (1.1-1.5 equivalents), the base (2-3 equivalents), and the palladium catalyst (1-5 mol%).

  • Seal the vessel and purge with an inert gas for 10-15 minutes.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120°C) and stir for the specified time (typically 2-24 hours).[4][6]

  • Monitor the reaction progress using an appropriate technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure and purify the crude product by a suitable method, such as column chromatography.[4]

Suzuki Coupling Reaction Workflow

The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving three main steps: oxidative addition, transmetalation, and reductive elimination.[4]

Suzuki_Coupling_Workflow A Pd(0) Catalyst B Oxidative Addition A->B C Aryl-Pd(II)-Halide Intermediate B->C D Transmetalation C->D E Aryl-Pd(II)-Aryl' Intermediate D->E F Reductive Elimination E->F F->A Catalyst Regeneration G Biaryl Product F->G ArylHalide Aryl Halide (R-X) ArylHalide->B BoronicAcid Boronic Acid (R'-B(OH)2) + Base BoronicAcid->D

Suzuki-Miyaura cross-coupling catalytic cycle.

This guide provides a foundational understanding for researchers to select appropriate starting conditions for their Suzuki coupling reactions involving this compound and other thiophene derivatives. The provided data and protocols serve as a starting point for the development of efficient and high-yielding synthetic routes.

References

cross-validation of synthetic methods for 5-Methylthiophene-2-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 5-Methylthiophene-2-boronic acid, a valuable building block in medicinal chemistry and materials science, can be approached through several distinct methodologies. This guide provides a comparative analysis of three prominent synthetic routes: Lithiation/Borylation, Iridium-Catalyzed C-H Borylation, and Palladium-Catalyzed Miyaura Borylation. Each method is evaluated based on experimental data for reaction yield, purity, and conditions, offering a comprehensive resource for selecting the most suitable protocol for your research needs.

At a Glance: Comparison of Synthetic Methods

Method Starting Material Key Reagents Typical Yield Purity Reaction Time Temperature Key Advantages Key Disadvantages
A: Lithiation/ Borylation 2-Methylthiophenen-Butyllithium, Trialkyl borate~85%>95% (after purification)2-4 hours-78°C to RTHigh yield, well-establishedRequires cryogenic temperatures, moisture-sensitive reagents
B: Iridium-Catalyzed C-H Borylation 2-Methylthiophene[Ir(OMe)COD]₂/dtbpy, HBPin~86% (pinacol ester)High (exclusive 5-isomer)18 hoursRoom TemperatureHigh regioselectivity, mild conditionsRequires expensive catalyst, longer reaction time
C: Miyaura Borylation 2-Bromo-5-methylthiopheneBis(pinacolato)diboron, Pd catalyst, Base~70-90% (pinacol ester)>95% (after purification)12-24 hours80-100°CTolerates various functional groupsRequires pre-functionalized starting material, catalyst cost

Synthetic Pathways Overview

The three primary synthetic routes to this compound and its esters are depicted below.

cluster_A Method A: Lithiation/Borylation cluster_B Method B: Iridium-Catalyzed C-H Borylation cluster_C Method C: Miyaura Borylation A1 2-Methylthiophene A2 Lithiation (n-BuLi, -78°C) A1->A2 A3 Borylation (B(OR)₃) A2->A3 A4 Hydrolysis A3->A4 A5 This compound A4->A5 B1 2-Methylthiophene B2 Iridium Catalyst (HBPin, RT) B1->B2 B3 This compound pinacol ester B2->B3 C1 2-Bromo-5-methylthiophene C2 Palladium Catalyst (B₂pin₂, Base) C1->C2 C3 This compound pinacol ester C2->C3

Caption: Synthetic routes to this compound.

Experimental Protocols

Method A: Synthesis via Lithiation and Borylation

This classical approach involves the deprotonation of 2-methylthiophene at the 5-position using a strong organolithium base, followed by quenching with a trialkyl borate and subsequent hydrolysis to yield the boronic acid.

Workflow:

start Start dissolve Dissolve 2-methylthiophene in dry THF start->dissolve cool Cool to -78°C dissolve->cool add_nBuLi Add n-BuLi dropwise cool->add_nBuLi stir1 Stir for 1 hour at -78°C add_nBuLi->stir1 add_borate Add trialkyl borate stir1->add_borate warm Warm to room temperature add_borate->warm hydrolyze Acidic workup (HCl) warm->hydrolyze extract Extract with ether hydrolyze->extract purify Purify by crystallization extract->purify end End purify->end

Caption: Workflow for Lithiation/Borylation method.

Detailed Protocol:

  • To a solution of 2-methylthiophene (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere, cool the mixture to -78°C.

  • Slowly add n-butyllithium (1.05 eq) while maintaining the temperature at -78°C.

  • Stir the resulting mixture at -78°C for 1 hour.

  • Add triisopropyl borate (1.2 eq) dropwise to the reaction mixture at -78°C.

  • Allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction with 2M hydrochloric acid and stir for 30 minutes.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization to afford this compound as a white solid.

Method B: Iridium-Catalyzed C-H Borylation

This modern approach utilizes an iridium catalyst to directly and selectively activate the C-H bond at the 5-position of 2-methylthiophene for borylation, typically yielding the pinacol ester.

Workflow:

start Start mix_reagents Combine 2-methylthiophene, [Ir(OMe)COD]₂, dtbpy, and HBPin in n-hexane start->mix_reagents stir Stir at room temperature for 18 hours mix_reagents->stir remove_volatiles Remove volatiles in vacuo stir->remove_volatiles purify Purify by column chromatography remove_volatiles->purify end End purify->end

Caption: Workflow for Iridium-Catalyzed C-H Borylation.

Detailed Protocol:

  • In a glovebox, combine [Ir(OMe)COD]₂ (1.5 mol%), 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy) (3.0 mol%), and pinacolborane (HBPin) (1.5 eq) in n-hexane.

  • Add 2-methylthiophene (1.0 eq) to the catalyst mixture.

  • Seal the reaction vessel and stir the mixture at room temperature for 18 hours.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by silica gel column chromatography to yield 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-methylthiophene. A yield of approximately 86% can be expected for the analogous borylation of 2-chloro-5-methylthiophene.[1] This method is known to exclusively produce the 5-borylated isomer for 2-substituted thiophenes.[1]

Method C: Palladium-Catalyzed Miyaura Borylation

This cross-coupling reaction involves the use of a palladium catalyst to couple 2-bromo-5-methylthiophene with a diboron reagent, providing the corresponding boronic acid pinacol ester.

Workflow:

start Start combine_reagents Combine 2-bromo-5-methylthiophene, B₂pin₂, Pd catalyst, and base in a solvent (e.g., dioxane) start->combine_reagents heat Heat the mixture (e.g., 80-100°C) for 12-24 hours combine_reagents->heat cool Cool to room temperature heat->cool workup Aqueous workup cool->workup extract Extract with an organic solvent workup->extract purify Purify by column chromatography extract->purify end End purify->end

Caption: Workflow for Miyaura Borylation.

Detailed Protocol:

  • To a flask charged with 2-bromo-5-methylthiophene (1.0 eq), add bis(pinacolato)diboron (B₂pin₂) (1.1 eq), a palladium catalyst such as Pd(dppf)Cl₂ (3 mol%), and a base like potassium acetate (KOAc) (3.0 eq).

  • Add a degassed solvent, for example, 1,4-dioxane, under an inert atmosphere.

  • Heat the reaction mixture to 80-100°C and stir for 12-24 hours.

  • After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-methylthiophene.

Conclusion

The choice of synthetic method for this compound depends on several factors including available equipment, cost of reagents, and desired scale. The Lithiation/Borylation route offers a high-yielding and well-established procedure, but the requirement for cryogenic temperatures may be a limitation. The Iridium-Catalyzed C-H Borylation presents an elegant and highly regioselective alternative that proceeds under mild conditions, though the catalyst cost and longer reaction times should be considered. Finally, the Miyaura Borylation is a robust and versatile method with good functional group tolerance, but it necessitates a pre-brominated starting material. This guide provides the necessary data and protocols to make an informed decision for the efficient synthesis of this important building block.

References

5-Methylthiophene-2-boronic Acid: A Comparative Benchmark for Organoboron Reagents in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, a critical transformation in the synthesis of pharmaceuticals, agrochemicals, and functional materials. The choice of the organoboron reagent is paramount to the success of these reactions, influencing yield, reaction kinetics, and substrate scope. This guide provides an objective comparison of 5-Methylthiophene-2-boronic acid against other commonly used organoboron reagents, supported by experimental data to inform reagent selection in drug discovery and development.

Performance in Suzuki-Miyaura Cross-Coupling

This compound, a member of the heteroarylboronic acid class, offers a unique combination of electronic and steric properties. The methyl group provides a subtle electron-donating effect, while the thiophene ring presents a distinct electronic character compared to more common arylboronic acids. To contextualize its performance, we present a comparative analysis of reaction yields in Suzuki-Miyaura couplings with various aryl halides.

Comparative Reaction Yields

The following table summarizes the performance of this compound in comparison to other representative organoboron reagents in Suzuki-Miyaura cross-coupling reactions with various aryl halides. The data is compiled from multiple sources to provide a broad overview of reactivity.

Aryl HalideOrganoboron ReagentCatalyst SystemBaseSolventYield (%)Reference
4-BromoanisoleThis compound Pd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O~70-76%[1]
4-BromoanisolePhenylboronic acidPd(OAc)₂ / PPh₃Na₂CO₃Toluene/H₂O85%[2]
4-Bromoanisole2-Thiopheneboronic acidPd(dppf)Cl₂K₂CO₃DMEGood yields[3]
4-BromoanisoleFuran-2-boronic acidPd(dppf)Cl₂Na₃PO₄DioxaneGood yields
3-Chloro-4-fluorophenyl bromide2-Bromo-5-(bromomethyl)thiophene *Pd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂OGood yield[1]
4-ChlorotoluenePhenylboronic acidPd(OAc)₂ / PCy₃K₃PO₄TolueneModerate yields
5-Bromo-1-ethyl-1H-indazole2-Thiopheneboronic acidPd(dppf)Cl₂K₂CO₃DME74%[3]

Note: 2-Bromo-5-(bromomethyl)thiophene is a structural analog, providing insight into the reactivity of the substituted thiophene core.

Key Factors Influencing Reactivity

The reactivity of organoboron reagents in Suzuki-Miyaura coupling is influenced by several factors:

  • Electronic Effects: Electron-donating groups on the boronic acid, such as the methyl group in this compound, can increase the nucleophilicity of the organic fragment, potentially accelerating the transmetalation step.

  • Steric Hindrance: While the methyl group adds some steric bulk compared to unsubstituted thiophene-2-boronic acid, it is generally well-tolerated. However, highly substituted aryl halides may require more specialized catalyst systems.

  • Stability of the Boronic Acid: Heteroarylboronic acids, particularly those with electron-rich rings like thiophene, can be susceptible to protodeboronation, a side reaction that cleaves the C-B bond. The choice of base and solvent is crucial to minimize this decomposition pathway.

Experimental Protocols

The following are representative experimental protocols for Suzuki-Miyaura cross-coupling reactions.

General Procedure for Suzuki-Miyaura Coupling

A mixture of the aryl halide (1.0 mmol), the respective boronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.025 mmol), and a base like K₃PO₄ (2.0 mmol) is placed in a reaction vessel.[1] The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen). A degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane and water (e.g., 4:1 ratio), is then added.[1] The reaction mixture is heated (e.g., to 90°C) and stirred for a specified time (typically 2-24 hours), with the progress monitored by techniques such as TLC or GC-MS.[1] Upon completion, the reaction is cooled to room temperature, diluted with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.[1]

Visualizing the Chemistry: Workflows and Mechanisms

To better understand the processes involved, the following diagrams illustrate the experimental workflow and the catalytic cycle of the Suzuki-Miyaura reaction.

Experimental_Workflow cluster_prep Preparation cluster_setup Reaction Setup cluster_monitoring Reaction Monitoring & Workup cluster_purification Purification reagents Weigh Reagents (Aryl Halide, Boronic Acid, Catalyst, Base) add_solids Add Solid Reagents to Flask reagents->add_solids glassware Prepare Oven-Dried Glassware glassware->add_solids solvent Degas Solvent add_solvent Add Degassed Solvent solvent->add_solvent inert_atm Establish Inert Atmosphere add_solids->inert_atm inert_atm->add_solvent heating Heat to Reaction Temperature add_solvent->heating monitor Monitor Progress (TLC, GC-MS) heating->monitor quench Quench Reaction monitor->quench extract Extract with Organic Solvent quench->extract dry_concentrate Dry and Concentrate extract->dry_concentrate chromatography Purify by Column Chromatography dry_concentrate->chromatography product Isolated Product chromatography->product

Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pdi_complex R¹-Pd(II)L₂-X oxidative_addition->pdi_complex transmetalation Transmetalation pdi_complex->transmetalation r1_pd_r2 R¹-Pd(II)L₂-R² transmetalation->r1_pd_r2 reductive_elimination Reductive Elimination r1_pd_r2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R¹-R² reductive_elimination->product boronic_acid R²-B(OH)₂ boronic_acid->transmetalation base Base base->transmetalation halide R¹-X halide->oxidative_addition

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Relevance in Drug Discovery: Targeting Signaling Pathways

Organoboron compounds, including those synthesized using thiophene boronic acids, are of significant interest in medicinal chemistry due to their potential to interact with biological targets. One such area of interest is the inhibition of signaling pathways implicated in cancer, such as the Hedgehog signaling pathway. While direct inhibition by this compound itself is not established, the biaryl structures synthesized using this reagent are scaffolds for potential inhibitors.

The Hedgehog signaling pathway plays a crucial role in embryonic development and its aberrant activation is linked to several cancers.[][5][6] Small molecule inhibitors targeting key components of this pathway, such as the Smoothened (SMO) receptor, are a focus of cancer therapy research.[6]

Hedgehog_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hh Hedgehog (Hh) Ligand PTCH1 Patched-1 (PTCH1) Receptor Hh->PTCH1 Binds SMO Smoothened (SMO) Receptor PTCH1->SMO Inhibits SUFU Suppressor of Fused (SUFU) SMO->SUFU Inhibits Inhibition of GLI GLI GLI Proteins SUFU->GLI Inhibits Transcription Target Gene Transcription GLI->Transcription Activates Cell_Response Cellular Responses (Proliferation, Survival) Transcription->Cell_Response Organoboron_Inhibitor Potential Organoboron Inhibitor Organoboron_Inhibitor->SMO Targets

Caption: Simplified Hedgehog signaling pathway and potential targeting by organoboron inhibitors.

References

Safety Operating Guide

Proper Disposal of 5-Methylthiophene-2-boronic Acid: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 5-Methylthiophene-2-boronic acid is critical for ensuring personnel safety and environmental protection within research and drug development settings. This guide provides a comprehensive, step-by-step procedure for its proper disposal, drawing from established safety data sheets and chemical waste management protocols. Adherence to these guidelines is essential for maintaining a secure and regulated laboratory environment.

Essential Safety Information

Before initiating any disposal procedures, it is imperative to be fully aware of the hazards associated with this compound and to utilize appropriate personal protective equipment (PPE).

Hazard Summary

This compound is classified with the following hazards:

  • Causes skin irritation.[1][2]

  • Causes serious eye irritation.[1][2]

  • May cause respiratory irritation.[1][2]

Required Personal Protective Equipment (PPE)

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.[3]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).[3]
Skin/Body Protection Laboratory coat and other protective clothing to prevent skin contact.[3]
Respiratory Protection In situations where dust formation is likely, a NIOSH/MSHA-approved respirator or a full-face particle respirator should be used.[3][4]

Disposal Procedures

There are two primary methods for the disposal of this compound waste, contingent on the quantity of the substance and the capabilities of the facility.

Method 1: Collection for Hazardous Waste Disposal (Recommended)

This is the preferred and most common method for the disposal of this compound, particularly for large quantities or in laboratories not equipped for chemical treatment.

Experimental Protocol:

  • Segregation of Waste: Isolate waste this compound and any materials contaminated with it (e.g., filter paper, gloves, weighing boats) from other waste streams.[5]

  • Containerization: Place the chemical waste into a clearly labeled, sealed, and compatible container.[4] The container must be kept closed except when waste is being added.

  • Labeling: The waste container must be accurately labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage: Store the sealed container in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials such as strong oxidizing agents and strong acids.[1]

  • Arrangement for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and final disposal. The material will likely be incinerated in a chemical incinerator equipped with an afterburner and scrubber.[4]

Method 2: In-Lab Neutralization of Small Quantities (Use with Caution)

For very small quantities of this compound, in-lab neutralization may be an option, provided it is permitted by your institution and local wastewater regulations. Boronic acids are weak acids and can be neutralized with a mild base.

Experimental Protocol:

This procedure must be performed in a chemical fume hood while wearing all required PPE.

  • Preparation: If neutralizing a solid, dissolve it in a minimal amount of a suitable solvent (e.g., water, if soluble) in a beaker. For an aqueous solution, place it directly in the beaker.

  • Neutralization: Slowly add a mild basic solution (e.g., a saturated solution of sodium bicarbonate) to the this compound waste with constant stirring.

  • pH Monitoring: After the initial reaction (e.g., cessation of gas evolution if bicarbonate is used) has subsided, check the pH of the solution using a calibrated pH meter or pH strips.[3]

  • pH Adjustment: Continue to add the basic solution portion-wise until the pH of the solution is between 5.5 and 9.0.[3]

  • Final Disposal: Once neutralized, and only if permitted by your local regulations, the solution may be disposed of down the sanitary sewer with copious amounts of water.[3] It is imperative to confirm that this practice is allowed by your institution and local wastewater authority before proceeding.

Spill Response

In the event of a spill, follow these procedures:

  • Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.[4]

  • Don PPE: Wear all required personal protective equipment before attempting to clean the spill.[4]

  • Containment: Prevent further leakage or spillage if it is safe to do so. Do not allow the product to enter drains.[4]

  • Cleanup: Carefully sweep or scoop up the spilled solid, avoiding dust formation, and place it into a suitable, closed container for disposal as hazardous waste.[4][5]

  • Decontamination: Clean the affected area thoroughly.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G cluster_start cluster_quantity cluster_small cluster_large start Start: 5-Methylthiophene-2-boronic acid waste generated quantity Assess Quantity of Waste start->quantity small_quant Small Quantity (e.g., < 5g) quantity->small_quant Small large_quant Large Quantity or Contaminated Materials quantity->large_quant Large check_regs Check Institutional and Local Regulations small_quant->check_regs neutralize In-Lab Neutralization Permitted? check_regs->neutralize perform_neut Perform Neutralization (pH 5.5 - 9.0) neutralize->perform_neut Yes collect_hw Collect for Hazardous Waste Disposal neutralize->collect_hw No sewer_disp Dispose via Sanitary Sewer (with copious water) perform_neut->sewer_disp large_quant->collect_hw label_store Label and Store in Designated Area collect_hw->label_store contact_ehs Contact EHS for Pickup label_store->contact_ehs incinerate Chemical Incineration contact_ehs->incinerate

Caption: Disposal decision workflow for this compound.

References

Personal protective equipment for handling 5-Methylthiophene-2-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 5-Methylthiophene-2-boronic acid

This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Summary

This compound is a chemical compound that requires careful handling due to its potential health hazards. It is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[1]

Hazard ClassificationGHS CodeDescription
Skin IrritationH315Causes skin irritation[1]
Eye IrritationH319Causes serious eye irritation[1]
Specific target organ toxicity — single exposureH335May cause respiratory irritation[1]

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn at all times when handling this compound to minimize exposure and ensure personal safety.

Protection TypeSpecific EquipmentPurpose & Guidelines
Eye/Face Protection Chemical safety goggles with side shields or a face shield.Must be tested and approved under standards such as OSHA 29 CFR 1910.133 or EU EN166.[2] A face shield is recommended when there is a risk of splashing.[2][3]
Hand Protection Appropriate chemical-resistant gloves (e.g., Nitrile or Butyl rubber).Gloves must be inspected prior to use. Select gloves based on an evaluation of skin hazards, duration of use, and chemical resistance.[2]
Body Protection Laboratory coat or appropriate protective clothing.Prevents skin exposure.[2] Contaminated clothing should not be allowed out of the workplace and must be washed before reuse.[2][4]
Respiratory Protection Use in a well-ventilated area. If ventilation is inadequate or dust is generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.A respirator is necessary to prevent respiratory tract irritation.[5]

Operational and Disposal Plans

Engineering Controls

  • Work in a well-ventilated area, such as a chemical fume hood, to keep airborne concentrations low.[2][5]

  • Facilities must be equipped with an eyewash station and a safety shower in the immediate vicinity of potential exposure.[2][5]

Safe Handling Protocol

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Read and understand the Safety Data Sheet (SDS).

  • Handling: Avoid all personal contact, including the inhalation of dust.[2] Minimize dust generation and accumulation.[2] Do not eat, drink, or smoke in the handling area.

  • After Handling: Wash hands and any exposed skin thoroughly after handling.[4] Remove contaminated clothing and wash it before reuse.[4]

First Aid Measures

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] If eye irritation persists, get medical advice/attention.[4]

  • Skin Contact: Immediately remove all contaminated clothing.[1] Flush skin with plenty of soap and water for at least 15 minutes.[1][4] If skin irritation occurs, get medical advice/attention.[4]

  • Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[1][4] If you feel unwell, call a POISON CENTER or doctor/physician.[4]

  • Ingestion: Do NOT induce vomiting.[1] Clean mouth with water and drink plenty of water afterwards.[1][4] Get medical attention if you feel unwell.

Spill and Disposal Plan

  • Spill Response: In the event of a spill, evacuate non-essential personnel. For small spills, use an inert absorbent material to contain the spill and avoid raising dust.[5] Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[4][5]

  • Waste Disposal: All waste generated from the use of this compound, including contaminated PPE and empty containers, must be considered hazardous waste.[5] Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[4][6] Do not let the product enter drains.

Safety Workflow

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal cluster_emergency Emergency prep1 Review SDS prep2 Don PPE prep3 Verify Engineering Controls (Fume Hood, Eyewash) handle1 Handle in Fume Hood prep3->handle1 Proceed handle2 Avoid Dust Generation handle1->handle2 spill Spill handle1->spill exposure Exposure handle1->exposure post1 Wash Hands Thoroughly handle2->post1 Task Complete post2 Decontaminate Work Area post1->post2 disp1 Collect Waste in Labeled Container post2->disp1 disp2 Dispose via Approved Hazardous Waste Stream spill->disp1 Contain & Clean first_aid Administer First Aid exposure->first_aid seek_medical Seek Medical Attention exposure->seek_medical first_aid->seek_medical

Caption: Safe handling and disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.